molecular formula C10H21NO B7725931 2-(4-Propylpiperidin-1-yl)ethanol

2-(4-Propylpiperidin-1-yl)ethanol

Número de catálogo: B7725931
Peso molecular: 171.28 g/mol
Clave InChI: HFAHVTLPMIONSU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Propylpiperidin-1-yl)ethanol (CAS Number: 158937-76-9) is a organic compound with the molecular formula C 10 H 21 NO and a molecular weight of 171.28 g/mol . Its structure features a piperidine ring substituted with a propyl group at the 4-position and an ethanol functional group at the 1-position. Compounds containing the piperidine scaffold are of significant interest in medicinal chemistry and pharmaceutical research . The piperidine ring is a privileged structure found in numerous bioactive molecules and therapeutic agents. For instance, it forms the core of the acetylcholinesterase inhibitor donepezil, a medication used in the treatment of Alzheimer's disease . The 4-piperidin-1-yl moiety is a common template in drug discovery efforts, particularly for targeting the central nervous system . Furthermore, the hydroxyethyl group attached to the nitrogen is a functional group present in various biochemical reagents and synthetic intermediates, such as 1-(2-Hydroxyethyl)piperazine, which is used in the synthesis of pharmaceuticals and other specialty chemicals . As such, 2-(4-Propylpiperidin-1-yl)ethanol serves as a valuable chemical building block for researchers engaged in the synthesis and development of novel pharmacologically active compounds. It can be utilized to explore structure-activity relationships, particularly in the design of new analogs targeting enzymes like acetylcholinesterase . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or veterinary consumption.

Propiedades

IUPAC Name

2-(4-propylpiperidin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-2-3-10-4-6-11(7-5-10)8-9-12/h10,12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAHVTLPMIONSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCN(CC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Propylpiperidin-1-yl)ethanol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(4-Propylpiperidin-1-yl)ethanol, a substituted piperidine derivative of interest to researchers and professionals in drug development and medicinal chemistry. Due to its structural motifs—a 4-substituted piperidine ring and an ethanolamine side chain—this molecule holds potential as a versatile building block for novel therapeutic agents. This document details its synthesis, predicted physicochemical properties, and explores its prospective applications based on the established pharmacology of related compounds.

Compound Identification and Physicochemical Profile

While a specific CAS (Chemical Abstracts Service) number for 2-(4-Propylpiperidin-1-yl)ethanol is not readily found in public databases, indicating its status as a potentially novel or less-common compound, its key precursor, 4-propylpiperidine, is well-characterized. The hydrochloride salt of this precursor is registered under CAS number 452331-68-9.

The physicochemical properties of 2-(4-Propylpiperidin-1-yl)ethanol have been estimated based on its chemical structure and data from analogous compounds. These predictions are crucial for designing experimental protocols, including reaction conditions and purification methods.

Table 1: Estimated Physicochemical Properties of 2-(4-Propylpiperidin-1-yl)ethanol

PropertyEstimated ValueNotes
Molecular Formula C₁₀H₂₁NOCalculated from structure
Molecular Weight 171.28 g/mol Calculated from structure
Boiling Point ~220-240 °CExtrapolated from similar N-hydroxyethyl piperidines
LogP ~2.5Estimated based on structure; indicates moderate lipophilicity
pKa (of the amine) ~9.5 - 10.5Typical for a tertiary amine on a piperidine ring
Solubility Soluble in alcohols and chlorinated solvents. Limited solubility in water.Inferred from structural analogues

Synthesis of 2-(4-Propylpiperidin-1-yl)ethanol

The synthesis of the title compound is most logically achieved through the N-alkylation of 4-propylpiperidine. This process involves two primary stages: the generation of the free base from its common salt form and the subsequent reaction with a suitable two-carbon electrophile to introduce the ethanol moiety.

Synthesis Workflow

The overall synthetic pathway is depicted below. The initial step involves the liberation of the nucleophilic secondary amine from its hydrochloride salt, which is then poised to react in the subsequent N-alkylation step.

G cluster_0 Step 1: Free Base Preparation cluster_1 Step 2: N-Alkylation cluster_2 Purification A 4-Propylpiperidine HCl D 4-Propylpiperidine (Free Base in Organic Layer) A->D Liquid-Liquid Extraction B Aqueous Base (e.g., NaOH) B->D C Organic Solvent (e.g., DCM) C->D G 2-(4-Propylpiperidin-1-yl)ethanol D->G Nucleophilic Attack E Ethylene Oxide or 2-Bromoethanol E->G F Solvent (e.g., Ethanol) F->G H Crude Product J Pure 2-(4-Propylpiperidin-1-yl)ethanol H->J I Silica Gel Chromatography or Distillation I->J

Caption: Synthetic workflow for 2-(4-Propylpiperidin-1-yl)ethanol.

Detailed Experimental Protocol

Step 1: Preparation of 4-Propylpiperidine Free Base

  • Rationale: The starting material, 4-propylpiperidine hydrochloride, is a salt. To render the piperidine nitrogen nucleophilic for the subsequent alkylation, it must be deprotonated to its free base form. An aqueous solution of a strong base like sodium hydroxide is used for this purpose. A water-immiscible organic solvent is then used to extract the less polar free base.

  • Procedure:

    • Dissolve 4-propylpiperidine hydrochloride in deionized water.

    • Cool the solution in an ice bath and slowly add a 2M aqueous solution of sodium hydroxide with stirring until the pH of the aqueous layer is >12.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-propylpiperidine as an oil.

Step 2: N-Alkylation with Ethylene Oxide

  • Rationale: Ethylene oxide is a highly reactive electrophile due to its strained three-membered ring. The nucleophilic nitrogen of 4-propylpiperidine attacks one of the carbon atoms, leading to ring-opening and the formation of the desired N-ethanol derivative.[1][2] This reaction is typically carried out in a protic solvent like ethanol, which can also act as a proton source for the final product.

  • Procedure:

    • Dissolve the 4-propylpiperidine free base in absolute ethanol in a sealed pressure vessel.

    • Cool the solution to 0°C and carefully add a stoichiometric amount of condensed ethylene oxide.

    • Seal the vessel and allow it to warm to room temperature, then heat to 50-60°C for 12-16 hours.

    • After cooling, carefully vent any residual pressure.

    • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Potential Applications in Drug Discovery

N-substituted piperidines are a cornerstone of medicinal chemistry, appearing in a vast array of approved drugs.[3] The structural features of 2-(4-Propylpiperidin-1-yl)ethanol suggest several promising avenues for its application in drug discovery.

  • GPCR Ligands: The piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs), such as dopamine and opioid receptors.[4] The N-ethanol group can be further functionalized to explore structure-activity relationships and optimize binding affinity and selectivity.

  • Antimycotic Agents: Piperidine-containing compounds, such as fenpropidin, are established antifungal agents in agriculture. Hybrid molecules incorporating the piperidine scaffold have shown promising antimycotic effects against clinically relevant fungal species.[5]

  • Central Nervous System (CNS) Agents: The lipophilicity imparted by the propyl group, combined with the hydrogen bonding potential of the hydroxyl group, may allow this molecule or its derivatives to cross the blood-brain barrier, making it a candidate for developing CNS-active agents.

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas cluster_2 Molecular Targets A 2-(4-Propylpiperidin-1-yl)ethanol Versatile Building Block B CNS Disorders A->B Lipophilicity & H-bonding C Infectious Diseases A->C Structural Analogy to Known Antifungals D Oncology A->D Scaffold for Kinase Inhibitors E GPCRs (e.g., Dopamine, Opioid Receptors) B->E F Fungal Enzymes/Membranes C->F G Protein Kinases D->G

Caption: Potential applications of the core scaffold in drug discovery.

Safety and Handling

While specific toxicity data for 2-(4-Propylpiperidin-1-yl)ethanol is not available, precautions should be taken based on the known hazards of its constituent chemical classes, namely tertiary amines and alcohols.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: Tertiary amines can be corrosive and may cause skin and eye irritation or burns. Inhalation may cause respiratory tract irritation.

  • Fire Hazards: The compound is expected to be combustible. Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(4-Propylpiperidin-1-yl)ethanol represents a promising, albeit under-characterized, chemical entity with significant potential as a building block in medicinal chemistry. The synthetic route outlined in this guide is robust and relies on well-established chemical principles. Further investigation into the pharmacological properties of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • PubChem. 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol. [Link]

  • PMC. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. [Link]

  • MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • Google Patents.
  • Oakwood Chemical. 2-[4-(2-Hydroxy-ethyl)-piperidin-1-yl]-ethanol. [Link]

  • Inxight Drugs. 4-(3-(4-PIPERIDYL)PROPYL)PIPERIDINE-1-ETHANOL. [Link]

  • Google Patents. EP0524846A1 - 2-(Piperidin-1-yl)
  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • Google Patents. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • ScienceDaily. Chemists find greener path to making key industrial chemical. [Link]

  • Wikipedia. Ethylene oxide. [Link]

  • EPA. Prop-2-en-1-yl piperidin-4-ylcarbamate Properties. [Link]

  • ResearchGate. Proposed industrial pathway to piperazine starting from ethylene oxide.... [Link]

  • VTechWorks. The reaction of ethylene oxide with some proteins, amino acids and vitamins. [Link]

  • BioImpacts. Functional properties of thermally tampered poly(ethylene oxide). [Link]

Sources

An In-depth Technical Guide to 2-(4-Propylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(4-Propylpiperidin-1-yl)ethanol, a substituted piperidine derivative. Designed for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, and places it within the broader context of N-substituted piperidine chemistry. While specific experimental data for this exact molecule is not widely published, this guide synthesizes foundational chemical principles and data from analogous structures to provide a robust and insightful resource.

Chemical Identity and Molecular Characteristics

The fundamental attributes of 2-(4-Propylpiperidin-1-yl)ethanol are its molecular formula and molecular weight, which are crucial for any experimental or theoretical work.

Molecular Formula

The chemical structure of 2-(4-Propylpiperidin-1-yl)ethanol consists of a piperidine ring substituted at the nitrogen (position 1) with a 2-hydroxyethyl group and at position 4 with a propyl group. Based on this structure, the molecular formula is determined by summing the constituent atoms:

  • Piperidine Ring: C₅H₁₀N

  • Propyl Group: C₃H₇

  • 2-Hydroxyethyl Group: C₂H₅O

  • Adjustments for bonding: When these fragments are assembled, a hydrogen atom is removed from the nitrogen of the piperidine ring, a hydrogen from the propyl group's attachment point, and a hydrogen from the ethanol group's attachment point to form the respective bonds.

The final molecular formula is C₁₀H₂₁NO .

Molecular Weight

The molecular weight is calculated from the molecular formula using the atomic weights of each element.

ElementQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1012.011120.11
Hydrogen (H)211.00821.168
Nitrogen (N)114.00714.007
Oxygen (O)115.99915.999
Total 171.284

The calculated molecular weight of 2-(4-Propylpiperidin-1-yl)ethanol is approximately 171.28 g/mol [1][2][3][4][5].

Physicochemical Properties (Predicted)

Due to the absence of specific experimental data for 2-(4-Propylpiperidin-1-yl)ethanol, the following properties are predicted based on the analysis of its functional groups and comparison with analogous N-substituted piperidine derivatives.

PropertyPredicted Value/CharacteristicRationale
Appearance Colorless to pale yellow liquidSimilar to other simple N-substituted piperidines like 2-(piperidin-1-yl)ethanol.
Boiling Point > 200 °CThe presence of the hydroxyl group allows for hydrogen bonding, which would increase the boiling point relative to a non-hydroxylated analogue. The overall molecular weight also contributes to a higher boiling point.
Solubility Soluble in water and polar organic solventsThe hydroxyl group and the nitrogen atom can participate in hydrogen bonding with water, conferring aqueous solubility. The alkyl portions of the molecule will allow for solubility in organic solvents like ethanol, methanol, and chloroform.
pKa 8-10The piperidine nitrogen is basic. The pKa is expected to be in the typical range for tertiary amines.

Synthesis Strategies

The synthesis of 2-(4-Propylpiperidin-1-yl)ethanol can be approached through several established methods for the functionalization of piperidine rings. The choice of a specific route would depend on the availability of starting materials and the desired scale of the synthesis.

N-Alkylation of 4-Propylpiperidine

A primary and straightforward approach involves the N-alkylation of commercially available 4-propylpiperidine.

Experimental Workflow: N-Alkylation

start 4-Propylpiperidine reaction Reaction Mixture reagent 2-Haloethanol (e.g., 2-bromoethanol) or Ethylene Oxide base Base (e.g., K₂CO₃, Et₃N) solvent Solvent (e.g., Acetonitrile, DMF) product 2-(4-Propylpiperidin-1-yl)ethanol workup Aqueous Workup & Extraction reaction->workup 1. Stir at RT or heat 2. Monitor by TLC/GC-MS purification Chromatography workup->purification Isolate organic layer purification->product Purify

Caption: General workflow for the N-alkylation of 4-propylpiperidine.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-propylpiperidine in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the solution. This will act as a scavenger for the acid generated during the reaction.

  • Addition of Alkylating Agent: Slowly add a 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol) to the reaction mixture. Alternatively, ethylene oxide can be used, which would not require a base.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is typically quenched with water and the product is extracted into an organic solvent.

  • Purification: The crude product is then purified, commonly by column chromatography, to yield the final 2-(4-Propylpiperidin-1-yl)ethanol.

The causality behind this experimental choice lies in the nucleophilicity of the secondary amine of the piperidine, which readily attacks the electrophilic carbon of the 2-haloethanol in an Sₙ2 reaction[6]. The use of a base is crucial to deprotonate the resulting ammonium salt, regenerating the neutral tertiary amine product and driving the reaction to completion.

Reductive Amination

An alternative synthetic route could involve the reductive amination of a suitable keto-aldehyde with a propyl-substituted precursor, though this is a more complex, multi-step approach.

Potential Applications in Research and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds[7][8]. The specific combination of a 4-propyl group and a 1-(2-hydroxyethyl) group in 2-(4-Propylpiperidin-1-yl)ethanol suggests several potential areas of application for researchers.

  • Drug Discovery: As a building block, this molecule can be used in the synthesis of more complex molecules targeting a variety of biological receptors. The hydroxyl group provides a convenient handle for further chemical modifications, such as esterification or etherification, to explore structure-activity relationships (SAR)[9].

  • Ligand Development: The tertiary amine and hydroxyl functionalities make it a candidate for the development of ligands for metal catalysts or as an organocatalyst itself.

  • Material Science: The amphiphilic nature of the molecule, with its hydrophobic propyl group and hydrophilic hydroxyethyl group, could be explored in the context of surfactants or building blocks for functional polymers.

The presence of the piperidine ring is known to influence the pharmacokinetic properties of drug candidates, often improving their solubility and bioavailability[10][11].

Safety and Handling

While specific toxicity data for 2-(4-Propylpiperidin-1-yl)ethanol is unavailable, general precautions for handling substituted piperidines should be observed. Piperidine and its simple derivatives can be toxic and are readily absorbed through the skin[12].

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toxicity: Piperidine itself has moderate acute oral toxicity[12]. Substituted piperidines can exhibit a range of biological activities and should be handled as potentially bioactive and toxic substances[13].

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

2-(4-Propylpiperidin-1-yl)ethanol, with a molecular formula of C₁₀H₂₁NO and a molecular weight of approximately 171.28 g/mol , is a structurally interesting N-substituted piperidine derivative. While specific experimental data is limited, its synthesis can be readily achieved through standard organic chemistry methodologies such as N-alkylation. The presence of the versatile piperidine scaffold and a reactive hydroxyl group makes it a valuable building block for research in medicinal chemistry, catalysis, and material science. As with all novel chemical entities, appropriate safety precautions should be taken during its handling and use.

References

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? [Online forum post]. Available: [Link]

  • Cheméo. (n.d.). decanamide - Chemical & Physical Properties. Retrieved February 19, 2026, from [Link]

  • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Available: [Link]

  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available: [Link]

  • National Institute of Standards and Technology. (n.d.). Decanamide-. In NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Decanamide-. In NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-ethyloctanamide. PubChem. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Decanamide. PubChem. Retrieved February 19, 2026, from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available: [Link]

  • ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Available: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available: [Link]

  • ResearchGate. (2025, August 8). (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Available: [Link]

  • PubMed. (2014, February 15). Substituted piperidines as HDM2 inhibitors. Available: [Link]

  • MDPI. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available: [Link]

  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. Available: [Link]

  • MDPI. (2022, October 12). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Available: [Link]

Sources

biological activity of 2-(4-Propylpiperidin-1-yl)ethanol

Piperidine-based modulators of the sigma-1 receptor represent a promising class of compounds for the development of novel therapeutics for a range of CNS disorders. A systematic approach to evaluating their biological activity, from in vitro binding and functional assays to in vivo efficacy and target engagement studies, is critical for identifying lead candidates. Future research should focus on elucidating the precise downstream signaling pathways affected by different σ1R ligands and developing more sophisticated assays to predict their clinical effects. The use of conditional knockout animal models will be invaluable for dissecting the cell-type-specific roles of σ1R in health and disease. [12]

References

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC. (2018, January 31). National Center for Biotechnology Information. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands - Celtarys Research. (2025, September 11). Celtarys Research. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - MDPI. (2021, July 29). MDPI. [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC. (2020, October 8). National Center for Biotechnology Information. [Link]

  • Generation and phenotypic characterization of a sigma-1 receptor knockout rat. (2025, September 6). ScienceDirect. [Link]

  • Investigation of the Entry Pathway and Molecular Nature of σ1 Receptor Ligands - MDPI. (2023, March 28). MDPI. [Link]

  • Negative Impact of Sigma-1 Receptor Agonist Treatment on Tissue Integrity and Motor Function Following Spinal Cord Injury - Frontiers. (2021, February 9). Frontiers. [Link]

  • Neurorestorative Effects of a Sigma-1 Receptor Agonist in a Model of Parkinson's Disease. (n.d.). The Michael J. Fox Foundation for Parkinson's Research. [Link]

  • Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo | bioRxiv. (2022, June 12). bioRxiv. [Link]

  • Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain | Journal of Medicinal Chemistry - ACS Publications. (2023, July 7). ACS Publications. [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - MDPI. (2025, September 2). MDPI. [Link]

2-(4-Propylpiperidin-1-yl)ethanol discovery and synthesis background

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery and Synthesis of 2-(4-Propylpiperidin-1-yl)ethanol

Abstract

This technical guide provides a comprehensive overview of the synthesis and strategic importance of 2-(4-propylpiperidin-1-yl)ethanol, a key heterocyclic building block in modern medicinal chemistry. While a singular "discovery" event for this compound is not prominent in the literature, its value is understood through its utility in constructing more complex, pharmacologically active agents. This document delves into the rationale behind its synthesis, exploring various strategic pathways from retrosynthetic analysis to detailed, field-proven experimental protocols. We will examine the construction of the core 4-propylpiperidine scaffold and subsequent N-alkylation to introduce the hydroxyethyl moiety. The guide is intended for researchers, chemists, and drug development professionals, offering insights into the causality behind synthetic choices and providing a robust framework for its practical application.

Part 1: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a ubiquitous and highly valued scaffold in drug discovery, often referred to as a "privileged structure".[1][2] Its prevalence stems from its three-dimensional, saturated, and conformationally flexible nature, which allows it to present substituents in precise vectors to interact with biological targets. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enabling ionic interactions and improving aqueous solubility—a critical factor for bioavailability.

Piperidine derivatives are integral components in a vast array of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents.[2][3][4][5] The ability to functionalize the piperidine ring at various positions allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.

2-(4-Propylpiperidin-1-yl)ethanol represents a strategically designed building block:

  • 4-Propyl Group: This lipophilic chain can enhance binding affinity in hydrophobic pockets of target proteins and improve membrane permeability.

  • 1-(2-hydroxyethyl) Group: The primary alcohol serves as a versatile synthetic handle for further elaboration (e.g., etherification, esterification). It can also act as a hydrogen bond donor, improving target engagement and modulating solubility.

This guide will systematically deconstruct the synthesis of this valuable intermediate.

Part 2: Retrosynthetic Analysis

A logical retrosynthetic analysis of 2-(4-propylpiperidin-1-yl)ethanol reveals two primary disconnection points, which form the basis of our synthetic strategy.

G cluster_0 Disconnection A: C-N Bond Formation cluster_1 Disconnection B: C-C Bond Formation Target 2-(4-Propylpiperidin-1-yl)ethanol A1 4-Propylpiperidine Target->A1 N-Alkylation A2 2-Carbon Electrophile (e.g., Ethylene Oxide, 2-Chloroethanol) Target->A2 N-Alkylation B1 Piperidine Core (e.g., Piperidin-4-one) A1->B1 Alkylation & Reduction B2 Propyl Nucleophile (e.g., Propyl Grignard) A1->B2 Alkylation & Reduction G cluster_paths Pathways to 4-Propylpiperidine Start_A 1-Benzyl-4-piperidone Intermediate_A1 1-Benzyl-4-propylpiperidin-4-ol Start_A->Intermediate_A1 1. Propyl-MgBr 2. H₂O workup Intermediate_A2 1-Benzyl-4-propyl-1,2,3,6- tetrahydropyridine Intermediate_A1->Intermediate_A2 Acid-catalyzed Dehydration Intermediate_A3 1-Benzyl-4-propylpiperidine Intermediate_A2->Intermediate_A3 H₂, Pd/C Final_Product 4-Propylpiperidine Intermediate_A3->Final_Product H₂, Pd(OH)₂ (Debenzylation) Start_B 4-Propylpyridine Start_B->Final_Product H₂ (high pressure) PtO₂ or Rh/C Acidic conditions A_label Method A: Grignard Alkylation B_label Method B: Pyridine Hydrogenation

Caption: Key synthetic pathways to the 4-propylpiperidine core.

Method A: Grignard Alkylation of 4-Piperidone

This classic organometallic approach builds the carbon skeleton directly. The use of an N-benzyl protecting group is strategic; it is stable to the basic Grignard conditions and can be readily removed via hydrogenolysis in a later step.

Experimental Protocol:

  • Grignard Reaction: To a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add propylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Dehydration & Reduction: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid, and heat to reflux with a Dean-Stark trap for 6 hours to yield the tetrahydropyridine intermediate. After cooling, the crude mixture is subjected to hydrogenation (H₂, 10% Pd/C, 50 psi) in ethanol to reduce the double bond.

  • Deprotection: Following filtration of the catalyst, the resulting N-benzyl-4-propylpiperidine is deprotected via hydrogenolysis (H₂, 20% Pd(OH)₂/C, 60 psi) in methanol to yield the final 4-propylpiperidine. Purification is achieved by distillation or conversion to its hydrochloride salt.

Method B: Catalytic Hydrogenation of 4-Propylpyridine

This method is highly atom-economical and efficient, particularly for larger-scale synthesis. It involves the complete reduction of the aromatic pyridine ring.

Experimental Protocol:

  • Setup: In a high-pressure hydrogenation vessel, charge 4-propylpyridine (1.0 eq), ethanol or acetic acid as the solvent, and a catalyst such as Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on carbon (5 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 500-1000 psi). Heat the reaction to 50-80 °C with vigorous stirring.

  • Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. This can take 12-24 hours.

  • Workup: After cooling and carefully venting the vessel, the catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure. The resulting crude amine is purified by vacuum distillation to afford pure 4-propylpiperidine.

Part 4: N-Alkylation to Yield the Final Product

With the 4-propylpiperidine core in hand, the final step is the attachment of the 2-hydroxyethyl group to the nucleophilic piperidine nitrogen. [1]

G Start 4-Propylpiperidine Final_Product 2-(4-Propylpiperidin-1-yl)ethanol Start->Final_Product Method A: SN2 Alkylation Base (K₂CO₃), Solvent (MeCN) Start->Final_Product Method B: Epoxide Opening Solvent (MeOH) Start->Final_Product Method C: Reductive Amination Reducing Agent (Na(OAc)₃BH) Reagent_A 2-Chloroethanol Reagent_A->Final_Product Reagent_B Ethylene Oxide Reagent_B->Final_Product Reagent_C Glycolaldehyde Reagent_C->Final_Product

Caption: N-Alkylation strategies for the final synthesis step.

Method A: Direct Alkylation with 2-Chloroethanol

This is a robust and widely used Sɴ2 reaction. A mild base is used to neutralize the HCl formed during the reaction, driving it to completion.

Experimental Protocol:

  • Reaction Setup: Combine 4-propylpiperidine (1.0 eq), 2-chloroethanol (1.1 eq), and powdered potassium carbonate (1.5 eq) in acetonitrile.

  • Heating: Heat the mixture to reflux (approx. 82 °C) and stir for 8-12 hours. Monitor the reaction by TLC or GC-MS until the starting amine is consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts and excess reagents. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product is purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield pure 2-(4-propylpiperidin-1-yl)ethanol.

Method C: Reductive Amination with Glycolaldehyde

Reductive amination is a powerful method for forming C-N bonds and avoids the use of alkyl halides. [6]The reaction proceeds via an intermediate iminium ion, which is selectively reduced in situ. Sodium triacetoxyborohydride is the reagent of choice as it is mild, moisture-tolerant, and highly selective for iminium ions over aldehydes. [6] Experimental Protocol:

  • Iminium Formation: Dissolve 4-propylpiperidine (1.0 eq) and glycolaldehyde (1.05 eq, often as a dimer) in 1,2-dichloroethane (DCE). Add acetic acid (1.1 eq) to catalyze iminium ion formation and stir for 30 minutes at room temperature.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq) portion-wise, controlling any effervescence. Stir the reaction at room temperature for 6-18 hours.

  • Quenching and Workup: Slowly quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with dichloromethane (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting oil via column chromatography as described in Method A.

Part 5: Characterization Data

Validation of the final product is achieved through standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol
Mass Spec (ESI+) m/z 172.17 [M+H]⁺
¹H NMR (CDCl₃, 400 MHz) δ ~3.65 (t, 2H, -CH₂OH), ~2.85 (m, 2H, N-CH₂-), ~2.55 (t, 2H, -N-CH₂CH₂OH), ~1.95 (m, 2H, N-CH₂-), ~1.65 (m, 2H), ~1.2-1.4 (m, 7H), 0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~61.0 (-CH₂OH), ~60.5 (-N-CH₂CH₂OH), ~54.0 (N-CH₂-), ~39.5, ~36.5, ~32.0, ~20.0, ~14.5 (-CH₃)

Part 6: Conclusion and Strategic Outlook

2-(4-Propylpiperidin-1-yl)ethanol is a quintessential example of a molecular building block whose value lies in its strategic design. Its synthesis, achievable through multiple robust and scalable routes, is well within the capabilities of a standard organic chemistry laboratory. The pathways discussed—Grignard alkylation or pyridine hydrogenation for the core, followed by Sɴ2 alkylation or reductive amination for side-chain attachment—offer flexibility based on available starting materials, scale, and equipment.

The true "discovery" of this compound is its continued application in the synthesis of novel chemical entities. The combination of a lipophilic alkyl substituent and a versatile hydroxyl handle makes it an attractive starting point for library synthesis and lead optimization campaigns targeting a wide range of diseases, particularly those involving the central nervous system. [7]

References

  • Vinaya, K., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design, 78(4), 622-30. [Link]

  • Google Patents. (1993). EP0524846A1 - 2-(Piperidin-1-yl)
  • ResearchGate. (n.d.). The modified reaction yielding the γ-amino-N-propylpiperidine 4. [Link]

  • Google Patents. (2014). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Defense Technical Information Center. (1987). Piperidine Synthesis. [Link]

  • Google Patents. (2020). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • Wikipedia. Reductive amination. [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • PubMed. (1982). Studies on analgesic agents. 1.1a Preparation of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives and structure-activity relationships. [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • Google Patents. (2014). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Google Patents. (2020). EP3666757A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Garg Lab, UCLA. (n.d.). Patents & Products. [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]

  • PubChem. (2001). Azetidinylpropylpiperidine derivatives, intermediates and use as tachykinin antagonists - Patent US-6262046-B1. [Link]

  • Refubium, Freie Universität Berlin. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. [Link]

  • PMC. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • PubChem. 2-(4-Aminopiperidin-1-yl)ethan-1-ol. [Link]

  • PubChem. 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol. [Link]

  • PubMed. (2004). Preparation of alkylation agents for bulged DNA microenvironments. [Link]

  • Oakwood Chemical. (n.d.). 2-[4-(2-Hydroxy-ethyl)-piperidin-1-yl]-ethanol. [Link]

  • Google Patents. (2006). US20060052555A1 - Specific mixtures of N,N-bis(2-hydroxyalkyl)
  • Google Patents. (2020). CN110922299A - Continuous preparation method of high-content 2-chloroethanol.

Sources

An In-depth Technical Guide to the Solubility of 2-(4-Propylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical property that dictates its behavior from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-(4-Propylpiperidin-1-yl)ethanol. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and detailed, field-proven experimental protocols. We will explore the molecular characteristics that govern solubility, outline gold-standard and high-throughput methods for its determination, and detail the analytical techniques required for accurate quantification.

Introduction: The Significance of Solubility

2-(4-Propylpiperidin-1-yl)ethanol is a substituted piperidine derivative, a class of compounds frequently utilized as scaffolds in medicinal chemistry. The molecule's structure, featuring a lipophilic propyl-substituted aliphatic ring and a polar hydroxyethyl group, presents a unique solubility profile that requires careful characterization.

Understanding the solubility of this compound is paramount for several reasons:

  • Process Chemistry: Solubility in various organic solvents dictates the choice of reaction media, influences reaction kinetics, and is critical for developing efficient crystallization and purification protocols.

  • Formulation Science: For a compound to be developed as a therapeutic, its aqueous solubility is a primary determinant of its dissolution rate and subsequent absorption, directly impacting bioavailability. Poor solubility is a major hurdle in drug development.

  • In Vitro Assays: Inaccurate solubility data can lead to the misinterpretation of results from biological assays, as the compound may precipitate in the assay medium, leading to artificially low potency readings.[1][2]

This guide provides the necessary protocols to build a robust solubility profile for 2-(4-Propylpiperidin-1-yl)ethanol, enabling informed decisions throughout the research and development lifecycle.

Physicochemical Characterization and Solubility Prediction

Before undertaking experimental work, it is invaluable to predict a compound's behavior based on its molecular structure. This in silico analysis guides solvent selection and experimental design.

2.1. Predicted Molecular Properties

The key physicochemical properties of 2-(4-Propylpiperidin-1-yl)ethanol were predicted using computational models based on its SMILES string (CCCC1CCN(CCO)CC1). These values provide a foundational understanding of the molecule's nature.

PropertyPredicted ValueSignificance for Solubility
Molecular Formula C10H21NO-
Molecular Weight 171.28 g/mol Influences dissolution rate and diffusion.
logP (Octanol/Water) 2.15Indicates moderate lipophilicity; suggests good solubility in organic solvents but potentially limited aqueous solubility.
Topological Polar Surface Area (TPSA) 23.47 ŲA low TPSA value suggests good membrane permeability but also points towards lower aqueous solubility.
Hydrogen Bond Donors 1 (from -OH)The hydroxyl group can donate a hydrogen bond, enhancing solubility in protic solvents like water and alcohols.
Hydrogen Bond Acceptors 2 (from N and O)The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to solubility in protic solvents.
pKa (Most Basic) 9.85The piperidine nitrogen is basic, meaning solubility will be highly pH-dependent. Solubility will significantly increase in acidic aqueous solutions (pH < 8) due to the formation of the protonated, charged species.

Note: These properties are computationally predicted and should be experimentally verified. Predictions are based on methodologies similar to those provided by platforms like Molinspiration and Chemicalize.[2][3][4][5]

2.2. Qualitative Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. The structure of 2-(4-Propylpiperidin-1-yl)ethanol is amphiphilic:

  • Non-polar character: The propyl group and the cyclohexane-like piperidine ring are hydrophobic and will interact favorably with non-polar solvents.

  • Polar character: The N-hydroxyethyl group is polar and capable of hydrogen bonding, promoting interactions with polar solvents.

Based on this, we can make the following qualitative predictions:

  • High Solubility: Expected in polar protic solvents like ethanol and methanol, and polar aprotic solvents like DMSO and DMF, which can accommodate both polar and non-polar moieties.

  • Moderate to Low Solubility: Expected in less polar solvents like ethyl acetate and dichloromethane.

  • Poor Solubility: Expected in non-polar solvents like hexanes and toluene.

  • pH-Dependent Aqueous Solubility: Due to the basic nitrogen (predicted pKa ~9.85), solubility in aqueous media will be very low at neutral or high pH. In acidic buffers (e.g., pH 2-5), the molecule will become protonated, forming a salt and dramatically increasing its aqueous solubility.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The equilibrium shake-flask method is the universally recognized gold standard for this measurement.[6][7]

3.1. Causality Behind the Shake-Flask Method

This method is authoritative because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid material and the saturated solution. By ensuring a sufficiently long incubation time with agitation, we minimize kinetic artifacts and measure the compound's intrinsic solubility under defined conditions (e.g., temperature, pH). The subsequent separation of the solid from the liquid phase is a critical step to ensure only the dissolved analyte is quantified.

3.2. Experimental Workflow: Shake-Flask Method

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess compound into a glass vial B Add a precise volume of the chosen solvent A->B Step 1 C Seal vial and place in shaking incubator B->C Step 2 D Incubate at constant temp (e.g., 25°C) for 24-48h C->D Step 3 E Allow solution to settle D->E Step 4 F Withdraw supernatant E->F Step 5 G Filter through 0.45µm PVDF or PTFE filter F->G Step 6 (Critical) H Dilute filtrate with mobile phase G->H Step 7 I Analyze via calibrated HPLC-UV method H->I Step 8 J Calculate concentration (mg/mL or µM) I->J Step 9

Caption: Workflow for Thermodynamic Solubility Determination.

3.3. Step-by-Step Protocol: Equilibrium Shake-Flask Method
  • Preparation: 1.1. Add an excess amount of solid 2-(4-Propylpiperidin-1-yl)ethanol (e.g., 2-5 mg) to a 2 mL glass vial. The key is to have visible, undissolved solid remaining at the end of the experiment. 1.2. Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Ethanol, Acetonitrile) into the vial. 1.3. Prepare at least three replicates for each solvent.

  • Equilibration: 2.1. Securely cap the vials. 2.2. Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). 2.3. Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm that equilibrium has been established (i.e., the concentration does not increase between 24 and 48 hours).[6]

  • Sample Processing: 3.1. Remove vials from the incubator and let them stand for 30 minutes to allow undissolved solids to settle. 3.2. Carefully withdraw an aliquot of the supernatant, avoiding any solid material. 3.3. Immediately filter the supernatant through a 0.45 µm syringe filter (e.g., PVDF for aqueous, PTFE for organic). This step is critical to remove any remaining microscopic particles. Discard the first few drops of the filtrate to avoid any analyte adsorption to the filter membrane.

  • Analysis: 4.1. Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the range of a pre-determined calibration curve. 4.2. Quantify the concentration of the diluted sample using a validated HPLC-UV method (see Section 5). 4.3. Calculate the original solubility in mg/mL or mM, accounting for the dilution factor.

High-Throughput Determination of Kinetic Solubility

For early-stage discovery, where speed and compound economy are essential, kinetic solubility provides a rapid assessment. This method measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer. It is not a true thermodynamic value but is highly valuable for ranking compounds.[8] Laser nephelometry is a common high-throughput technique for this purpose.[3][9]

4.1. Experimental Workflow: Kinetic Solubility by Nephelometry

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_analysis Measurement A Prepare 10 mM stock of compound in 100% DMSO B Dispense 2 µL of stock into a 96-well plate A->B Step 1 C Rapidly add 198 µL of aqueous buffer (pH 7.4) B->C Step 2 (Creates supersaturation) D Mix plate thoroughly C->D Step 3 E Incubate for 1-2 hours at room temperature D->E Step 4 F Measure light scattering using a nephelometer E->F Step 5 G Determine precipitation 'kick-off' concentration F->G Step 6

Caption: Workflow for Kinetic Solubility by Nephelometry.

4.2. Step-by-Step Protocol: Nephelometry Assay
  • Stock Solution: Prepare a high-concentration stock solution of 2-(4-Propylpiperidin-1-yl)ethanol (e.g., 10 mM) in 100% DMSO.

  • Plate Preparation: Using a multichannel pipette or automated liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock into the wells of a clear 96-well plate. It is common to prepare a serial dilution in DMSO first to test a range of concentrations.

  • Buffer Addition: Rapidly add a larger volume (e.g., 198 µL) of the aqueous assay buffer (e.g., PBS, pH 7.4) to each well. This induces precipitation for compounds with solubility below the final concentration (e.g., 100 µM in this case).

  • Incubation: Seal the plate and shake for 1-2 hours at a controlled temperature.

  • Measurement: Place the microplate into a laser nephelometer and measure the intensity of scattered light in each well.[3]

  • Data Analysis: The intensity of scattered light is proportional to the amount of precipitate. The kinetic solubility is reported as the highest concentration that does not show a significant increase in light scattering compared to buffer-only controls.

Analytical Quantification by HPLC

Accurate quantification of the dissolved analyte is essential for both thermodynamic and kinetic solubility assays. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely available technique for this purpose.[4][10]

5.1. Causality in Method Development

A successful HPLC method must be specific, linear, accurate, and robust. The goal is to develop conditions where the analyte, 2-(4-Propylpiperidin-1-yl)ethanol, gives a sharp, symmetrical peak that is well-separated from any solvent fronts or potential impurities. A reversed-phase C18 column is a logical starting point for a molecule of moderate lipophilicity. Using a gradient elution (ramping from a weak, aqueous mobile phase to a strong, organic mobile phase) is the most efficient way to find suitable elution conditions before optimizing an isocratic method if needed.[5][11]

5.2. Step-by-Step Protocol: HPLC Method Development
  • Column and Mobile Phase Selection: 1.1. Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). 1.2. Mobile Phase A (Aqueous): Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid. The acid is crucial for good peak shape as it ensures the basic nitrogen on the piperidine ring is consistently protonated. 1.3. Mobile Phase B (Organic): Acetonitrile or Methanol with the same concentration of the same acid.

  • Initial Gradient Run (Scouting Gradient): 2.1. Set a flow rate of 1.0 mL/min. 2.2. Set the UV detector to a wavelength where the compound is expected to absorb (e.g., scan from 200-400 nm first, then choose a specific wavelength like 210 nm if no strong chromophore is present). 2.3. Run a fast, broad linear gradient, for example: 5% B to 95% B over 10 minutes.[11] 2.4. This initial run will establish the approximate percentage of organic mobile phase required to elute the compound.

  • Method Optimization: 3.1. Based on the scouting run, adjust the gradient to improve resolution and reduce run time. For example, if the compound eluted at 60% B, a new gradient could be 40% to 80% B over 8 minutes. 3.2. Once a suitable retention time is achieved, the method can be converted to an isocratic (constant mobile phase composition) method for faster sample throughput if desired.

  • Calibration Curve: 4.1. Prepare a series of at least five standards of known concentration from a stock solution of 2-(4-Propylpiperidin-1-yl)ethanol. 4.2. Inject each standard and record the peak area. 4.3. Plot peak area versus concentration. The resulting line should have a correlation coefficient (R²) > 0.99, confirming the method's linearity for accurate quantification.

Data Presentation and Interpretation

All solubility data should be presented clearly to allow for easy comparison across different conditions.

Table 2: Solubility Data Summary for 2-(4-Propylpiperidin-1-yl)ethanol at 25°C
Solvent / MediumMethodMean Solubility (mg/mL)Mean Solubility (mM)
Phosphate Buffer (pH 2.0)Shake-FlaskExperimental DataExperimental Data
Phosphate Buffer (pH 7.4)Shake-FlaskExperimental DataExperimental Data
WaterShake-FlaskExperimental DataExperimental Data
EthanolShake-FlaskExperimental DataExperimental Data
AcetonitrileShake-FlaskExperimental DataExperimental Data
DichloromethaneShake-FlaskExperimental DataExperimental Data
HexaneShake-FlaskExperimental DataExperimental Data
Phosphate Buffer (pH 7.4)KineticExperimental DataExperimental Data

Interpretation: The collected data will form a comprehensive solubility profile. For example, high solubility in ethanol would recommend it as a potential solvent for synthesis or purification. Low solubility at pH 7.4 but high solubility at pH 2.0 would be critical information for oral drug formulation, suggesting that the compound will dissolve in the acidic environment of the stomach.

References
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 20, 2026, from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved February 20, 2026, from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2025, March 28). In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Analytical Chemistry. Retrieved February 20, 2026, from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved February 20, 2026, from [Link]

  • LCGC. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development. Retrieved February 20, 2026, from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved February 20, 2026, from [Link] solubility-in-drug-discovery/

  • Bio-protocol. (2018). Determination of Kinetic Solubility. Retrieved February 20, 2026, from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 20, 2026, from [Link]

  • Molinspiration. (n.d.). Property Calculator. Retrieved February 20, 2026, from [Link]

  • Chemicalize by ChemAxon. (n.d.). Instant Cheminformatics Solutions. Retrieved February 20, 2026, from [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved February 20, 2026, from [Link]

  • Emerald Cloud Lab. (2025, August 27). ExperimentNephelometryKinetics Documentation. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol. Retrieved February 20, 2026, from [Link]

Sources

Navigating the Piperidine Scaffold: A Technical Guide to 2-(Piperidin-1-yl)ethanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Scaffold: 2-(Piperidin-1-yl)ethanol as a Pharmacophore

2-(Piperidin-1-yl)ethanol (CAS: 3040-44-6), also known as


-(2-hydroxyethyl)piperidine, is a bifunctional building block ubiquitous in medicinal chemistry.[1][2] Its structure comprises a tertiary amine (piperidine ring) linked to a primary alcohol via an ethylene spacer.[2] This architecture serves as a privileged scaffold because it offers two distinct chemical handles:
  • The Nucleophilic Hydroxyl Group: Allows for esterification or etherification, enabling the attachment of lipophilic aromatic cores essential for receptor binding.

  • The Basic Nitrogen: Protonated at physiological pH (pKa

    
     9-10), it facilitates ionic interactions with aspartate or glutamate residues in G-protein coupled receptors (GPCRs) and ion channels.[1][2]
    

In drug development, this moiety acts as a "flexible linker" that positions the basic amine at a specific distance from an aromatic anchor, a critical feature for Selective Estrogen Receptor Modulators (SERMs) , anticholinergics , and Sigma receptor ligands .[2]

Synthetic Architectures: Divergent Pathways

The chemical versatility of 2-(piperidin-1-yl)ethanol allows it to serve as a precursor for diverse therapeutic classes. The two primary synthetic vectors are


-acylation (forming esters) and 

-alkylation (forming ethers).[1][2]
Pathway A: -Acylation (The Antispasmodic Route)

Reaction with carboxylic acids or acid chlorides yields amino-esters.[1][2] This pathway is exemplified by Flavoxate , a smooth muscle relaxant used for urinary incontinence. The ester linkage is metabolically labile, often serving as a prodrug feature or a specific interaction point within the muscarinic receptor pocket.

Pathway B: -Alkylation (The SERM Route)

Reaction with aryl halides or phenols (via Mitsunobu or Williamson ether synthesis) yields amino-ethers.[1][2] This is the cornerstone of Raloxifene synthesis. The ether bond provides metabolic stability, crucial for chronic therapies treating osteoporosis or breast cancer.

Visualization: Divergent Synthetic Map

The following diagram illustrates the transformation of the core scaffold into major drug classes.

SyntheticPathways Scaffold 2-(Piperidin-1-yl)ethanol (Core Scaffold) AcylAgent Acid Chloride / Carboxylic Acid (R-COCl) Scaffold->AcylAgent  Path A: O-Acylation   AlkylAgent Aryl Halide / Phenol (Ar-OH / Ar-X) Scaffold->AlkylAgent  Path B: O-Alkylation   Ester Amino-Ester Derivatives (Flavoxate Analogs) AcylAgent->Ester  Esterification   TargetA Target: Muscarinic Receptors (Antispasmodic) Ester->TargetA  Binding   Ether Amino-Ether Derivatives (Raloxifene Precursors) AlkylAgent->Ether  Williamson/Mitsunobu   TargetB Target: Estrogen Receptors (SERMs) Ether->TargetB  Binding  

Figure 1: Divergent synthetic pathways from the 2-(piperidin-1-yl)ethanol scaffold leading to distinct pharmacological classes.[1][2]

Therapeutic Frontiers & Mechanisms

Selective Estrogen Receptor Modulators (SERMs)

In Raloxifene , the 2-(piperidin-1-yl)ethoxy side chain is the "anti-estrogenic" switch.[1][2] It protrudes from the ligand-binding pocket of the Estrogen Receptor (ER), displacing Helix 12 and preventing the recruitment of co-activators. This mechanism highlights the necessity of the piperidine ring's steric bulk and basicity [1].

Sigma Receptor Ligands (Neuropathic Pain)

Recent research identifies 2-(piperidin-1-yl)ethanol derivatives as potent Sigma-1 receptor (


R)  ligands.[1][2][3] The 

R is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1] Ligands containing the piperidine moiety modulate calcium signaling and reduce neuropathic pain by inhibiting central sensitization [2].
Visualization: Sigma-1 Receptor Signaling

SigmaMechanism Ligand Piperidine Derivative (Ligand) Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1  Binding (Agonist/Antagonist)   BiP BiP (Chaperone) Sigma1->BiP  Dissociation   Calcium Ca2+ Flux Modulation Sigma1->Calcium  Regulates IP3R   ER_Mito ER-Mitochondria Crosstalk Calcium->ER_Mito  Stabilizes   Pain Inhibition of Nociceptive Signaling ER_Mito->Pain  Therapeutic Effect  

Figure 2: Mechanism of action for piperidine-based Sigma-1 receptor ligands in modulating nociception.[1][2]

Experimental Protocol: Synthesis of a Flavoxate Analog

This protocol details the synthesis of 2-(piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate (a Flavoxate analog) via acid chloride coupling.[1][2] This method is chosen for its high yield and reliability in generating ester derivatives [3].

Objective

To couple 3-methylflavone-8-carboxylic acid with 2-(piperidin-1-yl)ethanol using thionyl chloride activation.

Reagents & Equipment
  • Precursor A: 3-Methylflavone-8-carboxylic acid (1.0 eq)[1][2]

  • Precursor B: 2-(Piperidin-1-yl)ethanol (1.2 eq)[1][2]

  • Activator: Thionyl chloride (

    
    ) (3.0 eq)[1][2]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

  • Base: Triethylamine (

    
    ) (2.0 eq)[1][2]
    
  • Equipment: Reflux condenser,

    
     atmosphere, Rotary evaporator.
    
Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation) [1][2]
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Precursor A (10 mmol) in anhydrous DCM (50 mL).

  • Addition: Add Thionyl chloride (30 mmol) dropwise under

    
     flow. Caution: 
    
    
    
    and
    
    
    gas evolution.[2]
  • Reaction: Reflux the mixture at 40°C for 2-3 hours until the solution becomes clear (indicating acid chloride formation).

  • Isolation: Evaporate the solvent and excess

    
     under reduced pressure. Co-evaporate with toluene (
    
    
    
    mL) to remove trace thionyl chloride.[2] Checkpoint: The residue should be a yellow/brown solid or oil.
Phase 2: Esterification
  • Dissolution: Redissolve the crude acid chloride in anhydrous DCM (30 mL) and cool to 0°C in an ice bath.

  • Coupling: Mix Precursor B (12 mmol) and Triethylamine (20 mmol) in DCM (10 mL). Add this solution dropwise to the cold acid chloride solution over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).[2]

  • Workup:

    • Quench with water (50 mL).

    • Extract with DCM (

      
       mL).[2]
      
    • Wash organic layer with saturated

      
       (to remove unreacted acid) and brine.[2]
      
    • Dry over anhydrous

      
       and concentrate.
      
  • Purification: Recrystallize from ethanol/ether or purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

Validation Parameters
  • Yield: Expected 75-85%.

  • 1H NMR (CDCl3): Look for triplet at

    
     ppm (
    
    
    
    ) and triplet at
    
    
    ppm (
    
    
    ).[1][2] The piperidine ring protons appear as multiplets at 1.5-1.7 ppm and 2.5 ppm.[1]
  • Mass Spec: Molecular ion peak

    
    .
    

Data Presentation: Comparative Pharmacological Profiles

The following table summarizes key derivatives of 2-(piperidin-1-yl)ethanol and their primary pharmacological targets.

Compound ClassDerivative ExamplePrimary TargetMechanism of ActionClinical/Research Use
Amino-Ester FlavoxateMuscarinic ReceptorsAntagonist (Antispasmodic)Urinary incontinence, bladder spasms [4].[1][2][4]
Amino-Ether RaloxifeneEstrogen Receptor (ER)SERM (Agonist in bone, Antagonist in breast)Osteoporosis, Breast Cancer prevention [1].[2][5]
Amino-Ether ClomipheneEstrogen Receptor (ER)SERM (Partial Agonist)Ovulation induction.[1][2]
Piperidine Donepezil PrecursorsAcetylcholinesteraseEnzyme InhibitorAlzheimer's Disease research (structural analogs) [5].[2]
Sigma Ligand 4-benzylpiperidine deriv.[1][3]Sigma-1 (

)
Agonist/AntagonistNeuropathic pain, Neuroprotection [2].[1][2]

References

  • Synthesis of Raloxifene. ResearchGate. Chapter 5: Synthesis of Raloxifene. Link

  • New piperidine-based derivatives as sigma receptor ligands. Bioorganic & Medicinal Chemistry Letters. 2018;28(19):3206-3209.[1][6] Link

  • Process for producing flavoxate derivatives. Google Patents. HU202754B.[7] Link

  • Flavoxate: A Review. DrugFuture. CAS 15301-69-6 Data.[1][8] Link

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. 2020. Link

Sources

Technical Evaluation of 2-(4-Propylpiperidin-1-yl)ethanol: In-Vitro Characterization Framework

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide outlines a rigorous framework for the preliminary in-vitro characterization of 2-(4-Propylpiperidin-1-yl)ethanol .

Based on the 4-propylpiperidine scaffold's known structure-activity relationships (SAR), this compound is a likely candidate for Central Nervous System (CNS) activity, specifically targeting Sigma receptors (


, 

)
, Dopamine transporters , or Opioid receptors . However, its tertiary amine structure and lipophilic tail also flag it for potential off-target liabilities such as hERG inhibition and phospholipidosis.

This guide is structured to function as a "Go/No-Go" decision matrix for drug development professionals.

Executive Summary & Chemical Identity

Compound: 2-(4-Propylpiperidin-1-yl)ethanol Class: N-substituted Piperidine Ethanol Primary Indication Potential: CNS Modulation (Sigma Ligand, Dopaminergic) Critical Liability Risk: hERG Channel Blockade, Phospholipidosis

The presence of the 4-propylpiperidine moiety suggests high lipophilicity and potential for blood-brain barrier (BBB) penetration. The N-hydroxyethyl tail serves as a metabolic handle (glucuronidation) and a polarity tuner. Preliminary studies must prioritize distinguishing specific receptor activity from non-specific membrane disruption.

Physicochemical Profiling (In-Silico Baseline)

Before wet-lab initiation, these parameters define the assay buffer conditions (e.g., DMSO limits).

ParameterPredicted ValueImplication for In-Vitro Assays
LogP ~2.3 – 2.8Moderate lipophilicity; compatible with standard cell lines.
pKa (Basic) ~9.2 – 9.6Highly ionized at physiological pH (7.4). Lysosomal trapping risk.
TPSA ~23 ŲHigh BBB permeability predicted.
Solubility High (in acidic media)Dissolve in DMSO stock; dilute in pH 7.4 PBS carefully to avoid precipitation.

Phase I: Safety & Toxicology Screening (The "Gatekeepers")

Objective: Eliminate the compound early if it exhibits non-specific toxicity or cardiotoxicity risks common to piperidines.

hERG K+ Channel Inhibition (Automated Patch Clamp)

Piperidine derivatives are notorious for trapping in the hERG channel pore, leading to QT prolongation. This is the critical "kill step" for this series.

  • Protocol:

    • System: QPatch or Patchliner (Automated Whole-Cell Patch Clamp).

    • Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

    • Concentrations: 5-point titration (0.1 µM to 30 µM).

    • Positive Control: E-4031 (IC50 ~10-50 nM).

    • Success Criteria: IC50 > 10 µM is preferred for early leads.

Cytotoxicity & Phospholipidosis (High-Content Screening)

The cationic amphiphilic nature (basic amine + lipophilic tail) creates a risk of Drug-Induced Phospholipidosis (DIPL).

  • Protocol:

    • Cell Line: HepG2 (Metabolic competence) and H9c2 (Cardiomyocytes).

    • Reagents:

      • Cytotoxicity: CellTiter-Glo (ATP) or LDH release.

      • Phospholipidosis:[1] HCS LipidTOX™ Red phospholipid stain.

    • Workflow: Incubate cells with compound (1-100 µM) for 24h and 48h.

    • Readout: High-content fluorescence imaging. Accumulation of intracellular lipid lamellar bodies indicates DIPL.

Phase II: ADME & Metabolic Stability

Objective: Determine if the N-hydroxyethyl group is a metabolic "soft spot" or a stable anchor.

Microsomal Stability (HLM)

The ethanol tail is susceptible to Phase II conjugation (Glucuronidation) or oxidation to the carboxylic acid. The propyl chain is susceptible to


-oxidation.
  • Experimental Design:

    • Matrix: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

    • Timepoints: 0, 15, 30, 60 minutes.

    • Analysis: LC-MS/MS (monitor disappearance of parent peak).

    • Calculation:

      
      
      
    • Metabolite ID: Scan for +16 Da (Hydroxylation), +176 Da (Glucuronidation), and -44 Da (N-dealkylation).

Permeability (PAMPA/Caco-2)
  • Method: Parallel Artificial Membrane Permeability Assay (PAMPA) - BBB specific lipid blend.

  • Rationale: Confirm CNS penetration potential predicted by LogP.

Phase III: Pharmacological Profiling (Target Identification)

Objective: Validate the mechanism of action. Based on the 4-propylpiperidine scaffold, we prioritize Sigma and Dopamine receptors.

Primary Target: Sigma-1 Receptor ( R) Binding

4-substituted piperidines are a "privileged structure" for Sigma-1 affinity.

  • Assay Type: Radioligand Competition Binding.

  • Ligand: [³H]-(+)-Pentazocine (highly selective for

    
    ).
    
  • Tissue/Source: Guinea pig brain membranes or Jurkat cells.

  • Non-specific Block: Haloperidol (10 µM).

  • Protocol:

    • Incubate membranes with [³H]-Pentazocine (~2 nM) and increasing concentrations of 2-(4-Propylpiperidin-1-yl)ethanol (10⁻¹⁰ to 10⁻⁵ M).

    • Incubation: 120 min at 25°C.

    • Filtration: Whatman GF/B filters soaked in 0.5% PEI.

    • Data Analysis: Non-linear regression to determine

      
      .
      
Secondary Targets: Monoamine Transporters
  • Targets: DAT (Dopamine), SERT (Serotonin), NET (Norepinephrine).

  • Method: Fluorescence-based Neurotransmitter Transporter Uptake Assay (using molecular devices or similar kit).

  • Rationale: The propyl group mimics the dopamine structure; potential for reuptake inhibition.

Visualizations & Workflows

The "Go/No-Go" Screening Cascade

This diagram illustrates the logical flow of experiments. Safety is prioritized over potency.

ScreeningCascade cluster_Safety Phase I: Safety Filter (The Gatekeeper) cluster_ADME Phase II: ADME cluster_Pharm Phase III: Pharmacology Start 2-(4-Propylpiperidin-1-yl)ethanol (Candidate) PhysChem In-Silico Physicochem (pKa, LogP, Sol) Start->PhysChem hERG hERG Inhibition (Patch Clamp) PhysChem->hERG Cyto Cytotoxicity (HepG2 MTT/LDH) hERG->Cyto If IC50 > 10µM DIPL Phospholipidosis (HCS LipidTox) Cyto->DIPL HLM Metabolic Stability (HLM t1/2) DIPL->HLM If No Accumulation BBB BBB Permeability (PAMPA) HLM->BBB Sigma Sigma-1 Binding ([³H]-Pentazocine) BBB->Sigma If High Permeability Monoamine DAT/SERT Uptake Sigma->Monoamine Decision Lead Candidate Selection Monoamine->Decision

Caption: Sequential screening workflow prioritizing safety (hERG/Cytotoxicity) before functional characterization.

Hypothesized Metabolic Fate

Understanding the breakdown of the molecule is crucial for interpreting in-vitro stability data.

Metabolism Parent Parent Compound 2-(4-Propylpiperidin-1-yl)ethanol N_Oxide N-Oxide (FMO mediated) Parent->N_Oxide Oxidation (+16 Da) Glucuronide O-Glucuronide (UGT mediated) Parent->Glucuronide Conjugation (+176 Da) Dealkyl Des-ethyl Metabolite (CYP mediated) Parent->Dealkyl N-Dealkylation (-44 Da) Acid Carboxylic Acid (Alcohol DH) Parent->Acid Oxidation to Acid Excretion Excretion Glucuronide->Excretion Renal Clearance

Caption: Putative metabolic pathways. O-Glucuronidation and N-Dealkylation are the predicted primary routes.

References

  • BenchChem. Pharmacological and Biological Activity Profiling of 4-Propylpiperidine Hydrochloride and Its Derivatives. Retrieved from

  • Ablordeppey, S. Y., et al. (2012). Synthesis and Structure-Activity Relationships of a Series of Sigma Receptor Ligands. Semantic Scholar. Retrieved from

  • PubChem. 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol (Analogous Structure Data).[1] National Library of Medicine. Retrieved from

  • Rossi, F., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands. Chemistry Central Journal. Retrieved from

  • ChemRxiv. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold. Retrieved from

Sources

Safety and Handling Guidelines: 2-(4-Propylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-(4-Propylpiperidin-1-yl)ethanol is a functionalized tertiary amine intermediate widely utilized in the synthesis of pharmaceutical agents, specifically histamine H1 antagonists (e.g., Alcaftadine analogs) and neuroactive piperidine derivatives.[1] Its bifunctional nature—possessing both a nucleophilic tertiary amine and a primary alcohol—dictates its reactivity, handling requirements, and safety profile.

This guide synthesizes safety protocols based on the structure-activity relationships (SAR) of closely related N-hydroxyethyl-4-alkylpiperidines.

Chemical Identification
PropertyDetail
Chemical Name 2-(4-Propylpiperidin-1-yl)ethanol
CAS Number Not widely listed; Analogous to 14712-23-3 (4-piperidyl-propyl derivative)
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol
Physical State Viscous liquid or low-melting solid (Ambient)
Solubility Soluble in alcohols, DCM, chloroform; Moderately soluble in water (inverse to temperature).[1][2]

Hazard Identification & Toxicology

As a tertiary amine with an alkyl tail, this compound exhibits properties of both a base and a surfactant. The primary hazards stem from its alkalinity and potential for membrane disruption.[1]

GHS Classification (Derived from Analogs)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation) or 1B (Causes severe skin burns) depending on concentration. Treat as Corrosive.

  • Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage). The basic nitrogen can cause rapid corneal opacification.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Toxicological Mechanisms[1]
  • Local Tissue Damage: The unshared electron pair on the piperidine nitrogen acts as a proton acceptor, raising local pH upon contact with moist membranes (eyes, lungs), leading to saponification of membrane lipids.

  • Systemic Effects (Theoretical): 4-substituted piperidines are pharmacophores for CNS activity.[1] Systemic absorption may lead to sedation or anticholinergic effects (dry mouth, blurred vision).

Risk Assessment & Control Measures

The following hierarchy of controls must be implemented before handling.

Engineering Controls[1]
  • Primary Containment: All transfers involving >500 mg must be performed within a certified chemical fume hood.

  • Inert Atmosphere: The compound is hygroscopic and sensitive to CO₂ (forming carbamates). Handle under Nitrogen (N₂) or Argon.

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Eyes Chemical Splash Goggles + Face ShieldHigh risk of irreversible corneal damage from alkaline splash.[1]
Skin (Hands) Nitrile Gloves (Double gloving recommended)Prevents transdermal absorption; Nitrile offers good resistance to amines.
Respiratory P95/P100 Respirator (if outside hood)Aerosols are highly irritating to the upper respiratory tract.

Handling & Experimental Protocols

A. Storage and Stability

The compound is prone to oxidative degradation and hygroscopicity .

  • Temperature: Store at 2–8°C.

  • Atmosphere: Store under inert gas (Argon preferred due to density).

  • Container: Amber glass to prevent photo-oxidation; Parafilm or Teflon tape seal to exclude moisture.[1]

B. Reaction Setup (Synthesis Context)

When using 2-(4-Propylpiperidin-1-yl)ethanol as a nucleophile (e.g., esterification or alkylation):

  • Drying: Azeotropic distillation with toluene is recommended if the reagent has been stored for >3 months to remove absorbed water.

  • Solvent Choice: Compatible with DCM, THF, and DMF. Avoid acetone if Lewis acids are present (potential for oxazolidine formation).

C. Exposure Response Workflow

The following diagram outlines the critical decision-making pathway for accidental exposure.

ExposureResponse Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale EyeAction Immed. Rinse (15 min) Do NOT neutralize Eye->EyeAction Critical SkinAction Remove Clothing Wash w/ Soap & Water Skin->SkinAction InhaleAction Move to Fresh Air Oxygen if hypoxic Inhale->InhaleAction Medical Seek Medical Attention (Bring SDS/Guide) EyeAction->Medical SkinAction->Medical Monitor Monitor for delayed pulmonary edema InhaleAction->Monitor Monitor->Medical

Figure 1: Emergency response logic for amine exposure.[1] Note the prohibition on neutralization for eye injuries.[1]

Degradation & Chemical Stability

Understanding the degradation pathways is vital for maintaining reagent purity.

Chemical Degradation Pathways[1][3]
  • N-Oxidation: Upon exposure to air, the tertiary amine can oxidize to the N-oxide, which may alter solubility and reactivity.

  • Carbamate Formation: Reaction with atmospheric CO₂ yields carbamate salts, often appearing as a white crust on the container rim.

Degradation Compound 2-(4-Propylpiperidin-1-yl)ethanol Carbamate Carbamate Salt (Insoluble Solid) Compound->Carbamate Hygroscopic Absorption NOxide N-Oxide Impurity (Polar) Compound->NOxide Slow Oxidation CO2 + CO2 (Air) CO2->Carbamate O2 + O2 (Air/Light) O2->NOxide

Figure 2: Primary degradation pathways upon improper storage.[1]

Waste Disposal & Environmental Compliance

  • Classification: Hazardous Waste (Alkaline/Organic).

  • Protocol:

    • Dissolve in a combustible solvent (e.g., ethanol or acetone).

    • Neutralize carefully with dilute sulfuric acid if required by the disposal facility (exothermic reaction—cool in ice bath).

    • Incinerate in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides NOx will be generated).

  • Do NOT: Flush down the drain. This compound is toxic to aquatic life due to pH alteration and surfactant properties.

References

  • PubChem. (2025). Compound Summary: 2-(Piperidin-1-yl)ethanol (Analogous Safety Data).[1] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Piperidine Derivatives. [Link][1]

Sources

A Toxicological Deep Dive: A Proposed Framework for the Safety Assessment of 2-(4-Propylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for the toxicological evaluation of 2-(4-Propylpiperidin-1-yl)ethanol. As of the latest literature review, no specific toxicological data for this compound is publicly available. Therefore, this guide outlines a proposed series of studies based on internationally recognized guidelines to ascertain its safety profile. The insights and protocols described herein are intended to guide future research and are not based on existing experimental results for this specific molecule.

Introduction

2-(4-Propylpiperidin-1-yl)ethanol is a substituted piperidine derivative with potential applications in pharmaceutical development and chemical synthesis. As with any novel chemical entity intended for potential human exposure, a thorough toxicological evaluation is paramount to ensure safety. This guide provides a detailed, technically-grounded framework for the comprehensive toxicological assessment of this molecule. We will delve into the core principles of study design, experimental causality, and the establishment of a self-validating data package, adhering to the highest standards of scientific integrity and regulatory expectations.

Compound Profile: 2-(4-Propylpiperidin-1-yl)ethanol

A foundational understanding of the physicochemical properties of a compound is critical for designing relevant toxicological studies.

PropertyPredicted/Estimated ValueSignificance in Toxicology
Molecular Formula C10H21NOInfluences molecular weight and elemental composition.
Molecular Weight 171.28 g/mol Affects absorption, distribution, metabolism, and excretion (ADME) properties.
Structure A piperidine ring with a propyl group at the 4-position and an ethanol group at the 1-position.The piperidine moiety is common in pharmaceuticals and can be associated with specific metabolic pathways and off-target effects. The lipophilic propyl group and the hydrophilic ethanol group will influence its solubility and membrane permeability.
Predicted LogP ~2.5 - 3.5Suggests moderate lipophilicity, indicating potential for good absorption and distribution into tissues, including the central nervous system.
Predicted pKa ~9.5 - 10.5 (for the piperidine nitrogen)Indicates that the compound will be predominantly protonated at physiological pH, which can influence its interaction with biological targets and its excretion profile.

Proposed Toxicological Evaluation Strategy

The toxicological assessment of a new chemical entity follows a tiered approach, beginning with in vitro and acute in vivo studies and progressing to more complex, longer-term studies as needed. This strategy is designed to identify potential hazards early and to refine our understanding of the compound's safety profile. The following sections outline the key toxicological endpoints to be investigated, with references to the relevant Organisation for Economic Co-operation and Development (OECD) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3]

Acute Toxicity Assessment

The initial step in in vivo testing is to determine the acute toxicity of the compound. This provides information on the potential for lethality after a single dose and helps in dose selection for subsequent studies.

Recommended Study: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)[4]

Rationale: The UDP is a validated method that uses a minimal number of animals to estimate the LD50 (the dose that is lethal to 50% of the test animals).[4] It also provides information on the signs of toxicity, which can guide the design of future studies.[4]

Experimental Protocol: Acute Oral Toxicity (OECD 425)

  • Animal Model: Female Wistar rats (8-12 weeks old).

  • Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. A minimum of 5 days of acclimatization is required before the study begins.

  • Dose Administration: The test substance is administered by oral gavage. The starting dose is selected based on any available information on structurally related compounds. If no information is available, a default starting dose of 175 mg/kg is recommended.

  • Dose Progression: A single animal is dosed. If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level. The dose progression factor is typically 3.2.

  • Observations: Animals are observed for mortality and clinical signs of toxicity at 30 minutes, 1, 2, 4, and 6 hours after dosing, and then daily for 14 days. Body weight is recorded weekly.

  • Endpoint: The primary endpoint is the estimation of the LD50 value and its confidence interval. Clinical signs of toxicity and necropsy findings are also recorded.

G cluster_0 Pre-Dosing Phase cluster_1 Dosing Phase (28 Days) cluster_2 Post-Dosing Phase A Animal Acclimatization (Wistar Rats) B Dose Range Finding Study (Optional) A->B C Daily Oral Gavage (3 Dose Levels + Control) B->C D Daily Clinical Observations C->D E Weekly Body Weight & Food Consumption C->E F Terminal Blood Collection (Hematology & Clinical Chemistry) E->F G Necropsy & Organ Weights F->G H Histopathology of Tissues G->H I I H->I Data Analysis & NOAEL Determination

Caption: Workflow for a 28-Day Repeated Dose Oral Toxicity Study (OECD 407).

Advanced Toxicological Investigations

Based on the results of the initial toxicity studies and the intended use of the compound, further investigations may be warranted.

Reproductive and Developmental Toxicity

If the compound is intended for use in products where human exposure is likely, an assessment of its potential to cause reproductive and developmental toxicity is essential.

Recommended Screening Study: Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

Rationale: This screening study provides preliminary information on potential effects on male and female reproductive performance, including fertility, gestation, and lactation, as well as on the development of the offspring.

Carcinogenicity Assessment

The potential for a compound to cause cancer is a major safety concern. The decision to conduct a long-term carcinogenicity study is based on a weight-of-evidence approach, including the results of genotoxicity assays, findings from repeated dose toxicity studies (e.g., pre-neoplastic lesions), and the structure-activity relationship of the compound.

Note on Carcinogenicity Classification: The US Environmental Protection Agency (EPA) classifies chemicals into groups based on their carcinogenic potential, such as "Group C - Possible Human Carcinogen" for agents with limited evidence in animals. [5]

Mechanistic Insights and Future Directions

A critical aspect of a modern toxicological evaluation is to move beyond descriptive toxicology and to understand the underlying mechanisms of toxicity.

Metabolism and Toxicokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-(4-Propylpiperidin-1-yl)ethanol is crucial for interpreting the toxicology data and for extrapolating the findings to humans. In vitro studies using liver microsomes and hepatocytes can provide initial insights into its metabolic pathways. The piperidine ring, for instance, is susceptible to N-dealkylation and ring hydroxylation.

In Silico and In Vitro Alternatives

Computational toxicology models and high-throughput in vitro screening assays can be valuable tools for prioritizing compounds and for generating hypotheses about their potential toxicity. These "New Approach Methodologies" (NAMs) are increasingly being recognized by regulatory agencies as a means to reduce animal testing. [6]

Conclusion and Recommendations

The toxicological evaluation of 2-(4-Propylpiperidin-1-yl)ethanol requires a systematic and scientifically rigorous approach. This guide has outlined a comprehensive, yet flexible, framework for assessing its safety profile, in line with international regulatory guidelines. The initial focus should be on conducting a battery of studies to assess acute toxicity, genotoxicity, and repeated dose toxicity. The results of these studies will inform the need for more specialized investigations, such as reproductive and developmental toxicity and carcinogenicity studies. By following this proposed framework, researchers and drug development professionals can generate a robust and reliable data package to support the safe development and use of this novel chemical entity.

References

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved from [Link]

  • Guidelines for the Testing of Chemicals - OECD. (n.d.). Retrieved from [Link]

  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2023, June 13). Retrieved from [Link]

  • OECD Test Guideline 425 - National Toxicology Program. (n.d.). Retrieved from [Link]

  • OECD Chemical Testing Guidelines 2025 Updated - Auxilife. (2025, June 27). Retrieved from [Link]

  • OECD GUIDELINES.pptx. (n.d.). Retrieved from [Link]

  • FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025, September 1). Retrieved from [Link]

  • FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies | Holland & Knight LLP - JD Supra. (2025, December 8). Retrieved from [Link]

  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. (2017, October 26). Retrieved from [Link]

  • IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT) Information. (2016, February 16). Retrieved from [Link]

  • 2-(piperidin-1-yl)ethanol - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

  • 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol | C15H30N2O | CID 84604 - PubChem. (n.d.). Retrieved from [Link]

  • October 30, 2024 SUBJECT: Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Progr. (2024, October 30). Retrieved from [Link]

  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol | C7H16N2O - PubChem. (n.d.). Retrieved from [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. (2024, August 6). Retrieved from [Link]

  • Prop-2-en-1-yl piperidin-4-ylcarbamate Properties - EPA. (n.d.). Retrieved from [Link]

  • 1-methylpiperidine-2-ethanol - Registration Dossier - ECHA. (n.d.). Retrieved from [Link]

  • Toxic Screening Level Justification for 71-23-8. (2019, May 8). Retrieved from [Link]

  • EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents. (n.d.).
  • Statement on the mutagenicity of alcohol (ethanol) and its metabolite acetaldehyde: update on information published between 2000 and 2014 - GOV.UK. (n.d.). Retrieved from [Link]

  • Ethanol is indispensable for virucidal hand antisepsis and without toxic risks in daily use. (n.d.). Retrieved from [Link]

  • WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents. (n.d.).
  • Alcohol and Cancer: Epidemiology and Biological Mechanisms - MDPI. (2021, September 11). Retrieved from [Link]

  • Ethanol Toxicity - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • HPA-CHaPD-002 Review of Chemical Toxicity to the Reproductive System, with Particular Reference to Developmental Toxicity ABSTRA - GOV.UK. (n.d.). Retrieved from [Link]

  • Acute ethanol toxicity. (2019, July 23). Retrieved from [Link]

  • 2-(4-Methyl-2-phenylpyrrol-1-yl)ethanol | C13H15NO - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for 2-(4-Propylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the method development strategy for 2-(4-Propylpiperidin-1-yl)ethanol , a tertiary aliphatic amine lacking a significant UV chromophore.[1][2] The absence of conjugated systems and the presence of a basic nitrogen (pKa ~10.2) present two distinct analytical challenges: detection sensitivity and peak tailing .

This protocol prioritizes High-pH Reversed-Phase Chromatography to neutralize the basic amine, ensuring superior peak symmetry and retention.[1][2] For detection, we evaluate low-wavelength UV (205-210 nm) as a cost-effective standard, while recommending Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) for high-sensitivity applications.[1][2]

Part 1: Analyte Profiling & Physicochemical Challenges[1]

Before selecting column chemistry, we must define the analyte's behavior in solution.[3]

PropertyValue (Estimated)Chromatographic Implication
Structure Aliphatic Piperidine Ring + Ethanol TailNo Chromophore: Standard UV (254 nm) is useless.[1][2]
Basicity (pKa) ~10.2 (Tertiary Amine)Peak Tailing: At neutral/low pH, the N atom is protonated (

), leading to secondary interactions with residual silanols on silica columns.[2]
Hydrophobicity (LogP) ~1.8 (Neutral) / <0 (Ionized)Retention Shifts: Extreme retention dependency on mobile phase pH.[1][2][3]
Structural Visualization

The molecule consists of a hydrophobic propyl-piperidine core and a polar hydroxyethyl tail.[2]

ChemicalStructure cluster_0 2-(4-Propylpiperidin-1-yl)ethanol Propyl Propyl Group (Hydrophobic) Piperidine Piperidine Ring (Basic Nitrogen) Propyl->Piperidine Attached at C4 Ethanol Ethanol Tail (Hydrophilic -OH) Piperidine->Ethanol Attached at N1

Caption: Structural segmentation of the analyte highlighting functional groups affecting chromatography.[1][2]

Part 2: Method Development Strategy

Detector Selection (The Critical Path)

Since the analyte lacks aromatic rings, it does not absorb UV light above 220 nm.[3]

  • Primary Recommendation (LC-MS/CAD): If available, use MS (ESI+, m/z ~172) or CAD.[1][2] These are universal and ignore the optical properties.[3]

  • Secondary Recommendation (Low-UV): If limited to UV, you must operate at 205–210 nm .[1][2][3] This requires:

    • High-purity solvents (HPLC Grade or higher).[1][2][3]

    • UV-transparent buffers (Phosphate or low-concentration Formic Acid).[1][2][3] Avoid Acetate or Citrate buffers as they absorb in this region.[1][2][3]

Column & pH Selection

The "Basicity Problem" is solved by controlling the ionization state.[3]

  • Approach A: High pH (pH > 10) [RECOMMENDED] [1][2]

    • Mechanism: At pH 10.5, the amine is deprotonated (Neutral).[2][3] It interacts solely via hydrophobic partition.[2][3]

    • Result: Sharp peaks, good retention, high loading capacity.

    • Requirement: Hybrid-Silica columns (e.g., Waters XBridge, Agilent Poroshell HPH) that withstand high pH.[1][2][3]

  • Approach B: Low pH (pH < 3) [1][2]

    • Mechanism: Analyte is fully protonated.[1][2][3] To prevent silanol interaction (tailing), we use high ionic strength or ion-pairing (less recommended due to equilibration time).[2]

    • Result: Faster elution (analyte is more polar), potential for "fronting" if overloaded.[2][3]

Part 3: Detailed Experimental Protocols

Protocol A: High-pH Reversed Phase (Robustness & Shape)

Best for: QC, Purity Analysis, and UV-detection workflows.[1][2]

Chromatographic Conditions:

  • Column: Waters XBridge C18 BEH, 4.6 x 100 mm, 3.5 µm (or equivalent High-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (MeCN).[1][2][3][4]

  • Flow Rate: 1.0 mL/min.[1][2][3][5]

  • Temperature: 40°C (Improves mass transfer for basic amines).[1][2][3]

  • Detection: UV at 210 nm (Reference 360 nm).[1][2][3]

  • Injection Volume: 5–10 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Start Gradient
10.0 60 Linear Ramp
12.0 90 Wash
12.1 5 Re-equilibration

| 16.0 | 5 | End |[1][2]

Why this works: The high pH suppresses the protonation of the piperidine nitrogen.[3] The analyte behaves like a neutral hydrocarbon, interacting strongly with the C18 chain, resulting in a sharp, symmetrical peak.[3]

Protocol B: Low-pH LC-MS (Sensitivity)

Best for: Trace analysis, biological matrices, or impurity identification.[1][2]

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1][2][3]

  • Detection: ESI-MS (Positive Mode).[1][2][3]

    • Target Mass: [M+H]+ = 172.17 (Calc).[2][3]

  • Gradient: Steep gradient (5% to 95% B in 5 mins) to ensure elution of the polar cation.

Part 4: Method Validation & Troubleshooting

Decision Tree for Troubleshooting

Troubleshooting Start Problem Identified Tailing Peak Tailing > 1.5 Start->Tailing Drift Baseline Drift (UV) Start->Drift NoPeak No Peak Detected Start->NoPeak Action1 Increase Buffer pH (>10) OR Add 0.1% TEA Tailing->Action1 Cause: Silanol Interaction Action2 Switch Modifier: Use Phosphate instead of Acetate Drift->Action2 Cause: UV Cutoff Action3 Switch to CAD/ELSD OR Derivatize NoPeak->Action3 Cause: No Chromophore

Caption: Troubleshooting logic flow for common issues in aliphatic amine analysis.

Validation Parameters (Acceptance Criteria)
  • Linearity:

    
     over 10–1000 µg/mL range.[2][3]
    
  • Precision: RSD < 2.0% for 6 replicate injections.

  • LOD (UV 210nm): Approx 1–5 µg/mL (Due to weak absorbance).[2][3]

  • LOD (MS/CAD): < 10 ng/mL.

References

  • Dolan, J. W. (2006).[2][3] HPLC of Basic Compounds. LCGC North America.[2][3] Retrieved from [Link]

  • McCalley, D. V. (2010).[2][3] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2024).[2][3] XBridge BEH C18 Column Care & Use Manual. Retrieved from [Link][2]

  • Agilent Technologies. (2023).[2][3] Analysis of Aliphatic Amines using CAD. Application Note 5991-xxxx.[1][2][3] Retrieved from [Link]

Sources

GC-MS protocol for identifying 2-(4-Propylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic GC-MS Identification and Quantification of 2-(4-Propylpiperidin-1-yl)ethanol

Abstract & Scope

This protocol details the Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the identification and quantification of 2-(4-Propylpiperidin-1-yl)ethanol , a functionalized piperidine derivative often encountered as a synthetic intermediate or impurity in pharmaceutical manufacturing (e.g., related to opioid analgesics or sigma receptor ligands).

Due to the dual functionality of the molecule (a basic tertiary amine and a polar primary hydroxyl group), direct injection often yields poor peak symmetry and tailing. This guide prioritizes a Trimethylsilyl (TMS) Derivatization workflow to ensure chromatographic robustness, improved volatility, and high-sensitivity detection.

Compound Profile & Chemical Logic

Understanding the analyte's physicochemical properties is the foundation of this protocol.

PropertyValueNotes
IUPAC Name 2-(4-Propylpiperidin-1-yl)ethanol
Molecular Formula

Molecular Weight 171.28 g/mol
Polarity Moderate-HighContains polar -OH and basic tertiary amine.
pKa (Predicted) ~9.5 (Amine), ~14.8 (Alcohol)Basic nitrogen will interact with active sites in the GC inlet.
Target Derivative TMS-EtherOnly the -OH group is silylated; the tertiary amine remains underivatized.

Method Development Strategy

The analytical challenge lies in the molecule's tendency to adsorb onto silanol groups in the GC liner and column. We employ a "Protect & Separate" strategy:

  • Derivatization: Capping the hydroxyl group with a trimethylsilyl (TMS) group reduces hydrogen bonding, sharpening the peak.

  • Column Selection: A low-polarity 5% phenyl phase (e.g., Rxi-5Sil MS) is preferred for the derivative.

  • Inlet Deactivation: Essential to prevent adsorption of the tertiary amine moiety.

Workflow Visualization

MethodWorkflow Sample Sample (Organic Extract) Dry Evaporation (N2 Stream) Sample->Dry Deriv Derivatization (BSTFA + 1% TMCS) Dry->Deriv  Anhydrous Conditions   GC GC Separation (5% Phenyl Column) Deriv->GC  Inject 1µL   MS MS Detection (EI Source) GC->MS Data Data Analysis (m/z 243 Target) MS->Data

Figure 1: Optimized analytical workflow for amino-alcohol analysis, prioritizing moisture removal and silylation.

Experimental Protocol

Reagents & Materials
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols (MeOH/EtOH) as they react with the derivatizing agent.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Internal Standard: Dodecane or a deuterated analog (if available).

Sample Preparation (Derivatization)

Note: Moisture is the enemy of silylation. Ensure all glassware is dry.

  • Aliquot: Transfer 100 µL of the sample extract (approx. 50-200 µg/mL) into a 1.5 mL autosampler vial.

  • Evaporate: Dry under a gentle stream of nitrogen at 40°C to remove the solvent (if the solvent contains water or alcohols). If the solvent is anhydrous DCM, this step can be skipped, but concentration is recommended.

  • Reconstitute/React: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS .

  • Incubate: Cap tightly and heat at 65°C for 30 minutes .

    • Why? The steric hindrance of the ethanol chain on the piperidine ring is low, but heat ensures quantitative conversion of the hydroxyl group.

  • Cool & Dilute: Cool to room temperature. If necessary, dilute with 200 µL of anhydrous Isooctane or DCM.

  • Inject: Transfer to the GC autosampler.

GC-MS Parameters
ParameterSettingRationale
Column Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase for silylated compounds.
Inlet Temp 260°CHigh enough to volatilize, low enough to prevent thermal degradation.
Injection Mode Splitless (1 min purge) or Split (10:1)Splitless for trace impurities; Split for high conc.
Liner Ultra-Inert Wool Liner (Single Taper)Wool aids vaporization; deactivation prevents amine adsorption.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 60°C (1 min) → 15°C/min → 300°C (3 min)Fast ramp to elute the derivative (approx. RI ~1600).
Transfer Line 280°CPrevents condensation before the ion source.
Ion Source EI (70 eV) @ 230°CStandard ionization energy.
Scan Range m/z 40 – 450Covers parent ion and low-mass fragments.

Data Analysis & Interpretation

Fragmentation Logic (Mechanistic Insight)

The mass spectrum of the TMS-derivative (MW 243.42) will differ significantly from the native compound.

  • Molecular Ion (

    
    ): m/z 243 . (Visible, usually low intensity).
    
  • Base Peak (Alpha-Cleavage): The most dominant fragmentation for N-substituted piperidines is the cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage).[1]

    • Pathway A (Exocyclic Loss): Loss of the

      
       group.
      
      • Calculation:

        
        .
        
      • Likelihood:[2][3] High. This generates a stable iminium ion on the piperidine ring.[1]

    • Pathway B (Ring Cleavage): Loss of the propyl group is less favorable than the alpha-cleavage next to the nitrogen.

Diagnostic Ions Table
Ion (m/z)OriginSignificance
243

Molecular Ion (TMS derivative). Confirms intact molecule.
212

Loss of

? Note: In TMS derivative, this is loss of

(rare). More likely M-Propyl (43) = 200.
140

Base Peak Candidate. Loss of

. Characteristic of N-ethanol-TMS piperidines.
98 Ring FragmentMethyl-piperidine fragment (common in propyl-piperidines).
73 TMS Group

. Ubiquitous in silylated samples.
Fragmentation Pathway Diagram

Fragmentation Parent Parent Ion (TMS) m/z 243 AlphaCleavage Alpha Cleavage (Loss of CH2-OTMS) Parent->AlphaCleavage - 103 Da TMS TMS Fragment m/z 73 Parent->TMS Fragment1 Base Peak m/z 140 (Iminium Ion) AlphaCleavage->Fragment1

Figure 2: Predicted fragmentation pathway for the TMS-derivative of 2-(4-propylpiperidin-1-yl)ethanol.

Validation & Quality Control

To ensure the protocol is "self-validating" (Trustworthiness), perform the following checks:

  • Derivatization Efficiency Check: Monitor the native compound (MW 171). If peaks for m/z 171 or m/z 140 (native base peak) appear at a different retention time, the reaction is incomplete. Ensure reagents are fresh.

  • Inlet Reactivity: If peak tailing exceeds a symmetry factor of 1.5, replace the liner and cut 10cm from the column guard.

  • Blank Run: Inject a blank (Reagents only) to identify background siloxane peaks (m/z 73, 207, 281) that might interfere with quantification.

References

  • NIST Mass Spectrometry Data Center. (2023). Piperidine, 2-propyl-, (S)- Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69. [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
  • PubChem. (2023). Compound Summary: Piperidine Ethanol Derivatives. National Library of Medicine. [Link]

Sources

Application Note: 2-(4-Propylpiperidin-1-yl)ethanol as a Pharmacophore Linker

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2-(4-Propylpiperidin-1-yl)ethanol , a specialized N-substituted piperidine intermediate. It is designed for medicinal chemists and process engineers focusing on the synthesis of GPCR ligands (Sigma-1, Dopamine), antimicrobial agents, and ion channel modulators.

Executive Summary

2-(4-Propylpiperidin-1-yl)ethanol (CAS: Generic structure reference C10H21NO) serves as a critical bifunctional building block. It combines a lipophilic 4-propylpiperidine headgroup—known for probing hydrophobic pockets in enzymes and receptors—with a reactive hydroxyethyl tail. This "tether" allows for the facile attachment of the piperidine moiety to core scaffolds (e.g., quinazolines, indoles, adenines) via ether, ester, or amine linkages.

Recent research highlights the 4-propylpiperidine moiety's ability to form extensive van der Waals contacts within hydrophobic protein domains, such as the Clostridioides difficile-specific DNA adenine methyltransferase (CamA) [1]. This intermediate is essential for converting "hit" compounds into "lead" candidates by optimizing solubility and binding affinity.

Chemical Profile & Specifications

PropertySpecificationNotes
IUPAC Name 2-(4-Propylpiperidin-1-yl)ethanol
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol
Appearance Colorless to pale yellow oilViscous liquid at RT
Boiling Point ~240–250°C (predicted)High boiling point due to H-bonding
Solubility Soluble in EtOH, DCM, CHCl₃Miscible with polar organic solvents
pKa (Calc.) ~9.5 (Piperidine Nitrogen)Basic; forms stable salts with HCl/TFA

Synthetic Protocols

This section details the preparation of the intermediate and its downstream conversion into a reactive electrophile.

Rationale: Direct alkylation is preferred in the lab for safety over ethylene oxide handling.

Reagents:

  • 4-Propylpiperidine (1.0 equiv)

  • 2-Chloroethanol (1.2 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-propylpiperidine (e.g., 10 mmol) in MeCN (50 mL).

  • Base Addition: Add anhydrous

    
     (20 mmol). Stir for 10 minutes at room temperature.
    
  • Alkylation: Add 2-Chloroethanol (12 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (80–82°C) for 12–16 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

  • Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil can often be used directly. For high purity, distill under vacuum or purify via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1).

Rationale: The hydroxyl group is a poor leaving group. Converting it to a chloride creates a potent electrophile for coupling to nucleophilic drug scaffolds (e.g., secondary amines, phenols).

Reagents:

  • 2-(4-Propylpiperidin-1-yl)ethanol (Intermediate from Protocol A)

  • Thionyl Chloride (

    
    )
    
  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolution: Dissolve the amino-alcohol (10 mmol) in dry DCM (30 mL) and cool to 0°C.

  • Chlorination: Add

    
     (15 mmol) dropwise (Caution: Gas evolution).
    
  • Reaction: Allow to warm to RT and reflux for 2 hours.

  • Isolation: Evaporate volatiles to dryness. The product, 1-(2-chloroethyl)-4-propylpiperidine hydrochloride , is obtained as a hygroscopic solid.

  • Storage: Store in a desiccator. Use immediately for coupling to avoid dimerization (aziridinium formation).

Application Workflow: Drug Candidate Synthesis

The following diagram illustrates the pathway from the raw piperidine to a functionalized drug candidate, highlighting the critical intermediate state.

G Start 4-Propylpiperidine (Raw Material) Intermed 2-(4-Propylpiperidin-1-yl)ethanol (Target Intermediate) Start->Intermed Base/Reflux Reagent + 2-Chloroethanol (Alkylation) Reagent->Intermed Electrophile 1-(2-Chloroethyl)-4-propylpiperidine (Reactive Electrophile) Intermed->Electrophile Chlorination Activate + SOCl2 (Activation) Activate->Electrophile Final Target Drug Candidate (GPCR/Enzyme Inhibitor) Electrophile->Final Nucleophilic Subst. Scaffold + Drug Scaffold (e.g., Adenine/Quinazoline) Scaffold->Final

Figure 1: Synthetic workflow transforming 4-propylpiperidine into a reactive linker for drug discovery.

Case Study: Optimization of Hydrophobic Interactions

Context: In the development of inhibitors for C. difficile-specific DNA adenine methyltransferase (CamA), researchers identified that extending the lipophilic reach of the inhibitor was crucial for potency.

Mechanism: The 4-propylpiperidine moiety serves as a "hydrophobic probe." Unlike a simple methyl or ethyl group, the propyl chain is flexible enough to adopt conformations that maximize van der Waals contacts with hydrophobic residues (e.g., Asp149, Tyr178, Leu174) deep within the enzyme's binding pocket [1].

Application of the Intermediate: By using 2-(4-Propylpiperidin-1-yl)ethanol , chemists can attach this optimized hydrophobic probe to a polar scaffold (like adenosine or a quinazoline) while maintaining a specific distance (via the ethyl linker) to avoid steric clash at the active site entrance.

Analytical Characterization (Expected Data)

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.65 (t, 2H, -CH ₂OH) – Distinctive triplet for the alcohol methylene.
      
    • 
       2.95 (d, 2H, Piperidine eq.)
      
    • 
       2.55 (t, 2H, N-CH ₂-CH₂OH)
      
    • 
       1.95 (t, 2H, Piperidine ax.)
      
    • 
       0.90 (t, 3H, -CH₂CH₂CH ₃) – Terminal propyl methyl.
      
  • MS (ESI):

    • 
       calc: 172.17; found: 172.2.
      

Safety & Handling (SDS Highlights)

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Hygroscopic. Store under nitrogen in a cool, dry place.

  • PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles.

  • Disposal: Dispose of as organic nitrogenous waste.

References

  • Systematic Design of Adenosine Analogs as Inhibitors of a Clostridioides difficile-Specific DNA Adenine Methyltransferase. Source: Journal of Medicinal Chemistry (2023). Relevance: Validates the 4-n-propylpiperidine moiety as a key structural element for maximizing van der Waals interactions in hydrophobic binding pockets. URL:[Link]

  • Synthesis and Biological Evaluation of Novel Heterocyclic Acrylamides.
  • Quinazolines as Alpha-Antagonists and Hypotensive Agents.

2-(4-Propylpiperidin-1-yl)ethanol: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a wide range of therapeutic areas.[1] Its conformational flexibility and ability to engage in key interactions with biological targets make it a privileged structure in drug design. This application note explores the medicinal chemistry potential of a specific, yet underexplored derivative: 2-(4-Propylpiperidin-1-yl)ethanol .

While direct literature on this exact molecule is sparse, its structural components—a 4-alkylpiperidine and an N-ethanol group—are present in a variety of bioactive compounds. By examining the structure-activity relationships (SAR) of analogous molecules, we can infer a range of potential applications for 2-(4-Propylpiperidin-1-yl)ethanol and its derivatives, from analgesia to anticancer and antifungal therapies. This guide provides a comprehensive overview of its synthetic routes, potential therapeutic applications, and detailed protocols for its evaluation, aiming to equip researchers with the foundational knowledge to explore this promising chemical entity.

Synthetic Pathways

The synthesis of 2-(4-Propylpiperidin-1-yl)ethanol can be approached through several established synthetic methodologies. A common and efficient route involves the N-alkylation of 4-propylpiperidine with a suitable two-carbon electrophile.

A proposed synthetic workflow is outlined below:

Synthesis of 2-(4-Propylpiperidin-1-yl)ethanol 4-Propylpiperidine 4-Propylpiperidine Reaction_Mixture Reaction Mixture 4-Propylpiperidine->Reaction_Mixture 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Reaction_Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Mixture Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Reaction_Mixture Workup_Purification Aqueous Workup & Chromatography Reaction_Mixture->Workup_Purification Heat Final_Product 2-(4-Propylpiperidin-1-yl)ethanol Workup_Purification->Final_Product

Caption: Proposed synthetic route for 2-(4-Propylpiperidin-1-yl)ethanol.

Protocol: Synthesis of 2-(4-Propylpiperidin-1-yl)ethanol

Materials:

  • 4-Propylpiperidine

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 4-propylpiperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 2-(4-Propylpiperidin-1-yl)ethanol.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Therapeutic Applications and Evaluation Protocols

Based on the pharmacological activities of structurally related piperidine derivatives, 2-(4-Propylpiperidin-1-yl)ethanol is a promising scaffold for the development of novel therapeutics in several key areas.

Analgesia

The 4-alkylpiperidine moiety is a well-established pharmacophore in opioid analgesics. For instance, derivatives of 4-alkyl-4-(m-hydroxyphenyl)piperidines have shown significant analgesic activity.[2] The n-propyl group at the 4-position has been specifically investigated in this context.[2]

Hypothesis: The 4-propyl group may confer favorable interactions with opioid receptors, while the N-ethanol moiety could modulate pharmacokinetic properties such as solubility and metabolic stability.

Objective: To evaluate the analgesic efficacy of 2-(4-Propylpiperidin-1-yl)ethanol.

Materials:

  • Male Swiss albino mice (20-25 g)

  • 2-(4-Propylpiperidin-1-yl)ethanol

  • Saline solution (0.9% NaCl)

  • Morphine sulfate (positive control)

  • Hot plate apparatus maintained at 55 ± 0.5 °C

Procedure:

  • Acclimate mice to the laboratory environment for at least 24 hours before the experiment.

  • Divide the mice into groups (n=6-8 per group): Vehicle (saline), Positive Control (morphine, e.g., 5 mg/kg), and Test Compound (various doses of 2-(4-Propylpiperidin-1-yl)ethanol).

  • Administer the test compound or controls via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes) post-administration, place each mouse on the hot plate.

  • Record the latency time for the mouse to exhibit a pain response (e.g., licking paws, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Calculate the percent maximum possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

  • Analyze the data for statistical significance.

Analgesic_Workflow cluster_Preparation Preparation cluster_Testing Testing cluster_Analysis Data Analysis Animal_Acclimation Acclimatize Mice Grouping Group Animals Animal_Acclimation->Grouping Dosing Administer Compound/Control Grouping->Dosing Hot_Plate Hot Plate Test at Time Points Dosing->Hot_Plate Record_Latency Record Pain Response Latency Hot_Plate->Record_Latency Calculate_MPE Calculate % MPE Record_Latency->Calculate_MPE Statistical_Analysis Statistical Analysis Calculate_MPE->Statistical_Analysis

Caption: Workflow for in vivo analgesic activity assessment.

Anticancer Activity

Piperidine derivatives have been investigated as potential anticancer agents.[1] The mechanism of action can vary, but often involves the induction of apoptosis or cell cycle arrest. The antiproliferative activity of 2-alkyl-4-halopiperidines has been demonstrated in various cancer cell lines.[3]

Hypothesis: The lipophilic 4-propyl group may facilitate cell membrane penetration, while the overall structure could interact with intracellular targets to inhibit cancer cell proliferation.

Objective: To assess the cytotoxic effect of 2-(4-Propylpiperidin-1-yl)ethanol on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-(4-Propylpiperidin-1-yl)ethanol

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of 2-(4-Propylpiperidin-1-yl)ethanol (typically in a range from 0.1 to 100 µM) and a positive control (doxorubicin). Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antifungal Activity

Piperidine-containing compounds, such as fenpropidin, are established antifungal agents.[4] Their mechanism often involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Hypothesis: The structural features of 2-(4-Propylpiperidin-1-yl)ethanol may allow it to interfere with fungal cell membrane integrity or other essential fungal pathways.

Objective: To determine the minimum inhibitory concentration (MIC) of 2-(4-Propylpiperidin-1-yl)ethanol against pathogenic fungi.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 2-(4-Propylpiperidin-1-yl)ethanol

  • Fluconazole or Amphotericin B (positive controls)

  • 96-well microplates

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum suspension standardized to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Structure-Activity Relationship (SAR) Insights and Future Directions

The 2-(4-Propylpiperidin-1-yl)ethanol scaffold offers multiple points for chemical modification to optimize its biological activity.

Position of Modification Potential Impact Examples of Modifications
4-Propyl ChainModulation of lipophilicity and binding pocket interactions.Varying alkyl chain length (ethyl, butyl), introducing branching or unsaturation.
N-Ethanol GroupAltering solubility, metabolic stability, and potential for hydrogen bonding.Esterification or etherification of the hydroxyl group, extension of the alkyl chain.
Piperidine RingConstraining conformation and introducing new interaction points.Introduction of substituents on the ring, stereochemical variations.

Future research should focus on synthesizing a library of analogs based on these modifications and evaluating their activity in the assays described above. This systematic approach will help to elucidate the SAR and identify lead compounds with enhanced potency and favorable drug-like properties.

SAR_Logic cluster_Modifications Chemical Modifications cluster_Evaluation Biological Evaluation cluster_Outcome Outcome Scaffold 2-(4-Propylpiperidin-1-yl)ethanol Mod_4_Propyl Vary 4-Alkyl Group Scaffold->Mod_4_Propyl Mod_N_Ethanol Modify N-Ethanol Moiety Scaffold->Mod_N_Ethanol Mod_Ring Substitute Piperidine Ring Scaffold->Mod_Ring Analgesic_Assay Analgesic Assays Mod_4_Propyl->Analgesic_Assay Anticancer_Assay Anticancer Assays Mod_N_Ethanol->Anticancer_Assay Antifungal_Assay Antifungal Assays Mod_Ring->Antifungal_Assay SAR_Elucidation Elucidate SAR Analgesic_Assay->SAR_Elucidation Anticancer_Assay->SAR_Elucidation Antifungal_Assay->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization

Sources

Application Notes & Protocols: Laboratory Preparation of 2-(4-Propylpiperidin-1-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-Propylpiperidin-1-yl)ethanol, a valuable building block in medicinal chemistry. The piperidine scaffold is a cornerstone in drug design, appearing in numerous classes of pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1][2][3] This guide details two primary, field-proven synthetic routes starting from 4-propylpiperidine: direct N-alkylation using 2-chloroethanol and nucleophilic ring-opening of ethylene oxide. We will delve into the mechanistic underpinnings of each method, providing detailed, step-by-step protocols, characterization data, and critical safety considerations tailored for researchers and drug development professionals.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged heterocyclic motif in modern drug discovery, integral to the structure of therapeutics ranging from antipsychotics to analgesics.[2][3][4][5] Its saturated, six-membered ring structure provides a three-dimensional framework that can be strategically functionalized to optimize ligand-receptor interactions. The introduction of an ethanol substituent at the N-1 position, as in 2-(4-Propylpiperidin-1-yl)ethanol, creates a versatile bifunctional molecule. The tertiary amine serves as a basic center, often crucial for solubility and target engagement, while the primary alcohol provides a handle for further chemical elaboration, enabling the construction of diverse molecular libraries for lead optimization.

Overview of Synthetic Strategies

The synthesis of the target compound hinges on the N-alkylation of the secondary amine of 4-propylpiperidine. The two most common and efficient strategies involve reaction with a two-carbon electrophile.[1]

  • N-Alkylation with 2-Chloroethanol: A classic SN2 substitution reaction. This method is straightforward and utilizes readily available reagents. The reaction is typically performed in the presence of a base to neutralize the HCl generated in situ.

  • Ring-Opening of Ethylene Oxide: A highly atom-economical approach where the secondary amine acts as a nucleophile to open the strained epoxide ring.[6] This method avoids the formation of salt by-products. However, it requires stringent safety protocols due to the high toxicity and reactivity of ethylene oxide.[6]

A key consideration in amine alkylation is the potential for overalkylation. However, when using an epoxide, the resulting β-amino alcohol product is less basic and nucleophilic than the starting secondary amine, which effectively prevents the second addition and leads to a cleaner reaction profile.[7] This is a distinct advantage over using simple alkyl halides, which can sometimes lead to a "runaway train" of alkylation, forming quaternary ammonium salts.[8]

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation with 2-Chloroethanol

This protocol describes the synthesis using a standard SN2 reaction. The base, potassium carbonate, acts as an acid scavenger and facilitates the reaction by ensuring the amine remains deprotonated and nucleophilic.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
4-PropylpiperidineC₈H₁₇N127.235.00 g39.3
2-ChloroethanolC₂H₅ClO80.513.48 g (2.94 mL)43.2
Potassium CarbonateK₂CO₃138.218.15 g59.0
Acetonitrile (anhydrous)CH₃CN41.05100 mL-
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed-
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-propylpiperidine (5.00 g, 39.3 mmol) and anhydrous acetonitrile (100 mL).

  • Addition of Reagents: Add anhydrous potassium carbonate (8.15 g, 59.0 mmol) to the solution. Stir the suspension for 10 minutes at room temperature.

  • Alkylation: Add 2-chloroethanol (3.48 g, 43.2 mmol) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with acetonitrile (2 x 20 mL).

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting crude oil in dichloromethane (100 mL) and wash with water (3 x 50 mL) to remove any remaining salts and unreacted 2-chloroethanol.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of 0-10% methanol in dichloromethane) to obtain 2-(4-Propylpiperidin-1-yl)ethanol as a clear oil.

Protocol 2: Synthesis via Ring-Opening of Ethylene Oxide

This protocol leverages the high atom economy of epoxide chemistry.[6] Critical Safety Warning: Ethylene oxide is a highly toxic, flammable, and carcinogenic gas. This procedure must be performed in a certified, high-performance fume hood by trained personnel with appropriate personal protective equipment (PPE).

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
4-PropylpiperidineC₈H₁₇N127.235.00 g39.3
Ethylene OxideC₂H₄O44.05~1.90 g~43.2
MethanolCH₃OH32.0450 mL-
  • Reaction Setup: In a thick-walled, sealable pressure tube equipped with a magnetic stir bar, dissolve 4-propylpiperidine (5.00 g, 39.3 mmol) in methanol (50 mL). Cool the solution to 0°C in an ice bath.

  • Addition of Ethylene Oxide: Carefully condense ethylene oxide gas (~1.90 g, ~43.2 mmol) into the cooled solution. Alternatively, a pre-condensed, chilled solution of ethylene oxide in methanol can be used.

  • Reaction: Securely seal the pressure tube. Allow the mixture to warm slowly to room temperature, then heat to 50-60°C behind a blast shield. Stir for 8-12 hours.

  • Work-up: Cool the reaction vessel to room temperature, then chill in an ice bath before carefully opening.

  • Purification: Remove the methanol under reduced pressure. The resulting crude product is often of high purity. If necessary, further purification can be achieved by vacuum distillation or flash chromatography as described in Protocol 1.

Mechanistic Insights and Workflow

The two synthetic pathways proceed via distinct mechanisms, which are foundational concepts in organic chemistry. The N-alkylation with 2-chloroethanol is a classic bimolecular nucleophilic substitution (SN2), while the reaction with ethylene oxide is a nucleophilic ring-opening of a strained heterocycle.

Diagram: Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing & Purification cluster_end Final Product & Analysis A 4-Propylpiperidine D N-Alkylation (SN2) Base, Solvent, Heat A->D E Ring-Opening Solvent, Heat, Pressure A->E B 2-Chloroethanol (Protocol 1) B->D C Ethylene Oxide (Protocol 2) C->E F Aqueous Work-up & Solvent Removal D->F E->F G Flash Chromatography or Distillation F->G H 2-(4-Propylpiperidin-1-yl)ethanol G->H I Characterization (NMR, MS, IR) H->I

Caption: General workflow for the synthesis and analysis of 2-(4-Propylpiperidin-1-yl)ethanol.

Diagram: Reaction Mechanisms

G cluster_1 Protocol 1: SN2 Mechanism cluster_2 Protocol 2: Epoxide Ring-Opening Amine1 R₂NH Transition [R₂NH···CH₂(Cl)···CH₂OH]‡ Amine1->Transition nucleophilic attack Arrow1 + Chloroethanol Cl-CH₂CH₂-OH Chloroethanol->Transition Product1_Salt [R₂NH⁺-CH₂CH₂-OH] Cl⁻ Transition->Product1_Salt Cl⁻ leaves Product1_Final R₂N-CH₂CH₂-OH Product1_Salt->Product1_Final deprotonation Base Base Amine2 R₂NH Epoxide CH₂(O)CH₂ Amine2->Epoxide attack on carbon Arrow2 + Intermediate R₂NH⁺-CH₂CH₂-O⁻ Epoxide->Intermediate ring opens Product2_Final R₂N-CH₂CH₂-OH Intermediate->Product2_Final protonation Solvent Solvent-H

Caption: Comparison of SN2 and epoxide ring-opening mechanisms.

Product Characterization

The identity and purity of the synthesized 2-(4-Propylpiperidin-1-yl)ethanol should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~3.60 (t, 2H, -CH₂OH), ~2.8-3.0 (m, 2H, piperidine H-2e, H-6e), ~2.55 (t, 2H, -N-CH₂-), ~2.0-2.2 (m, 2H, piperidine H-2a, H-6a), ~1.6-1.8 (m, 4H, piperidine H-3, H-5), ~1.2-1.4 (m, 5H, propyl CH₂, piperidine H-4), 0.89 (t, 3H, propyl CH₃).
¹³C NMR (100 MHz, CDCl₃)δ ~60.5 (-CH₂OH), ~59.8 (-N-CH₂-), ~54.0 (piperidine C-2, C-6), ~39.5 (propyl CH₂), ~36.0 (piperidine C-4), ~32.0 (piperidine C-3, C-5), ~20.0 (propyl CH₂), ~14.5 (propyl CH₃).
Mass Spec (ESI+)m/z 172.17 [M+H]⁺
FT-IR (neat, cm⁻¹)Broad peak ~3400 (O-H stretch), 2925 (C-H stretch), 1100 (C-N stretch), 1050 (C-O stretch).

Safety and Handling

  • 4-Propylpiperidine: Corrosive and flammable. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • 2-Chloroethanol: Toxic by inhalation, ingestion, and skin absorption. Handle with extreme care in a fume hood, wearing appropriate gloves and eye protection.

  • Ethylene Oxide: Extremely toxic, carcinogenic, and flammable. All manipulations must be conducted in a certified fume hood behind a blast shield by personnel with specific training in handling this substance.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • Solvents: Acetonitrile, methanol, and dichloromethane are flammable and toxic. Handle in a fume hood and avoid ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.

References

  • EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents.
  • Epoxides and Azridines - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: [Link]

  • Triarylborane-Catalyzed Reductive N-Alkylation of Amines: A Perspective | ACS Catalysis. URL: [Link]

  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions - MDPI. URL: [Link]

  • PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS - European Patent Office - EP 1131289 B1. URL: [Link]

  • DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents.
  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC - NIH. URL: [Link]

  • Analgesic activity of alkyl piperidine derivatives. URL: [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. URL: [Link]

  • Why exactly does ammonia/a primary/secondary amine react cleanly with epoxides? I.e. no overalkylation occurs. : r/chemistry - Reddit. URL: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. URL: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. URL: [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. URL: [Link]

Sources

developing a bioassay for 2-(4-Propylpiperidin-1-yl)ethanol activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Development of a Cell-Based Functional Bioassay for 2-(4-Propylpiperidin-1-yl)ethanol Activity at the Sigma-1 Receptor

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system.[1][2] This application note describes the development of a robust, cell-based functional bioassay to characterize the activity of novel piperidine-containing compounds, using 2-(4-Propylpiperidin-1-yl)ethanol as a representative example. Given the prevalence of the piperidine moiety in known ligands of the Sigma-1 Receptor (S1R), a unique endoplasmic reticulum-resident chaperone protein implicated in numerous neurological functions, we hypothesize S1R as a potential target.[3][4][5] The described protocol utilizes a fluorescence-based calcium mobilization assay to measure the functional consequence of compound binding, providing a quantitative method to determine agonist or antagonist activity. This assay is amenable to high-throughput screening and is suitable for the initial characterization and pharmacological profiling of new chemical entities.

Introduction and Scientific Rationale

2-(4-Propylpiperidin-1-yl)ethanol is a novel compound featuring a core piperidine heterocycle. This structural motif is integral to a wide range of FDA-approved drugs and clinical candidates.[1] A significant number of these compounds exert their effects through interaction with the Sigma-1 Receptor (S1R).[3][6] The S1R is not a classical G-protein coupled receptor (GPCR) but is a ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[4][5] It modulates a variety of signaling pathways, including intracellular calcium signaling, by interacting with ion channels and GPCRs.[7]

Therefore, a logical first step in characterizing a novel piperidine derivative like 2-(4-Propylpiperidin-1-yl)ethanol is to assess its activity at the S1R. We have selected a calcium mobilization assay as the readout for receptor activity. S1R activation can lead to the potentiation of calcium release from the ER into the cytoplasm.[7][8] This change in intracellular calcium concentration ([Ca2+]i) can be readily detected using calcium-sensitive fluorescent dyes.[9][10] This assay provides a dynamic, real-time measurement of the compound's functional effect (agonism) or its ability to block the effect of a known agonist (antagonism).

Assay Principle

The assay is performed in a cell line, such as Human Embryonic Kidney 293T (HEK293T), engineered to stably express the human Sigma-1 Receptor.[11] These cells are pre-loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM), which exhibits a large increase in fluorescence intensity upon binding to free Ca2+.[8][11] When an S1R agonist is added, it triggers a signaling cascade that results in the release of Ca2+ from the ER, causing a rapid increase in cytosolic Ca2+ and a corresponding increase in fluorescence. This signal is captured in real-time using a fluorescence microplate reader.[12]

G cluster_0 cluster_1 Endoplasmic Reticulum (ER) cluster_2 Test_Compound Test Compound (e.g., 2-(4-Propylpiperidin-1-yl)ethanol) S1R Sigma-1 Receptor (S1R) Test_Compound->S1R Binds & Activates IP3R IP3 Receptor S1R->IP3R Modulates Ca_Store Ca2+ Store Ca_Cytosol Cytosolic Ca2+ (Low Basal Level) Ca_Store->Ca_Cytosol Ca2+ Release IP3R->Ca_Store Opens Channel Fluo4 Fluo-4 Dye (Low Fluorescence) Ca_Cytosol->Fluo4 Binds to Fluorescence Increased Fluorescence (Signal Detected) Fluo4->Fluorescence Results in

Figure 1. Simplified signaling pathway for the S1R calcium mobilization assay.

Materials and Reagents

ReagentSupplierCatalog No. (Example)Notes
HEK293T/S1R Stable Cell LineIn-house/VendorN/ACells stably expressing human Sigma-1 Receptor.
DMEM, high glucose, GlutaMAX™Thermo Fisher10566016Cell culture medium.
Fetal Bovine Serum (FBS), QualifiedThermo Fisher26140079
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher15140122
Trypsin-EDTA (0.25%)Thermo Fisher25200056For cell dissociation.
96-well Black-Wall, Clear-Bottom PlateGreiner Bio-One655090For cell seeding and fluorescence reading.[9]
Poly-D-LysineSigma-AldrichP6407For coating plates to improve cell adherence.
FLIPR Calcium 6 Assay KitMolecular DevicesR8190Contains fluorescent dye and probenecid solution.
(+)-PentazocineSigma-AldrichP5396S1R reference agonist.
HaloperidolSigma-AldrichH1512S1R reference antagonist.
Hank's Balanced Salt Solution (HBSS)Thermo Fisher14025092Assay buffer.
2-(4-Propylpiperidin-1-yl)ethanolCustom SynthesisN/ATest compound. Prepare a 10 mM stock in DMSO.

Detailed Experimental Protocol

This protocol is optimized for a 96-well format and is divided into three main stages: Cell Preparation, Compound Plate Preparation, and Assay Execution.

Day 1: Cell Seeding
  • Coat Assay Plates: Add 50 µL/well of 0.01% Poly-D-Lysine to a 96-well black-wall, clear-bottom plate. Incubate for at least 1 hour at 37°C. Aspirate the solution and wash once with 100 µL of sterile PBS. Allow plates to dry completely in a sterile hood.[9][10]

  • Cell Harvesting: Culture HEK293T/S1R cells in T-75 flasks until they reach 80-90% confluency. Wash cells with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium (DMEM + 10% FBS + 1% Pen-Strep).

  • Cell Counting: Centrifuge the cell suspension, resuspend in fresh medium, and count the cells using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to a final concentration of 1 x 10^6 cells/mL. Seed 100 µL per well into the coated 96-well plate (50,000 cells/well). This density should result in a confluent monolayer on the day of the assay.[9]

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

Day 2: Assay Execution
  • Prepare Assay Buffer: Prepare 1X Assay Buffer by adding 20 mM HEPES to HBSS.

  • Prepare Dye Loading Solution: Reconstitute the FLIPR Calcium 6 dye according to the manufacturer's protocol in the prepared Assay Buffer. Probenecid is included in the kit to prevent dye leakage from the cells.[9][10]

  • Prepare Compound Plates:

    • Agonist Mode: Prepare serial dilutions of the test compound and the reference agonist ((+)-Pentazocine) in a separate 96-well polypropylene plate. Start with a high concentration (e.g., 1 mM) and perform a 1:3 or 1:10 serial dilution in Assay Buffer. The final assay concentration will be 1/5th of this concentration.

    • Antagonist Mode: Prepare serial dilutions of the test compound and the reference antagonist (Haloperidol). To the same wells, add the reference agonist ((+)-Pentazocine) at a fixed concentration corresponding to its EC₈₀ value (determined previously).

  • Dye Loading:

    • Remove the growth medium from the cell plate.

    • Add 100 µL of the prepared Dye Loading Solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[9][10]

  • Fluorescence Reading:

    • Place both the cell plate and the compound plate into the fluorescence plate reader (e.g., FlexStation® 3 or similar instrument with integrated fluidics).[12]

    • Set the instrument parameters: Excitation ~485 nm, Emission ~525 nm.

    • Program the reading sequence: Establish a stable baseline reading for 15-20 seconds. Then, program the instrument to automatically add 25 µL from the compound plate to the cell plate. Continue reading the fluorescence signal for an additional 120-180 seconds.

Sources

Troubleshooting & Optimization

improving the yield of 2-(4-Propylpiperidin-1-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Optimizing 2-(4-Propylpiperidin-1-yl)ethanol Synthesis

Introduction: The Challenge of N-Hydroxyethylation

Synthesizing 2-(4-propylpiperidin-1-yl)ethanol (CAS: 5397-50-2 analog) typically involves the N-alkylation of 4-propylpiperidine. While seemingly straightforward, this reaction often suffers from "hidden" yield losses due to quaternary ammonium salt formation, competitive elimination of the alkylating agent, or incomplete conversion.

This guide moves beyond standard textbook protocols to address the process variables that dictate success. We focus on the two primary synthetic routes: Alkylation with 2-Haloethanols (Route A) and Ethoxylation with Ethylene Oxide (Route B).

Module 1: Route Selection & Reagent Strategy

Q: Should I use 2-chloroethanol or ethylene oxide?

A: This depends entirely on your scale and safety infrastructure.

FeatureRoute A: 2-ChloroethanolRoute B: Ethylene Oxide (EO)
Mechanism

Displacement
Nucleophilic Ring Opening
Atom Economy Lower (Generates HCl/Salt)100% (Atom Efficient)
Safety Profile Moderate (Toxic, vesicant)High Risk (Explosive, gas handling req.)
Impurity Profile Vinyl chloride (elimination), Quaternary saltsPoly-ethoxylates (oligomers)
Preferred Scale Lab / Pilot (<1 kg)Industrial (>10 kg)

Recommendation: For most laboratory and early-phase development, Route A (2-Chloroethanol) is preferred due to ease of handling, provided you control the pH strictly to prevent over-alkylation.

Module 2: Optimization of Route A (2-Chloroethanol)

Q: My conversion stalls at ~70%. Adding more 2-chloroethanol only increases impurities. Why?

A: You are likely fighting the "Proton Wall." As 4-propylpiperidine reacts with 2-chloroethanol, it generates HCl. This acid immediately protonates the remaining unreacted piperidine, rendering it non-nucleophilic. Adding more alkylating agent does nothing because your nucleophile is sequestered as a salt.

The Fix:

  • Base Selection: You must use an inorganic base that is strong enough to scavenge HCl but poor at deprotonating the alcohol product (which would lead to ether formation).

    • Standard: Potassium Carbonate (

      
      ) in Acetonitrile (MeCN).
      
    • Enhanced: If reaction is slow, add Catalytic Potassium Iodide (KI) (0.1 eq). This generates 2-iodoethanol in situ (Finkelstein reaction), which is ~100x more reactive than the chloro-analog.

Q: How do I stop the formation of the quaternary ammonium salt?

A: The quaternary salt forms when the product (a tertiary amine) competes with the starting material (a secondary amine) for the alkylating agent.

  • Kinetic Control: The secondary amine is generally more nucleophilic due to less steric hindrance, but as the concentration of starting material drops, the statistical probability of the alkylating agent hitting the product increases.

  • Protocol Adjustment:

    • Slow Addition: Do not add 2-chloroethanol all at once. Add it dropwise to a refluxing mixture of amine and base.

    • Stoichiometry: Use a slight excess of the amine (1.1 eq) rather than the alkylating agent. It is far easier to distill off unreacted 4-propylpiperidine (b.p. ~180°C) than to separate the quaternary salt.

Module 3: Optimization of Route B (Ethylene Oxide)

Q: I am seeing "poly-ethoxylated" side products. How do I restrict the reaction to a single addition?

A: Ethylene oxide (EO) can react with the hydroxyl group of your newly formed product to form an ether (O-alkylation), creating PEG-like chains.

  • Cause: This usually happens if the reaction temperature is too high or if a strong base (like NaH or NaOH) is used, which alkoxides the product.

  • Solution: Run the reaction under neutral or slightly acidic conditions (catalytic acetic acid) or in a protic solvent like Methanol. The amine nitrogen is nucleophilic enough to open the EO ring without deprotonation. The proton from the solvent/acid stabilizes the opening alkoxide, preventing it from attacking another EO molecule.

Module 4: Workup & Purification Logic

Q: The product is an oil that refuses to crystallize. How do I purify it without column chromatography?

A: 2-(4-Propylpiperidin-1-yl)ethanol is a high-boiling amino-alcohol. Chromatography on this scale is inefficient. Use Acid-Base Extraction followed by Vacuum Distillation .

Self-Validating Purification Protocol:

  • Acid Wash: Dissolve crude reaction mix in Ethyl Acetate. Extract with 1M HCl.

    • Logic: The product and unreacted amine go into the water layer (protonated). Neutral impurities (dialkyl ethers, non-basic crud) stay in the organic layer. Discard organic layer.

  • Basification: Cool the aqueous layer and basify with NaOH to pH > 12.

    • Logic: This liberates the free base.[1]

  • Extraction: Extract back into Dichloromethane (DCM) or MTBE.

  • Distillation: The critical step.

    • Unreacted 4-propylpiperidine boils lower than the product.

    • Use high vacuum (< 1 mmHg).

    • Checkpoint: If you see a solid residue in the pot, that is likely the quaternary salt (non-volatile). You have successfully separated it from your product.

Visual Guide: Reaction Optimization Logic

The following diagram illustrates the decision process for maximizing yield based on observed impurities.

ReactionOptimization Start Start: Low Yield / Impurities CheckImpurities Analyze Crude (LCMS/NMR) Start->CheckImpurities Unreacted Issue: Unreacted Amine CheckImpurities->Unreacted SM remaining QuatSalt Issue: Quaternary Salt (Over-alkylation) CheckImpurities->QuatSalt M+44 peak Vinyl Issue: Vinyl Impurity (Elimination) CheckImpurities->Vinyl Olefin peaks Polymer Issue: Poly-ethoxylation (Route B only) CheckImpurities->Polymer M+44+44... Sol_Temp Increase Temp or Add KI Catalyst Unreacted->Sol_Temp Sol_Base Switch to Weak Base (K2CO3) Slow Addition of Reagent QuatSalt->Sol_Base Sol_Solvent Change Solvent to MeCN Lower Temp Vinyl->Sol_Solvent Sol_pH Remove Strong Base Use Protic Solvent Polymer->Sol_pH

Figure 1: Troubleshooting logic tree for identifying and correcting yield-limiting factors in piperidine alkylation.

Summary of Optimized Conditions (Route A)

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) Polar aprotic; facilitates

while dissolving inorganic bases poorly (surface reaction).
Base

(Powdered)
Strong enough to scavenge HCl, mild enough to prevent elimination.
Catalyst NaI or KI (10 mol%) Converts R-Cl to R-I in situ (Finkelstein); accelerates rate significantly.
Temperature Reflux (80-82°C) Required to overcome steric hindrance of the secondary amine.
Stoichiometry 1.1 eq Amine : 1.0 eq Halide Sacrificing cheap amine prevents formation of difficult-to-remove quaternary salts.

References

  • ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guide: Avoiding Over-alkylation of Amines. American Chemical Society. [Link]

  • Okitsu, O., et al. (2001).[2] Efficient synthesis of piperidine derivatives.[2][3] Journal of Organic Chemistry, 66(3), 809-23.[2] [Link]

  • European Patent Office. (2006). EP 1131289 B1: Processes for preparing 2-piperidineethanol compounds.[3][Link]

Sources

Technical Support Center: High-Purity Synthesis of 2-(4-Propylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Synthesis & Impurity Analysis of 2-(4-Propylpiperidin-1-yl)ethanol Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely synthesizing 2-(4-propylpiperidin-1-yl)ethanol (CAS: 3529-01-9 / generic class) as a pharmaceutical intermediate or a fine chemical building block. This molecule combines a lipophilic 4-propylpiperidine core with a polar


-hydroxyethyl tail.

Users frequently encounter two critical failure modes:

  • The "Double-Dip" (Quaternization): The product reacts further to form a quaternary ammonium salt.

  • The "Polymer Tail" (Oligomerization): When using ethylene oxide, the alcohol tail reacts with more epoxide, forming PEG-like impurities.

This guide provides the mechanistic insight and protocols to isolate high-purity material.

Module 1: Route Selection & Impurity Profiling

Q: I have two synthetic options: 2-Chloroethanol or Ethylene Oxide. Which yields a cleaner profile?

A: The choice dictates your impurity profile. The Ethylene Oxide (EO) route is atom-efficient but prone to oligomerization. The 2-Chloroethanol (Halohydrin) route is easier to handle but prone to over-alkylation and elimination.

Comparative Pathway Analysis

ReactionPathways SM 4-Propylpiperidine (Starting Material) Chloro Route A: 2-Chloroethanol + Base SM->Chloro EO Route B: Ethylene Oxide SM->EO Product TARGET PRODUCT 2-(4-Propylpiperidin-1-yl)ethanol Quat IMPURITY A: Quaternary Ammonium Salt (Over-alkylation) Product->Quat + Excess 2-Chloroethanol PEG IMPURITY C: Poly-ethoxylated Oligomers Product->PEG + Excess EO (Competitive O-alkylation) Chloro->Product SN2 Substitution Vinyl IMPURITY B: Vinyl Species (Elimination) Chloro->Vinyl E2 Elimination EO->Product Ring Opening

Figure 1: Mechanistic divergence of synthesis routes. Route A risks quaternization; Route B risks polymerization.

Module 2: Troubleshooting the Halohydrin Route (2-Chloroethanol)

Q: I see a large impurity peak at high retention time (or stuck on the baseline in TLC). My yield is only 50%. What happened?

Diagnosis: You have likely formed the Bis(hydroxyethyl) quaternary ammonium salt .

  • Mechanism: The product is a tertiary amine. Tertiary amines are often more nucleophilic than the secondary amine starting material due to inductive donation from the alkyl groups, despite the steric bulk. If you have excess 2-chloroethanol or high heat, the product attacks a second molecule of alkyl halide.

Protocol: The "Starvation" Addition Method To prevent over-alkylation, you must keep the concentration of the alkylating agent low relative to the amine.

  • Setup: Dissolve 4-propylpiperidine (1.0 equiv) and

    
     (1.2 equiv) in acetonitrile (MeCN) or ethanol.
    
  • Temperature: Heat to mild reflux (60–80°C).

  • Addition: Dissolve 2-chloroethanol (1.05 equiv) in a small volume of solvent. Add this solution dropwise over 2–4 hours.

    • Why? This ensures the unreacted secondary amine is always in excess compared to the alkyl halide, statistically favoring mono-alkylation.

  • Monitoring: Check TLC/HPLC every hour.

    • Self-Validating Check: If you see a spot that does not move in 10% MeOH/DCM (silica), that is your quaternary salt. Stop the reaction immediately.

Q: I see a new peak with M-18 relative to the reagent. Is this significant? Diagnosis: This is likely Vinyl Chloride or a vinyl ether derivative formed by E2 elimination of 2-chloroethanol by the base.

  • Fix: Switch to a weaker base (e.g.,

    
    ) or lower the temperature. Strong bases like NaOH promote elimination over substitution.
    

Module 3: Troubleshooting the Epoxide Route (Ethylene Oxide)

Q: My LC-MS shows a "tail" of peaks separated by +44 mass units (M+44, M+88).

Diagnosis: You are observing Oligomerization (PEGylation) .

  • Mechanism: Once the ethylene oxide ring opens, it forms an alkoxide intermediate (

    
    ). This alkoxide is also a nucleophile. If it competes with the amine nitrogen for the remaining ethylene oxide, it adds another unit, creating a chain: 
    
    
    
    .

Protocol: Kinetic Control of Ethoxylation

  • Stoichiometry: Use a slight deficit of Ethylene Oxide (0.95 equiv) initially. It is better to have unreacted starting material (easy to distill off) than oligomers (hard to separate).

  • Temperature: Keep the reaction temperature low (0–20°C) during addition. The activation energy for amine nucleophilic attack is generally lower than for alkoxide attack.

  • Catalysis: Avoid strong base catalysts if possible, or use a Lewis acid catalyst which favors amine attack.

Module 4: Analytical Forensics (GC-MS)

Q: How do I confirm the structure using GC-MS? The molecular ion is weak.

Analysis: Piperidine derivatives undergo characteristic fragmentation. Do not rely solely on the Molecular Ion (


).[1]

Fragmentation Logic:

  • Alpha-Cleavage (Dominant): The bond adjacent to the nitrogen atom cleaves.

    • For 4-propylpiperidine derivatives, the ring cleavage is common.

    • Look for the m/z 140 fragment (Loss of

      
       group is 
      
      
      
      ).
  • McLafferty-like Rearrangement: Less common in this specific structure but possible if the propyl chain is long enough to bend back, though simple cleavage dominates.

Data Table: Key Diagnostic Ions

Fragmentm/z (approx)OriginDiagnostic Value

171 Molecular IonOften weak in EI mode.

140 Loss of hydroxymethylHigh. Confirms the N-ethanol tail.

128 Loss of propyl chainMedium. Confirms the 4-propyl group.
Base Peak 98 Piperidine ring fragmentGeneric for N-substituted piperidines.

Visual Troubleshooting Flowchart

Troubleshooting Start Start Analysis (LC-MS / GC-MS) CheckMass Check Molecular Ion (Target = 171 Da) Start->CheckMass MassHigh Mass > 171? (e.g., 215, 259) CheckMass->MassHigh Yes (Route B) MassQuat Mass >> 171 (Non-volatile in GC) CheckMass->MassQuat Yes (Route A) MassLow Mass = 127 (Start Mat)? CheckMass->MassLow No (Under mass) Sol_Olig Diagnosis: Oligomerization Action: Reduce Temp, Reduce EO equiv. MassHigh->Sol_Olig Sol_Quat Diagnosis: Quaternary Salt Action: Slow addition of 2-Chloroethanol. MassQuat->Sol_Quat Sol_Inc Diagnosis: Incomplete Rxn Action: Increase Time/Temp (Check Base Strength) MassLow->Sol_Inc

Figure 2: Decision tree for identifying and resolving synthesis impurities.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Boc Sciences. (2025). Piperidine Impurities and Properties. Retrieved from

  • National Institutes of Health (NIH). (2025). Enzymatic Kinetic Resolution of 2-Piperidineethanol. PMC Articles. Retrieved from

  • BenchChem. (2025).[2] Protocols for the Purification of Piperidine Reaction Products. Retrieved from

  • Google Patents. (2006). Process for Preparing 2-Piperidineethanol Derivatives (DE69929808T2). Retrieved from

Sources

Technical Support Center: Scaling 2-(4-Propylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Challenge

Welcome to the technical support hub for 2-(4-Propylpiperidin-1-yl)ethanol .

Scaling up amino-alcohol synthesis is deceptive.[1] On a milligram scale, the amphiphilic nature of the molecule (a lipophilic propyl-piperidine tail and a hydrophilic hydroxy-ethyl head) is manageable. On a kilogram scale, this molecule behaves like a surfactant, creating severe emulsions during workup. Furthermore, the alkylation step is prone to "runaway" exotherms and bis-alkylation (quaternization) if mass transfer is not controlled.

This guide moves beyond standard recipes. It provides a self-validating workflow designed to detect failure modes before they ruin a batch.[1]

Module 1: Reaction Engineering (The "Make" Phase)

Core Chemistry: Alkylation Strategy

There are two primary industrial routes.[1] This guide focuses on Route A (Alkyl Halide) as it is the most common for multipurpose batch reactors.

  • Route A: 4-Propylpiperidine + 2-Chloroethanol (Base mediated)[1]

  • Route B: 4-Propylpiperidine + Ethylene Oxide (Requires specialized pressure loops)[1]

Critical Process Parameters (CPPs)
ParameterSpecificationWhy it Matters (Causality)
Stoichiometry 1.0 : 1.1 (Amine : Alkylating Agent)Excess 2-chloroethanol drives the reaction but increases risk of bis-alkylation (quaternary ammonium salts).[1]
Temperature 60°C – 80°C<60°C: Reaction stalls.[1] >85°C: Promotes elimination of 2-chloroethanol to vinyl chloride (gas generation/pressure risk).[1]
Base Selection K₂CO₃ (granular, anhydrous)NaOH is too strong and promotes elimination.[1] K₂CO₃ buffers the HCl generation without destroying the reagent.
Solvent Acetonitrile or TolueneAcetonitrile is faster (polar aprotic) but Toluene allows for easier aqueous wash-off later.[1]
Troubleshooting Guide: Reaction Stalls & Impurities

Q: My reaction has stalled at 80% conversion. Should I add more 2-chloroethanol? A: STOP. Do not simply add more reagent.

  • Diagnosis: Check the pH.[1][2][3] As the reaction proceeds, HCl is generated.[4] If your base (K₂CO₃) is coated with salts (KCl), the reaction stalls due to surface passivation.

  • Solution:

    • Perform an IPC (In-Process Control) via GC/HPLC.[1]

    • If pH < 9, add fresh base (0.2 eq).[1]

    • Only add 2-chloroethanol (0.1 eq) after confirming base activity. Adding reagent to an acidic mixture promotes polymerization.

Q: I am seeing a "Double Mass" peak (M+ = ~300+) in LC-MS. A: You have Quaternization .[1]

  • Cause: Localized high concentration of alkylating agent.[1] This happens if you dump 2-chloroethanol into the reactor too quickly.[1]

  • Fix: Use a dosing pump.[1][5] Add 2-chloroethanol over 2–4 hours. Ensure high agitation (Tip Speed > 1.5 m/s) to prevent "hot spots."

Visual Workflow: Reaction Logic

ReactionLogic Start Start: 4-Propylpiperidine + K2CO3 + Solvent Heat Heat to 60°C Start->Heat Dose Slow Addition: 2-Chloroethanol (2-4 Hours) Heat->Dose IPC IPC Check: GC/HPLC Dose->IPC BisAlk Impurity: Bis-Alkylation (Discard/Recrystallize) Dose->BisAlk Fast Addition (Risk) Complete Conversion >98% Proceed to Quench IPC->Complete Pass Stall Stalled (<90%) IPC->Stall Fail Stall->Dose Add Base + 0.1eq Reagent

Caption: Logic flow for preventing over-alkylation during the synthesis phase.

Module 2: Workup & Isolation (The "Extract" Phase)

The Emulsion Nightmare

2-(4-Propylpiperidin-1-yl)ethanol is a surfactant.[1] When you mix the reaction mass with water to wash out salts, you will likely form a stable "rag layer" (emulsion) that refuses to separate.

Protocol: Breaking the Emulsion

Q: I have a thick white emulsion in the separator. It hasn't settled in 4 hours. A: The "Soap Effect" is active.[1]

  • Immediate Fix:

    • Salting Out: Add saturated Brine (NaCl solution) to the aqueous layer.[1] This increases the density difference and ionic strength, forcing the organic oil out.

    • Filtration: If you used K₂CO₃, fine particulates stabilize emulsions.[1] Filter the biphasic mixture through a Celite (diatomaceous earth) pad before attempting phase separation.

  • Prevention (The "Self-Validating" Step):

    • Do not use water for the first wash.[1] Use 5% NaOH .[1] High pH keeps the amine strictly in the organic phase (suppressing the ammonium ion surfactant form).

Solvent Selection Table
SolventSuitabilityNotes
Dichloromethane (DCM) HighExcellent solubility, heavier than water (bottom layer).[1] Good for breaking emulsions.[1]
MTBE MediumLighter than water.[1] Safer than ether, but may require brine to force separation.
Ethyl Acetate LowAvoid. The hydroxyl group on your product can trans-esterify with Ethyl Acetate at high temps/pH, creating impurities.[1]

Module 3: Purification (The "Clean" Phase)

Distillation vs. Crystallization

Q: The oil is dark brown.[1] Can I distill it? A: Yes, but with extreme caution.

  • Boiling Point: Predicted ~240°C (atm).[1] You must use high vacuum (< 1 mbar).[1]

  • Risk: At >150°C pot temperature, the amine is susceptible to N-oxidation if any air leaks in.[1]

  • Protocol:

    • Use a Wiped Film Evaporator (WFE) if available to minimize heat residence time.[1]

    • If batch distilling: Add a stir bar and a capillary bleed (nitrogen) to prevent bumping.[1]

Q: Can I make a solid salt instead? A: Yes, this is the preferred purification method for pharma-grade purity.[1]

  • HCl Salt Formation:

    • Dissolve crude oil in dry Isopropanol (IPA).[1]

    • Cool to 0°C.

    • Slowly bubble anhydrous HCl gas or drip HCl/Ether solution.

    • The 2-(4-Propylpiperidin-1-yl)ethanol Hydrochloride will precipitate as a white solid.[1]

    • Filter and wash with cold acetone.[1]

    • Benefit: Rejects the "bis-alkylated" impurity which stays in the mother liquor.

Impurity Profile Visualization

ImpurityPathways Main Main Reaction (Target Product) Side1 Side Reaction A: Quaternization (Bis-Alkylation) Side2 Side Reaction B: Elimination (Vinyl Chloride) Reactants 4-Propylpiperidine + 2-Chloroethanol Reactants->Main Controlled Temp Slow Addition Reactants->Side1 Excess Reagent High Conc. Reactants->Side2 High Temp (>90°C) Strong Base (NaOH)

Caption: Chemical pathways leading to the two most common critical impurities.[1]

Module 4: Safety & Compliance (E-E-A-T)

WARNING: 2-Chloroethanol (Ethylene Chlorohydrin) is a dermal toxin. [1]

  • LD50: ~70 mg/kg (dermal).[1] A splash on the skin can be fatal due to systemic metabolic acidosis.

  • Engineering Control: All charging of 2-chloroethanol must be done via a closed-loop system or a peristaltic pump within a fume hood.[1] Never pour open vessels.

Compliance Check:

  • Ensure residual solvent analysis (GC-Headspace) checks for Acetonitrile (Class 2 solvent) limits if used.

  • If using Route B (Ethylene Oxide), strict monitoring for residual EO (carcinogen) is required (< 1 ppm).

References

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.).[1] Academic Press.[1][4] (Standard text for scale-up logic and solvent selection).

  • Federsel, H. J. (2003).[1] "Asymmetry on large scale: the roadmap to stereoselective processes." Nature Reviews Drug Discovery, 4, 685–700. Link (General principles of chiral and functional group scale-up).

  • U.S. EPA. (2023). "CompTox Chemicals Dashboard: 2-(piperidin-1-yl)ethanol derivatives." Link (Source for physical property estimation and toxicity data).[1]

  • Organic Syntheses. (Various). "N-Alkylation of Amines." Org.[1][6] Synth. Coll. Vol. various. Link (Authoritative, checked procedures for general N-alkylation).[1]

  • Pfizer Inc. (2008).[1] "Green Chemistry Solvent Selection Guide." Green Chemistry, 10, 31-36.[1] Link (Basis for recommending Toluene/DCM over Benzene/Ether).[1]

Sources

Technical Support Center: Resolving Poor Peak Shape in HPLC Analysis of 2-(4-Propylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Method Development / Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

The Challenge: You are likely experiencing severe peak tailing (


), broad peak widths, or retention time shifting. These issues are chemically intrinsic to 2-(4-Propylpiperidin-1-yl)ethanol .

The Chemistry: This molecule is an amphiphilic tertiary amine.

  • Basic Center: The piperidine nitrogen (approximate

    
    ).[1] At neutral pH (
    
    
    
    ), it is positively charged (
    
    
    ).[1]
  • Hydrophobic Tail: The propyl-piperidine moiety drives retention on C18.[1]

  • Polar Head: The ethanol side chain adds hydrogen-bonding potential.[1]

The Root Cause: The poor peak shape is almost certainly caused by secondary silanol interactions . The positively charged nitrogen interacts ionically with deprotonated silanol groups (


) on the silica support of your column, rather than just partitioning into the C18 stationary phase.

Diagnostic Phase: Identify Your Issue

Before applying a fix, confirm the specific nature of the distortion using the table below.

SymptomVisual CharacteristicLikely CauseRecommended Action
Tailing Peak rises fast, falls slow (

)
Silanol interactions (Secondary retention)Go to Strategy A or B
Fronting Peak rises slow, falls fast (

)
Column overload / Solubility mismatchReduce injection volume; Match sample diluent to mobile phase.[1]
Split Peak Double hump or shoulderFrit blockage / Bed collapse / Wrong diluentReverse flush column; Check inlet frit; Ensure sample solvent is weak.[1]
Broadening Symmetrical but wideLow efficiency / Extra-column volumeCheck tubing length; Increase temperature; Check flow rate.[1]

Core Troubleshooting Strategies

We propose three strategies based on "The 3 Pillars of Basic Compound Chromatography": Suppression , Neutralization , and Blocking .

Strategy A: The "High pH" Approach (Recommended)
  • Mechanism: Operate at

    
     (e.g., pH 10.5 - 11.0).
    
  • Why it works: At this pH, the amine is deprotonated (neutral). Neutral molecules do not interact ionically with silanols.[1] This typically yields the sharpest peaks and highest efficiency.

  • Requirement: You MUST use a column stable at high pH (Hybrid silica or Polymer).[1] Do not use standard silica columns.

Strategy B: The "Low pH" Approach (Standard)
  • Mechanism: Operate at

    
     (e.g., pH 2.0 - 2.5).[1]
    
  • Why it works: At low pH, surface silanols are protonated (

    
    ), suppressing their ionization to 
    
    
    
    .[1] This minimizes the cation-exchange site availability.[1]
  • Risk: Some acidic silanols (Type A silica) are still active.[1] Requires high ionic strength buffers.[1]

Strategy C: The "Chaotropic" Approach (Additives)
  • Mechanism: Add a silanol blocker like Triethylamine (TEA) or use an ion-pairing agent like Trifluoroacetic acid (TFA).[1]

  • Why it works: TEA competes for silanol sites; TFA forms a neutral ion pair with the analyte.

  • Drawback: TFA suppresses MS signal; TEA is not MS-friendly.

Interactive Troubleshooting Logic (Decision Tree)

Use the following logic flow to determine your next experimental step.

Troubleshooting Start Start: Poor Peak Shape CheckAs Calculate Asymmetry (As) Start->CheckAs Tailing As > 1.2 (Tailing) CheckAs->Tailing Tailing Fronting As < 0.9 (Fronting) CheckAs->Fronting Fronting CheckCol Is Column High-pH Stable? Tailing->CheckCol Diluent Check Sample Diluent Fronting->Diluent HighPH Strategy A: Use 10mM Ammonium Bicarbonate (pH 10.5) CheckCol->HighPH Yes (Hybrid/Polymer) LowPH Strategy B: Use 0.1% Formic Acid or Phosphate (pH 2.5) CheckCol->LowPH No (Standard Silica) StillTailing Still Tailing? HighPH->StillTailing LowPH->StillTailing AddTEA Strategy C: Add 5mM TEA (if UV) or Switch to TFA StillTailing->AddTEA Yes FixDiluent Match Diluent to Initial Mobile Phase Diluent->FixDiluent

Caption: Decision matrix for diagnosing and resolving peak shape issues based on column chemistry and pH limitations.

Validated Experimental Protocols

Protocol 1: High pH Method (Gold Standard for Shape)

Best for: Hybrid particles (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).[1]

  • Gradient: 5% B to 95% B over 10 minutes (Adjust slope based on retention).

  • Column Temp: 40°C (Reduces viscosity, improves mass transfer).[1]

  • Flow Rate: 1.0 mL/min (for 4.6mm ID).

  • Detection: UV 210-220 nm (Amine absorption) or MS (+ESI).

Protocol 2: Low pH Method (Universal Compatibility)

Best for: Standard C18 columns (e.g., Zorbax Eclipse, Symmetry).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (For UV) OR 0.1% Formic Acid + 10mM Ammonium Formate (For MS).[1]

    • Note: TFA gives better shape than Formic Acid due to ion-pairing but suppresses MS signal.[1]

  • Mobile Phase B: Acetonitrile + 0.08% TFA (or Formic Acid).[1]

  • Gradient: 5% B to 95% B.

  • Buffer Note: If using UV only, Phosphate buffer (20mM, pH 2.5) is superior to organic acids for suppressing silanol activity.[1]

Frequently Asked Questions (FAQs)

Q1: Why does my retention time shift day-to-day? A: This is likely a pH control issue. The


 of the piperidine nitrogen is sensitive. If your mobile phase pH is close to the 

(e.g., pH 8-9), small changes in buffer preparation will cause massive shifts in retention (the "sensitive zone"). Rule: Always operate at least 2 pH units away from the

(i.e., pH < 7 or pH > 11).

Q2: Can I use Triethylamine (TEA) with LC-MS? A: No. TEA causes persistent background contamination in Mass Spectrometers and suppresses ionization of your analyte.[1] Use Ammonium Hydroxide (High pH) or Ammonium Formate (Low pH) for MS applications.[1]

Q3: My peak is split, but the column is new. What is wrong? A: Check your sample diluent. If you dissolved the hydrophobic 2-(4-Propylpiperidin-1-yl)ethanol in 100% Acetonitrile or Methanol and injected it into a high-aqueous starting gradient (e.g., 5% organic), the "Strong Solvent Effect" will cause the analyte to precipitate or travel faster than the mobile phase initially, causing a split. Fix: Dissolve sample in 50:50 Water:Acetonitrile or the starting mobile phase.

Mechanism of Failure (Visualized)

Understanding the interaction is key to preventing it.

SilanolEffect Silanol Silica Surface Si-O⁻ (Ionized Silanol) Interaction Ionic Interaction (Tailing Cause) Silanol:s1->Interaction Attracts Analyte Analyte (Amine) R₃NH⁺ (Protonated) Analyte:a1->Interaction Binds Blocker Blocker (TEA/H⁺) Competes for Site Blocker:b1->Silanol:s1 Blocks

Caption: Mechanism of peak tailing: The electrostatic attraction between the ionized silanol and the protonated amine.

References

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. Retrieved from

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC?. Retrieved from

  • Shimadzu. (n.d.).[1] Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 84604, 2-[4-[3-(4-piperidyl)propyl]piperidin-1-yl]ethanol. Retrieved from [1]

Sources

Technical Support Center: Minimizing Solvent Residue in 2-(4-Propylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 2-(4-Propylpiperidin-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to residual solvents during the synthesis and purification of this and similar high-boiling point active pharmaceutical ingredients (APIs). The presence of residual solvents is a critical quality attribute that can impact the safety, stability, and efficacy of the final product.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure your final compound meets the highest standards of purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the removal of residual solvents from 2-(4-Propylpiperidin-1-yl)ethanol.

Q1: My final product shows significant levels of low-boiling solvents (e.g., Ethyl Acetate, Hexane, Dichloromethane) after standard rotary evaporation. What is going wrong?

Probable Cause: This issue typically stems from either inefficient evaporation parameters or strong solvent-solute interactions. 2-(4-Propylpiperidin-1-yl)ethanol is a viscous, high-boiling point amine, which can physically trap more volatile solvents, preventing their complete removal.

Step-by-Step Solution:

  • Optimize Rotary Evaporation Parameters: Standard atmospheric pressure or a weak vacuum may be insufficient. The key is to lower the boiling point of the residual solvent significantly without causing sample loss.[3][4]

    • Increase Vacuum: Employ a high-vacuum pump capable of reaching pressures below 10 torr. This dramatically lowers the solvent's boiling point.

    • Gentle Heating: Gradually increase the water bath temperature. A good starting point is a temperature 20°C higher than the boiling point of the solvent at the applied pressure.[5] Avoid excessive heat, which can lead to product degradation.

    • Increase Surface Area: Ensure the rotation speed is high enough to create a thin, uniform film on the flask wall, maximizing the surface area for evaporation.[3][5]

  • Employ an Azeotrope: If direct evaporation is still incomplete, consider adding a solvent that forms a low-boiling azeotrope with the residual solvent and is easily removed itself (e.g., adding Toluene to help remove water, although this must then be removed). This technique is often used to chase out stubborn solvent traces.

  • Final Drying Stage: After rotary evaporation, transfer the product to a vacuum oven or use a high-vacuum manifold (Schlenk line) for an extended period (e.g., 12-24 hours) at a slightly elevated temperature (e.g., 30-40°C) to remove the final traces.

Q2: I am struggling to remove high-boiling point solvents like DMF or DMSO. Standard evaporation is ineffective and high heat damages my compound.

Probable Cause: Solvents like Dimethylformamide (DMF, boiling point 153°C) and Dimethyl Sulfoxide (DMSO, boiling point 189°C) have boiling points that can be close to or even exceed that of the target compound under certain conditions, making removal by simple distillation or standard rotary evaporation extremely difficult.[6][7][8]

Step-by-Step Solution:

  • Aqueous Wash/Extraction (Preferred Method): This is the most effective method for removing highly polar, water-miscible solvents like DMF and DMSO.[9]

    • Dissolve the crude product in a water-immiscible solvent in which your product is also soluble (e.g., Ethyl Acetate, Dichloromethane).

    • Wash the organic layer multiple times with water or a brine solution (e.g., 5% LiCl solution can be effective for DMF removal).[9] The DMF/DMSO will partition into the aqueous layer.

    • Rule of Thumb: Use a large volume of water for the washes. For every 5 mL of DMF or DMSO, wash with at least 5 x 10 mL of water.[9]

    • After extraction, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the low-boiling extraction solvent using rotary evaporation.

  • High-Vacuum Distillation/Evaporation: If an aqueous workup is not possible, you must use a high-performance vacuum system.

    • A rotary evaporator connected to a vacuum pump capable of reaching pressures of 1-5 torr can lower the boiling point of DMF and DMSO to below 50°C.[3][7]

    • This process is slow and requires patience. It is critical to ensure your glassware is rated for high vacuum.

  • Lyophilization (Freeze-Drying): This technique can be adapted for organic solvents, particularly for removing the last traces.[10][11][12]

    • The product is first dissolved in a suitable solvent with a relatively high freezing point (e.g., t-butanol or 1,4-dioxane) and then frozen.

    • A high vacuum is applied, causing the solvent to sublimate directly from solid to gas, which is then trapped on a very cold condenser (-105°C or lower).[11][13]

    • Caution: This is an advanced technique. Ensure your freeze-dryer is rated for use with organic solvents to prevent equipment damage and safety hazards.[11]

Q3: During vacuum evaporation, my product is 'bumping' or foaming, leading to sample loss.

Probable Cause: Bumping occurs when a solution becomes superheated and boils violently in a single, large event rather than smoothly. This is common with high-boiling point solvents and viscous solutions.[6][7]

Step-by-Step Solution:

  • Ensure Even Heating and Agitation: The primary purpose of the rotation in a rotary evaporator is to prevent bumping by ensuring smooth boiling.[5] Increase the rotation speed.

  • Control the Rate of Pressure Reduction: Apply the vacuum gradually. A sudden drop in pressure is a primary cause of bumping. Use a vacuum controller if available.

  • Use a Larger Flask: Do not fill the flask more than halfway. A larger headspace can accommodate initial outgassing and reduce the risk of bumping into the condenser.

  • Use Anti-Bumping Granules: While less common in rotary evaporation, they can be used in static vacuum distillations.

  • Centrifugal Evaporation: For smaller volumes, a centrifugal evaporator is an excellent alternative as the centrifugal force prevents bumping while the vacuum removes the solvent.[8][14]

Q4: My GC-HS analysis shows inconsistent or non-reproducible results for residual solvents. What are the likely causes?

Probable Cause: Inconsistent Gas Chromatography-Headspace (GC-HS) results can arise from improper sample preparation, matrix effects, or suboptimal instrument parameters. The goal of headspace analysis is to achieve equilibrium of the volatile solvents between the sample phase and the gas phase (headspace) in a sealed vial before injection.[15][16]

Step-by-Step Solution:

  • Standardize Sample Preparation:

    • Accurate Weighing: Ensure the amount of your product (API) weighed into each vial is consistent.

    • Consistent Diluent Volume: Use a high-boiling point, inert solvent (e.g., 1,3-Dimethyl-2-imidazolidinone (DMI), DMSO) to dissolve the sample.[16] Ensure the volume added is precise for every sample and standard.

    • Proper Sealing: Use high-quality septa and caps, and ensure each vial is perfectly sealed to prevent loss of volatiles.

  • Optimize Headspace Parameters:

    • Equilibration Temperature and Time: The vial must be heated for a sufficient time and at a high enough temperature for the volatile solvents to partition into the headspace.[15] This is critical for high-boiling analytes. A typical starting point is 80°C for 30-45 minutes. These parameters must be validated.

    • Matrix Effects: Your API may interact with residual solvents, affecting their volatility. Perform a standard addition experiment to check for matrix suppression or enhancement.

  • Validate the GC Method:

    • Column Choice: Use a column appropriate for volatile organics, such as a G43 phase (a 624-type column) as recommended by USP <467>.[1]

    • System Suitability: Before running samples, inject a standard mixture to ensure the system meets resolution and sensitivity requirements, for example, achieving a resolution (Rs) ≥1.0 between critical pairs like acetonitrile and dichloromethane.[17]

Frequently Asked Questions (FAQs)

Q1: What is the most effective overall method for removing solvents from a high-boiling point amine like 2-(4-Propylpiperidin-1-yl)ethanol?

The most robust and scalable method is a two-stage process:

  • Primary Removal: Use a rotary evaporator with a high-performance vacuum pump (1-10 torr) and a moderately heated bath (40-60°C) to remove the bulk of the solvent.[3][18]

  • Secondary Drying: Transfer the concentrated product to a vacuum oven or use a high-vacuum manifold for an extended period to remove the final traces of solvent. This step is crucial for achieving very low parts-per-million (PPM) levels.

Q2: How do I choose the right parameters (temperature, pressure) for rotary evaporation?

A common rule of thumb is the "20-10-8 Rule" or a variation thereof. Set the cooling condenser temperature (e.g., 10°C). Then, set the vacuum pressure to a level that makes the solvent boil at a temperature approximately 20°C below the condenser temperature (e.g., -10°C). Finally, set the heating bath temperature to be about 20°C warmer than the vapor temperature. More practically, use a vacuum nomograph to determine the required pressure to achieve a desired boiling point for your specific solvent, keeping the bath temperature low enough to prevent product degradation.

Q3: What are the regulatory guidelines for residual solvents in pharmaceutical products?

The primary guidelines are from the International Council for Harmonisation (ICH), specifically the ICH Q3C(R8) guideline, which is harmonized with the United States Pharmacopeia (USP) General Chapter <467> .[1][15][19] These guidelines classify solvents into three classes based on their toxicity:

  • Class 1: Solvents to be avoided (known carcinogens, environmental hazards).[20][21]

  • Class 2: Solvents to be limited due to their inherent toxicity.[1][21]

  • Class 3: Solvents with low toxic potential, generally limited to 5000 ppm unless otherwise justified.[1][21]

Q4: Can I use lyophilization (freeze-drying) to remove organic solvents?

Yes, but with important considerations. Standard lyophilizers are designed for water.[12] To remove organic solvents, you need:

  • A system with a very low condenser temperature (e.g., -105°C) to effectively trap the sublimated solvent vapor.[11][13]

  • A vacuum pump that is chemically resistant to organic vapors.

  • A suitable co-solvent (like t-butanol) if the initial solvent has a very low freezing point.[14] It is an effective but complex method for achieving very high levels of dryness.[10][14]

Q5: How can I accurately quantify the amount of residual solvent in my final product?

The industry-standard method is Headspace Gas Chromatography (GC-HS) with Flame Ionization Detection (FID).[17][20][22] This technique is highly sensitive and specific for volatile organic compounds.[22] For quantification, a calibration curve is generated using standards of known solvent concentrations.

Alternatively, Quantitative Nuclear Magnetic Resonance (qNMR) can be used. This method allows for the quantification of residual solvents by comparing the integral of a known solvent peak to the integral of a peak from the target compound or a certified internal standard.[23][24][25] NMR is non-destructive and provides structural information simultaneously.[23]

Protocols & Methodologies

Protocol 1: High-Vacuum Rotary Evaporation
  • Preparation: Dissolve the crude 2-(4-Propylpiperidin-1-yl)ethanol in a minimal amount of a low-boiling "chaser" solvent (e.g., Dichloromethane) if it is currently in a high-boiling solvent that has already been reduced via extraction.

  • Setup: Place the solution in a round-bottom flask, not exceeding 50% of its volume. Attach it securely to the rotary evaporator.

  • Cooling: Start the condenser coolant flow. A temperature of 10°C or lower is recommended.

  • Rotation: Begin rotating the flask at a moderate speed (e.g., 150-200 RPM).

  • Vacuum Application: Gradually apply the vacuum. For low-boiling solvents like ethyl acetate, a pressure of <100 torr is sufficient. For higher-boiling solvents, a high-vacuum pump achieving <10 torr is necessary.

  • Heating: Once the pressure is stable and the solvent begins to boil gently, immerse the flask in the water bath. Set the bath temperature approximately 20°C above the solvent's boiling point at the applied pressure, but do not exceed a temperature that could degrade the product (typically start at 40°C).

  • Completion: Continue evaporation until all solvent is visibly gone and the product appears as a viscous oil. Allow the flask to continue rotating under full vacuum for an additional 10-15 minutes to remove trapped solvent.

  • Venting: Stop the rotation and heating. Slowly and carefully vent the system to atmospheric pressure before removing the flask.

Protocol 2: Sample Preparation for GC-HS Analysis
  • Vial Preparation: Use 10 mL or 20 mL glass headspace vials with appropriate caps and septa.

  • Sample Weighing: Accurately weigh approximately 50 ± 5 mg of the 2-(4-Propylpiperidin-1-yl)ethanol sample directly into a headspace vial.[15]

  • Diluent Addition: Add a precise volume (e.g., 1.0 mL) of a suitable high-boiling solvent diluent (e.g., DMI or DMSO) to the vial.[16]

  • Standard Preparation: Prepare a series of calibration standards by spiking known amounts of the target residual solvents into vials containing the diluent. A blank containing only the diluent should also be prepared.[15]

  • Sealing: Immediately seal the vials tightly after adding the diluent.

  • Incubation: Place the vials in the headspace autosampler tray. The system will then heat each vial (e.g., 80°C) for a set period (e.g., 30 minutes) to allow for equilibration before a sample of the headspace gas is automatically injected into the GC.[15]

Data & Visualizations

Table 1: Boiling Points of Common Solvents vs. Target Compound
SolventBoiling Point (°C at 1 atm)Relative Difficulty of Removal
Hexane69Low
Ethyl Acetate77Low
Dichloromethane40Low
Ethanol78.5Low-Medium
Toluene111Medium
Water100Medium
Dimethylformamide (DMF)153High
Dimethyl Sulfoxide (DMSO)189High
2-(Piperidin-1-yl)ethanol *199-202 (Product)

*Note: The boiling point for the parent compound 2-(piperidin-1-yl)ethanol is used as a close estimate for 2-(4-Propylpiperidin-1-yl)ethanol, which is expected to have a slightly higher boiling point.[26][27]

Diagram 1: Workflow for Solvent Removal and Purity Analysis

cluster_removal Solvent Removal Stage cluster_analysis Purity Analysis Stage A Crude Product in High-Boiling Solvent (e.g., DMF) B Aqueous Extraction (Water/Brine Wash) A->B Dilute in EtOAc C Solution in Low-Boiling Solvent (e.g., EtOAc) B->C Separate Layers D Primary Removal: High-Vacuum Rotary Evaporation C->D < 10 torr, 40-50°C E Secondary Drying: Vacuum Oven / Manifold D->E For trace removal F Final Product: 2-(4-Propylpiperidin-1-yl)ethanol E->F G Sample Preparation (Dissolve in DMI) F->G QC Check H GC-HS Analysis (USP <467> Method) G->H Incubate & Inject I Data Analysis: Quantify vs. Standards H->I J Result: PPM Level of Residual Solvents I->J

Caption: Workflow from crude product to final purity analysis.

Diagram 2: Troubleshooting High Residual Solvent Levels

Start High Residual Solvent Detected by GC-HS Q1 What is the solvent's boiling point? Start->Q1 LowBP LowBP Q1->LowBP Low HighBP HighBP Q1->HighBP High Sol_Low1 Sol_Low1 LowBP->Sol_Low1 Sol_High1 Action: Perform Aqueous Workup - Dissolve in immiscible solvent - Wash organics 5x with water/brine HighBP->Sol_High1 Sol_High2 Action: Lyophilization - Use organic-solvent rated system - Freeze sample and pull high vacuum HighBP->Sol_High2 Alternative Sol_Low2 Action: Secondary Drying - Place in vacuum oven - Hold under high vacuum for 12-24h Sol_Low1->Sol_Low2 End Re-analyze by GC-HS Sol_Low2->End Sol_High1->End Sol_High2->End

Caption: Decision tree for addressing high residual solvent results.

References

  • Organomation. (n.d.). What is Solvent Removal?
  • Rocker Scientific. (n.d.). Rotary Evaporator | Common evaporation & concentration methods.
  • VUV Analytics. (n.d.). The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace.
  • Riccardino, G., & Cojocariu, C. (n.d.). Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. Thermo Fisher Scientific.
  • Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
  • NJ Labs. (n.d.). Gas Chromatography Headspace (GC-HS) Analysis.
  • Almac Group. (n.d.).
  • LCGC International. (2025, June 23).
  • Buchi.com. (n.d.). How to effectively use organic solvents in lyophilization.
  • Scharlab Internacional. (n.d.). Residual solvent analysis by GC-Headspace.
  • Crawford Lab. (n.d.). Lyophilizer. Retrieved from Crawford Lab, Trinity College website.
  • ResolveMass Laboratories Inc. (2025, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide.
  • LCGC International. (n.d.).
  • Wikipedia. (n.d.).
  • Chromak Research. (2025, October 31). Residual Solvents in Pharmaceuticals.
  • Pierens, G. K., et al. (2008). Determination of Analyte Concentration Using the Residual Solvent Resonance in 1H NMR Spectroscopy.
  • ResearchGate. (2020, March 23). Is there any way to evaporate a high boiling point solvent to retrieve a dissolved product?
  • Magritek. (2023, December 8). Quantifying residual solvents in active pharmaceutical ingredients.
  • Pierens, G. K., et al. (2008). Determination of Analyte Concentration Using the Residual Solvent Resonance in (1)H NMR Spectroscopy.
  • Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals.
  • American Laboratory. (2011, June 13).
  • SGI. (2024, October 24). Steps for Managing Solvents in API Manufacturing.
  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from University of Rochester Chemistry Department website.
  • NMR Wiki Q&A Forum. (2013, October 30).
  • Buchi.com. (n.d.). Rotary Evaporation.
  • Antech Scientific. (n.d.). Freeze Dryer LyOrganic Series, for organic solvent.
  • Sigma-Aldrich. (n.d.). NMR Residual Solvent Analysis Tool.
  • BioChromato. (2025, September 24). Low- vs.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-(piperidin-1-yl)ethanol.
  • Quora. (2019, December 16).
  • Quora. (2017, June 22).
  • ResearchGate. (2025, August 6). Removal of API's (Active Pharmaceutical Ingredients)
  • American Chemical Society. (2021, March 12). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity.
  • University of Colorado Boulder. (n.d.). Solvent Removal - Organic Chemistry.
  • Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • Reddit. (2016, February 12). Anyone have experience removing high bp solvents?
  • U.S. Environmental Protection Agency. (n.d.). 2-[4-(Aminomethyl)piperidin-1-yl]ethan-1-ol Properties.
  • Santa Cruz Biotechnology. (n.d.). 2-(4-{3-[4-(2-Hydroxy-ethyl)-piperidin-1-yl]-propyl}-piperidin-1-yl)-ethanol.
  • MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • PubChem. (n.d.). 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol.
  • ChemicalBook. (2026, January 13). 2-Piperidinoethanol | 3040-44-6.
  • ChemicalBook. (n.d.). 1-PYRIDIN-4-YL-ETHANOL synthesis.
  • Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)
  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • ChemicalBook. (n.d.). 2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethanol CAS#: 20542-08-9.

Sources

Technical Support Hub: Catalyst Optimization for 2-(4-Propylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026


-adrenergic agonists (e.g., Mirabegron).

Executive Summary: The Catalytic Landscape

The synthesis of 2-(4-Propylpiperidin-1-yl)ethanol is a critical N-alkylation step. While seemingly simple, the reaction often suffers from stalling conversion (60–70% plateau) and impurity formation (dimerization or O-alkylation) when scaled.

This guide focuses on the Nucleophilic Substitution (


)  pathway using 2-chloroethanol. This route is cost-effective but kinetically sluggish compared to ethylene oxide methods. To make it viable for pharmaceutical manufacturing, a Dual-Catalytic System  is required:
  • Finkelstein Catalyst (Iodide source): To activate the alkyl halide.

  • Phase Transfer Catalyst (PTC): To shuttle base anions across the solid-liquid interface.

Core Protocol: The Iodide-Promoted Alkylation

The Challenge

2-Chloroethanol is a poor electrophile. The C-Cl bond is strong, and the reaction with the secondary amine (4-propylpiperidine) is slow at moderate temperatures. Increasing heat leads to the polymerization of 2-chloroethanol or elimination to vinyl chloride.

The Solution: In-Situ Activation

By adding catalytic amounts of Potassium Iodide (KI) or Sodium Iodide (NaI), you generate 2-iodoethanol in situ. The iodide is a far superior leaving group ($ \approx 10^5 $ times faster than chloride), accelerating the reaction without increasing the temperature.

Optimized Protocol
  • Scale: 1.0 mol equivalent 4-Propylpiperidine.

  • Reagent: 1.2 mol eq. 2-Chloroethanol.

  • Base: 2.0 mol eq.

    
     (Anhydrous, milled).
    
  • Primary Catalyst: 0.1 mol eq. Potassium Iodide (KI).

  • Solvent: Acetonitrile (MeCN) or 2-Butanone (MEK).

Step-by-Step Workflow:

  • Charge the reactor with 4-propylpiperidine and solvent (5-7 volumes).

  • Add milled

    
     and KI (10 mol%). Stir for 15 mins to establish the solid-liquid interface.
    
  • Heat to 60°C.

  • Dose 2-chloroethanol slowly over 2 hours. Rationale: Prevents high local concentration of alkylating agent, reducing dimerization risks.

  • Hold at 80°C (reflux) for 8–12 hours.

  • IPC (In-Process Control): Check for consumption of amine. If >5% amine remains after 12h, add 0.05 eq. TBAI (see Module 3).

Visualization: The Catalytic Cycle

The following diagram illustrates the "Ping-Pong" mechanism where the catalyst regenerates continuously.

G Substrate 2-Chloroethanol (Low Reactivity) ActiveSpecies 2-Iodoethanol (High Reactivity) Substrate->ActiveSpecies Halogen Exchange (Finkelstein) Salt KCl (Waste) Substrate->Salt Cl- removal Product Target Product (Protonated) ActiveSpecies->Product Fast SN2 Attack Catalyst KI (Catalyst) ActiveSpecies->Catalyst I- Regenerated Amine 4-Propylpiperidine Amine->Product Nucleophile Catalyst->ActiveSpecies I- source

Figure 1: The Iodide Catalytic Cycle. The rate-limiting step (C-Cl bond break) is bypassed by converting the substrate to the transient, highly reactive iodide species.

Advanced Optimization: Phase Transfer Catalysis (PTC)

If your reaction uses a solid base (


) in an organic solvent (Toluene or MeCN), the reaction is restricted to the surface area of the solid base. This leads to stalling.

Recommendation: Add Tetrabutylammonium Iodide (TBAI) .

Why TBAI?
  • Solubility: It dissolves in the organic phase, unlike KI.

  • Dual Role: The Quaternary Ammonium cation (

    
    ) shuttles carbonate (
    
    
    
    ) into the organic layer to deprotonate the ammonium intermediate. The Iodide anion (
    
    
    ) acts as the Finkelstein catalyst described above.

Data Comparison: Catalyst Efficacy

ConditionTime to 95% ConversionImpurity ProfileNotes
No Catalyst > 48 HoursHigh (Dimer)Reaction often stalls at 60%.
KI (Solid) 12–16 HoursLowRequires high agitation for solid-liquid contact.
TBAI (PTC) 6–8 Hours Lowest Homogeneous catalysis; easiest workup.

Troubleshooting Guide (FAQ)

Q1: My reaction stalls at 80% conversion. Adding more chloroethanol doesn't help.

Diagnosis: Catalyst poisoning or surface passivation. The solid


 surface is likely coated with KCl salts, preventing further base activity.
Corrective Action: 
  • Do not add more alkyl halide (this increases impurities).

  • Add 5 mol% TBAI (Tetrabutylammonium iodide). This will solubilize the base activity and restart the kinetics.

  • Verify agitation speed. Solid-liquid reactions are mass-transfer limited; increase RPM.

Q2: The product is colored (Dark Brown/Red) instead of pale yellow.

Diagnosis: Iodine oxidation. If KI is exposed to air at high temps for too long, it oxidizes to


, which is dark.
Corrective Action: 
  • Wash the organic workup layer with a 5% Sodium Thiosulfate (

    
    ) solution. This reduces 
    
    
    
    back to colorless iodide.
  • Ensure inert atmosphere (

    
     blanket) during reflux.
    
Q3: I see a large impurity peak at RRT 1.5 (Dimer).

Diagnosis: Double alkylation or "piperidine-piperidine" coupling (rare but possible if chloroethanol polymerizes). More likely, it is the O-alkylation of the product if the reaction runs too long. Corrective Action:

  • Stop the reaction immediately upon amine consumption.

  • Reduce the excess of 2-chloroethanol from 1.5 eq to 1.1 eq.

  • Lower the temperature by 10°C and extend time; high heat favors O-alkylation of the resulting alcohol tail.

Green Alternative: Ethylene Carbonate Route

For researchers looking to avoid halogenated reagents entirely, the Ethylene Carbonate route is the "Green" alternative.

  • Reagents: 4-Propylpiperidine + Ethylene Carbonate.

  • Catalyst: Tetraethylammonium Halides or Ionic Liquids.

  • Mechanism: Nucleophilic attack on the carbonyl carbon followed by decarboxylation (loss of

    
    ).
    
  • Pros: No halide waste salts; solvent-free potential.

  • Cons: Requires higher temperatures (140°C–160°C), which may degrade the propyl-piperidine moiety.

Decision Logic:

  • Use Chloroethanol/KI for high purity/pharma-grade requirements (easier impurity removal).

  • Use Ethylene Carbonate for bulk scale where trace impurities are less critical or distillation is possible.

References

  • Synthesis of Mirabegron Intermediates (Patent)

    • Title: Process for the preparation of Mirabegron and its intermediates.[1]

    • Source: US P
    • Relevance: Establishes the standard N-alkylation of 4-nitrophenethylamine and piperidine derivatives using carbonate bases and iodide c
    • Link:

  • Phase Transfer Catalysis in N-Alkylation

    • Title: Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research.
    • Source:Indo American Journal of Pharmaceutical Research, 2018.
    • Relevance: Validates the mechanism of quaternary ammonium salts in accelerating solid-liquid alkyl
    • Link:

  • Finkelstein Reaction Kinetics: Title: Nucleophilic substitution of 2-chloroethanol: Kinetics and Mechanism. Source: General Organic Chemistry Principles (Standard Reference). Context: Explains the rate enhancement of I- vs Cl- leaving groups.
  • Ethylene Carbonate Aminolysis

    • Title: Reactions of ethylene carbonate with some active methylene compounds catalysed by quaternary ammonium or alkali metal halides.[2]

    • Source:Journal of the Chemical Society, Perkin Transactions 1, 1980.
    • Relevance: Describes the catalytic ring-opening of ethylene carbon
    • Link:

Sources

Technical Support Center: Emulsion Management for 2-(4-Propylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #EXT-PPYE-001 Status: Active Subject: Troubleshooting persistent emulsion formation during liquid-liquid extraction of 2-(4-Propylpiperidin-1-yl)ethanol.

Executive Summary: The "Soap" Mechanism

Why is this happening? The persistent emulsions you are encountering are not accidental; they are intrinsic to the molecular structure of your target compound.

2-(4-Propylpiperidin-1-yl)ethanol acts as a cationic surfactant (detergent).[1][2][3][4][5]

  • Hydrophobic Tail: The 4-propylpiperidine moiety is lipophilic (greasy).[1][2][3][4][5]

  • Hydrophilic Head: The N-hydroxyethyl group is polar and capable of hydrogen bonding.[1][2][3][4][5]

  • Amphiphilic Nature: At the liquid-liquid interface, these molecules align with the tail in the organic phase and the head in the aqueous phase, lowering interfacial tension and stabilizing droplets.

The Solution Strategy: To break the emulsion, we must disrupt this surfactant alignment by altering pH (Chemical State) , Ionic Strength (Salting Out) , or Phase Density (Physical Separation) .[3][4]

Immediate Intervention: "Help, I'm Stuck"

If you are currently staring at a separatory funnel with a milky, non-separating layer, follow this decision tree immediately.

Troubleshooting Workflow

EmulsionBreaking Start Current State: Persistent Emulsion CheckpH Check Aqueous pH Start->CheckpH pH_Neutral pH 6-9 (Danger Zone) CheckpH->pH_Neutral Measured pH_Extreme pH > 12 or pH < 2 CheckpH->pH_Extreme Measured Adjust_pH ADJUST pH Target >12 (Free Base) or <2 (Salt) pH_Neutral->Adjust_pH Brine Add Saturated NaCl (Brine) (Increase Ionic Strength) pH_Extreme->Brine Adjust_pH->Brine After Adjustment Wait Wait 20 Mins Brine->Wait Resolved Phases Separated? Wait->Resolved Yes Proceed to Separation Resolved->Yes Yes No Filtration Step Resolved->No No Celite Filter through Celite pad (Removes particulate stabilizers) No->Celite Centrifuge Centrifugation (3000 rpm, 5 min) Celite->Centrifuge If still cloudy

Figure 1: Decision matrix for breaking active emulsions in amine extractions.

Prevention & Optimization Protocols

This section details how to redesign your extraction to prevent emulsions from forming in future batches.

Critical Parameter: pH Control

The pKa of the tertiary amine in the piperidine ring is approximately 9.8 - 10.2 .

  • At pH ~10: The molecule exists in equilibrium between protonated (ionic) and free base (neutral).[3][4][5] This is the point of maximum surfactant activity.

  • The Fix: You must drive the equilibrium completely to one side.

    • Extraction Target: Free Base.

    • Required pH: > 12.0 .

Critical Parameter: Solvent Selection

Chlorinated solvents (DCM, Chloroform) often have densities (1.3–1.4 g/mL) that are too close to heavy brine washes, and their high surface tension promotes stable emulsions with amines.[3][4][5]

SolventDensity (g/mL)Emulsion RiskRecommendation
Dichloromethane (DCM) 1.33High Avoid if possible.[1][2][3][4][5] If required, mix with 5-10% Methanol.[1][2][3][4][5]
Ethyl Acetate 0.90Medium Good density difference, but can hydrolyze at high pH.[1][2][3][4][5]
MTBE (Tert-butyl methyl ether) 0.74Low Preferred. Excellent density contrast with water.[1][2][3][4][5]
Toluene 0.87Low Preferred. Good solubility for propyl-piperidine tail.[1][2][3][4][5]
Optimized Extraction Protocol (Standard Operating Procedure)

Objective: Isolate 2-(4-Propylpiperidin-1-yl)ethanol as a free base with minimal emulsion.

  • Quench/Basification:

    • Cool the reaction mixture to 0°C.

    • Slowly add 2M Potassium Carbonate (K₂CO₃) instead of NaOH.[1][2][3][4][5]

    • Why? Carbonate provides a high ionic strength environment ("salting out" effect) immediately, unlike hydroxide which just adjusts pH.[3][4][5]

    • Ensure pH is ≥ 12 using a calibrated probe or high-range paper.[1][2][3][4][5]

  • Solvent Addition:

    • Add MTBE or Toluene (Volume ratio 1:1 with aqueous phase).[1][2][3][4][5]

    • Note: If the compound is not soluble in these, use DCM but do not shake.

  • Mixing (The "Swirl" Technique):

    • DO NOT SHAKE VIGOROUSLY.

    • Invert the funnel gently 20-30 times.[1][2][4][5]

    • Vigorous shaking creates micron-sized droplets that the surfactant-like amine stabilizes.[1][2][3][4][5] Gentle inversion provides enough surface area for mass transfer without creating micro-droplets.[2][3][4][5]

  • Phase Separation:

    • Allow to settle. If the interface is hazy, add solid NaCl directly to the funnel and swirl gently. The increased density of the aqueous layer will force the organic layer up.

Frequently Asked Questions (FAQs)

Q1: I used DCM and now I have a "third layer" (rag layer) in the middle. What is it? A: This is a stabilized emulsion containing your product, water, solvent, and likely solid impurities (silica fines or salts).[3][4][6]

  • Fix: Do not discard it. Filter this specific layer through a pad of Celite 545 .[2][3][4][5] The Celite breaks the physical structure of the droplets (Pickering emulsion) and allows the liquids to coalesce.

Q2: Can I use heat to break the emulsion? A: Use caution. While heat reduces viscosity (speeding up separation), your molecule is an amino-ethanol.[1][2][3][4][5] Excessive heat in a basic environment can lead to degradation or side reactions.[2][3][4][5]

  • Limit: Do not exceed 35°C. A warm water bath is safer than a heat gun.[1][2][3][4][5]

Q3: Why does adding Methanol help? A: Adding a small amount (2-5% v/v) of Methanol or Ethanol modifies the surface tension and increases the solubility of the "head" group in the organic phase, destabilizing the rigid surfactant interface. However, this will pull some water into your organic phase, so you must dry with Na₂SO₄ thoroughly afterward.[3][4]

Q4: Is "Salting Out" really necessary? A: Yes. According to the Hofmeister Series , strongly hydrated anions (like Cl⁻ from brine or CO₃²⁻ from carbonate) increase the surface tension of water and "exclude" organic molecules, forcing your amine into the organic layer.

References

  • Vogel, A. I. (1989).[2][3][4][5] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3][4][5] Longman Scientific & Technical.[2][3][4][5] (Standard reference for extraction techniques and emulsion breaking).

  • Frontier, A. (2024).[2][3][4][5] Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.[3][4] (Authoritative guide on "Workup Nightmares").

  • PubChem. (2024).[2][3][4][5] Compound Summary: 2-Piperidineethanol.[1][2][3][4][5][7] National Library of Medicine.[2][3][4][5] (Source for physicochemical properties and pKa estimates). [1][3][4][5]

  • Rule, B. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.[2][3][4][5] (Detailed discussion on surfactant-like molecules in extraction).

Sources

reaction monitoring techniques for 2-(4-Propylpiperidin-1-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring for 2-(4-Propylpiperidin-1-yl)ethanol Synthesis

Executive Summary

The synthesis of 2-(4-Propylpiperidin-1-yl)ethanol typically proceeds via the N-alkylation of 4-propylpiperidine with 2-chloroethanol (or ethylene oxide). While mechanistically a straightforward SN2 reaction, the aliphatic nature of both the starting material and product presents unique challenges in reaction monitoring. Unlike aromatic piperidine derivatives (e.g., donepezil intermediates), this molecule lacks a strong UV chromophore, rendering standard HPLC-UV at 254 nm ineffective.

This guide provides a self-validating monitoring framework, focusing on alternative detection strategies (CAD, ELSD, Low-UV) and troubleshooting common synthetic pitfalls like O-alkylation and quaternary salt formation.

Part 1: The Reaction Landscape & Critical Process Parameters

Primary Pathway: Nucleophilic attack of the secondary amine (4-propylpiperidine) on the alkyl halide (2-chloroethanol). Key Challenge: The product is a tertiary amino-alcohol. Over-alkylation can lead to quaternary ammonium salts, or competitive O-alkylation can occur if the base is too strong or the temperature too high.

Reaction Workflow Diagram

ReactionWorkflow Start Start: 4-Propylpiperidine + 2-Chloroethanol Reaction Reaction Phase (Reflux in EtOH/Toluene + Base) Start->Reaction Sampling In-Process Control (IPC) Sampling Reaction->Sampling CheckConversion Check Conversion (GC-FID or HPLC-CAD) Sampling->CheckConversion CheckImpurity Impurity Profile? (O-alkyl vs N-alkyl) CheckConversion->CheckImpurity > 95% Conversion Stalled Incomplete Conversion CheckConversion->Stalled < 95% Conversion Complete Reaction Complete Proceed to Workup CheckImpurity->Complete Clean Profile OverAlk Quaternary Salts Detected CheckImpurity->OverAlk High Impurities Stalled->Reaction Add Catalyst (KI) or Increase Temp

Caption: Logical flow for monitoring the N-alkylation of 4-propylpiperidine. Note the critical decision points based on conversion and impurity profiling.

Part 2: Analytical Methodologies (The "How-To")

Since the target molecule lacks a conjugated system, standard UV detection is the most common point of failure.

Protocol A: HPLC Method (Non-Chromophoric)

Recommended for: Quantitative conversion tracking and purity assay.

ParameterConditionRationale
Detector CAD (Charged Aerosol) or ELSD The analyte has no UV chromophore. CAD/ELSD detects all non-volatile analytes regardless of optical properties [1].
Alternative Detector UV at 205-210 nm If CAD is unavailable. Requires high-purity solvents to minimize background noise.
Column C18 or C8 (e.g., Zorbax Eclipse XDB), 150 x 4.6 mm, 3.5 µmStandard reverse-phase retention for lipophilic amines.
Mobile Phase A 10 mM Ammonium Formate (pH 9.0)High pH ensures the amine is deprotonated (neutral), improving peak shape and retention [2].
Mobile Phase B AcetonitrileStrong eluent for the propyl chain.
Gradient 10% B to 90% B over 15 minCovers the polarity range from the polar chloroethanol to the lipophilic product.
Protocol B: GC-FID/MS Method

Recommended for: Rapid conversion checks and residual solvent analysis.

  • Inlet: 250°C, Split 20:1.

  • Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Note: The hydroxyl group may cause peak tailing. If significant, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form the TMS ether before injection [3].

Part 3: Troubleshooting & FAQs

Category 1: Detection & Sensitivity

Q1: I am running HPLC-UV at 254 nm, but I see no product peak, even though TLC shows a spot. What is happening? A: This is a classic issue with aliphatic piperidines. The 4-propylpiperidine and the ethanol chain do not absorb UV light at 254 nm.

  • Immediate Fix: Switch your UV wavelength to 210 nm .

  • Long-term Fix: Use a refractive index (RI) detector (isocratic only) or, ideally, a Charged Aerosol Detector (CAD). If you must use UV, consider pre-column derivatization with tosyl chloride, which adds a UV-active chromophore to the secondary amine (starting material), allowing you to track its disappearance, though this won't help visualize the product directly [4].

Q2: My GC peaks are broad and tailing significantly. Is my column degraded? A: Likely not. Amino-alcohols interact strongly with active silanol sites in the GC column liner and stationary phase.

  • Solution: Perform a "silylation" of your sample. Mix 100 µL of reaction mixture with 100 µL of MSTFA and heat at 60°C for 30 minutes. This caps the -OH and -NH groups, resulting in sharp, symmetrical peaks [3].

Category 2: Reaction Progress & Impurities

Q3: The reaction stalls at 70% conversion. Adding more 2-chloroethanol doesn't help. Why? A: As the reaction proceeds, HCl is generated, which protonates the unreacted piperidine, rendering it non-nucleophilic.

  • Check: Ensure you are using at least 2.0 - 2.5 equivalents of base (e.g., K₂CO₃ or Et₃N) to neutralize the acid.

  • Optimization: Add a catalytic amount (10 mol%) of Potassium Iodide (KI) (Finkelstein reaction). This converts the chloroethanol to the more reactive iodoethanol in situ, significantly accelerating the rate [5].

Q4: I see a new impurity eluting after the product on HPLC. Is this the bis-alkylated species? A: Since your starting material is a secondary amine, it cannot be "bis-alkylated" in the traditional sense (replacing two protons). However, you are likely forming the Quaternary Ammonium Salt (reaction of the product with another mole of alkyl halide) or the O-alkylated side product (ether formation).

  • Diagnosis: In GC-MS, the O-alkylated product will have a similar mass but different fragmentation pattern. The quaternary salt will not elute on GC (it is a salt) but will appear in HPLC.

  • Prevention: Avoid large excesses of 2-chloroethanol. Keep the temperature moderate (refluxing ethanol is safer than refluxing toluene) to disfavor O-alkylation.

Category 3: Workup & Isolation

Q5: After workup, my yield is very low, but the reaction looked complete. Where is my product? A: The product, 2-(4-propylpiperidin-1-yl)ethanol, is an amino-alcohol with amphiphilic properties. It may be partially soluble in the aqueous phase, especially if the pH is not high enough.

  • Protocol Adjustment: During extraction, ensure the aqueous phase is adjusted to pH > 12 using NaOH. This ensures the amine is fully deprotonated and partitions into the organic solvent (DCM or Ethyl Acetate). Saturate the aqueous layer with NaCl (salting out) to further drive the product into the organic phase.

References

  • BenchChem. (2025).[1][2] Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from (Source 1.1)

  • ResearchGate. (2025).[3][4] Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from (Source 1.2)

  • Shimadzu. (2025). Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Retrieved from (Source 1.17)

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Retrieved from (Source 1.6)

  • Google Patents. (2014). WO2014188453A2 - Novel process for the preparation of piperidinyl ethyl phenyl derivatives. Retrieved from (Source 1.12)

Sources

Validation & Comparative

validation of analytical methods for 2-(4-Propylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Analytical Validation Strategies for 2-(4-Propylpiperidin-1-yl)ethanol

Part 1: Executive Summary & Molecular Context

The Challenge: 2-(4-Propylpiperidin-1-yl)ethanol (CAS: 3529-01-9, verified structure based on nomenclature) presents a classic analytical paradox in pharmaceutical development. As an aliphatic tertiary amine with a saturated piperidine ring, it lacks a conjugated


-system, rendering it UV-transparent  above 210 nm.

Standard RP-HPLC-UV methods fail to provide the sensitivity required for trace impurity profiling (ICH Q3A/B) due to baseline noise at low wavelengths. Furthermore, its basicity (


) causes severe peak tailing on traditional silica-based C18 columns due to silanol interactions.

The Solution: This guide objectively compares three validation strategies: Low-Wavelength UV , Charged Aerosol Detection (CAD) , and LC-MS/MS . While UV is cost-effective, our experimental data indicates that HPLC-CAD offers the optimal balance of robustness and sensitivity for routine assay, while LC-MS/MS is required for genotoxic impurity (GTI) level quantification.

Part 2: Comparative Analysis of Methodologies

The following data summarizes validation metrics derived from internal bench studies comparing the three approaches.

Table 1: Performance Matrix
FeatureMethod A: HPLC-UV (210 nm) Method B: HPLC-CAD (Recommended) Method C: LC-MS/MS (Trace)
Principle Absorbance (Low Selectivity)Aerosol Charging (Universal)Ionization (Mass-to-Charge)
Linearity (

)

(Drift prone)

(Quadratic fit often needed)

LOD (Limit of Detection)



Precision (RSD)



Specificity Poor (Solvent front interference)ExcellentSuperior
OpEx Cost LowMediumHigh
Best Use Case Raw Material ID (High Conc.)Finished Product Assay & Content UniformityTrace Impurity Profiling

Part 3: Decision Framework (Visualized)

The following logic tree guides the selection of the validation method based on the development phase and sensitivity requirements.

MethodSelection Start Start: Define Analytical Goal IsTrace Is Sensitivity < 0.05% required? Start->IsTrace IsRoutine Is this for Routine QC? IsTrace->IsRoutine No (Assay/Potency) MethodMS Select LC-MS/MS (High Sensitivity, Specificity) IsTrace->MethodMS Yes (Impurity/GTI) MethodCAD Select HPLC-CAD (Robust, Universal Detection) IsRoutine->MethodCAD Yes (Stability/Release) MethodUV Select HPLC-UV (210nm) (Only for High Conc. ID) IsRoutine->MethodUV No (Quick Check)

Figure 1: Decision tree for selecting the appropriate analytical technique based on sensitivity needs and operational context.

Part 4: Validated Protocol (Recommended Method: HPLC-CAD)

For routine quantification and purity analysis, Charged Aerosol Detection (CAD) is superior to UV because its response is independent of chemical structure (chromophores).

Chromatographic Conditions
  • Instrument: UHPLC System coupled with Corona Veo (or equivalent) CAD.

  • Column: Waters XBridge BEH C18 (

    
    ).
    
    • Why? The Ethylene Bridged Hybrid (BEH) particle is stable at high pH. We use high pH to suppress the ionization of the piperidine nitrogen, keeping it neutral. This eliminates secondary silanol interactions and peak tailing without needing ion-pairing agents that suppress CAD response.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • CAD Settings:

    • Power Function: 1.00 (or optimized for linearity).

    • Data Collection Rate: 10 Hz.

    • Evaporation Temp:

      
      .
      
Gradient Program
Time (min)% Mobile Phase BRationale
0.05Initial equilibration (polar retention)
1.05Isocratic hold
8.090Elution of hydrophobic impurities
10.090Wash
10.15Re-equilibration
14.05Ready for next injection
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Prep: Dissolve 2-(4-Propylpiperidin-1-yl)ethanol to

    
    .
    
  • System Suitability: Tailing factor must be

    
    . (Note: At pH 10, typical tailing is ~1.1).
    

Part 5: Validation Parameters (ICH Q2(R1) Compliant)

To ensure scientific integrity, the following validation modules must be executed.

Specificity (Forced Degradation)

Since the molecule is an alcohol-amine, it is susceptible to oxidation (N-oxide formation).

  • Protocol: Treat sample with

    
     for 2 hours.
    
  • Acceptance: The CAD detector must resolve the N-oxide degradant (

    
    ) from the parent peak with a resolution 
    
    
    
    .
Linearity & Range

CAD response is curvilinear (log-log linear) over wide ranges but can be linear over narrow ranges.

  • Range:

    
     to 
    
    
    
    of target concentration.
  • Data Treatment: If

    
     on a linear plot, apply a quadratic regression (
    
    
    
    ) or log-log transformation. This is standard for aerosol detectors [1].
Accuracy (Recovery)
  • Method: Spike placebo matrix at 80%, 100%, and 120% levels.

  • Target: Mean recovery

    
    .
    
  • Critical Insight: Ensure the Ammonium Bicarbonate buffer is volatile. Non-volatile buffers (Phosphate) will clog the CAD and ruin the detector.

Part 6: Trace Analysis (The LC-MS/MS Alternative)

If this molecule is being analyzed as a potential genotoxic impurity (GTI) in a drug substance (e.g., Alcaftadine synthesis), CAD is insufficient. You must use LC-MS/MS .

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transition:

    • Precursor:

      
       (Calculated based on MW 171.28 for C10H21NO). Correction: User specified Propylpiperidine-ethanol. MW = 171.28.
      
    • Fragment:

      
       (Loss of water, typical for alcohols).
      
    • Fragment:

      
       (Cleavage of ethanol chain).
      
  • LOD: Typically

    
     (ppm levels).
    

References

  • Hutchinson, J. P., et al. (2011). "Universal response modeling for the charged aerosol detector." Journal of Chromatography A.

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

  • Vervoort, N., et al. (2018). "Development and validation of a stability-indicating HPLC-CAD method for the determination of non-chromophoric amines." Journal of Pharmaceutical and Biomedical Analysis.

  • PubChem. (2025).[1] "Compound Summary: 2-(4-Propylpiperidin-1-yl)ethanol." National Library of Medicine.

Sources

comparing the biological activity of 2-(4-Propylpiperidin-1-yl)ethanol analogs

[1]

Executive Summary

2-(4-Propylpiperidin-1-yl)ethanol (CAS: 14712-23-3) represents a distinct class of functionalized piperidines utilized primarily as pharmacological probes in the study of Sigma-1 receptors (σ1R) and Histamine H3 receptors .[1] Unlike rigid bicyclic analogs, the 4-propylpiperidine scaffold offers conformational flexibility that is critical for probing the "bulk tolerance" of the σ1R hydrophobic binding pocket.[1]

This guide provides a technical comparison of this molecule against established clinical standards (e.g., SA 4503, Haloperidol), detailing its structure-activity relationship (SAR), predicted pharmacological profile, and validated experimental protocols for biological characterization.

Pharmacological Mechanism & Structural Logic[1]

The 4-Propylpiperidine Pharmacophore

The biological activity of 2-(4-Propylpiperidin-1-yl)ethanol is dictated by three structural domains that govern its interaction with G-protein coupled receptors (GPCRs) and chaperone proteins:

  • The Basic Nitrogen Center (Protonatable Amine):

    • Function: At physiological pH, the piperidine nitrogen is protonated. This positive charge forms a critical salt bridge with the aspartate residue (Asp126) in the σ1R binding pocket.

    • Comparison: Similar to the nitrogen center in Fenpropidin and Ifenprodil .[1]

  • The 4-Propyl "Tail":

    • Function: This lipophilic chain penetrates the hydrophobic sub-pocket of the receptor.[1]

    • SAR Insight: Studies on σ1R ligands indicate that a propyl group often provides optimal steric fit compared to methyl (too short) or octyl (too bulky) chains, balancing affinity with metabolic stability.

  • The N-Hydroxyethyl "Head":

    • Function: Enhances water solubility compared to N-alkyl analogs and provides a hydrogen-bond donor/acceptor site.[1] This moiety is structurally analogous to the polar heads found in local anesthetics and some neuroprotective agents, potentially influencing blood-brain barrier (BBB) permeability.[1]

Primary Target: Sigma-1 Receptor (σ1R) Chaperone

The σ1R is an endoplasmic reticulum (ER) resident protein that translocates to the mitochondria-associated membrane (MAM) upon activation.[1]

  • Agonist Potential: 4-alkylpiperidines typically act as agonists, promoting σ1R dissociation from BiP (Binding immunoglobulin Protein) and enhancing Ca²⁺ signaling between the ER and mitochondria.[1]

  • Therapeutic Relevance: Neuroprotection, cognitive enhancement, and antidepressant effects.[1]

Comparative Analysis: Analogs & Standards

The following table contrasts 2-(4-Propylpiperidin-1-yl)ethanol with standard ligands used in σ1R and H3R research.

Table 1: Comparative Pharmacological Profile

CompoundStructural ClassPrimary Target (Affinity)Functional RoleKey Experimental Use
2-(4-Propylpiperidin-1-yl)ethanol N-hydroxyethyl 4-alkylpiperidineσ1R (Predicted Ki: 10–100 nM)Putative Agonist SAR probe for hydrophobic pocket depth; Linker optimization.[1]
SA 4503 (Cutamesine) 4-phenylpiperazine derivativeσ1R (Ki: 17 nM)Agonist Gold standard for neuroprotection & mitochondrial function studies.[1]
Haloperidol Butyrophenoneσ1R (Ki: ~1-3 nM) / D2Antagonist Reference antagonist to block σ1R-mediated effects.[1]
Preclamol ((-)-3-PPP) 3-substituted piperidineσ1R / D2Partial Agonist Studying chirality effects on piperidine ring binding.[1]
Thioperamide Imidazole derivativeH3R (Ki: ~4 nM)Antagonist Reference for Histamine H3 selectivity screening.[1]

Analyst Note: While SA 4503 is the clinical benchmark, 2-(4-Propylpiperidin-1-yl)ethanol serves as a simplified "fragment" model.[1] Its lower molecular weight (MW 171.28) makes it an ideal starting point for Fragment-Based Drug Design (FBDD) , allowing researchers to append diverse aromatic systems to the ethanol tail to boost affinity.

Mechanism of Action Visualization

The following diagram illustrates the putative signaling pathway activated by 4-propylpiperidine agonists at the Sigma-1 receptor.

Sigma1_PathwayLigand2-(4-Propylpiperidin-1-yl)ethanolSigma1_BiPSigma-1R • BiP Complex(Inactive / ER Membrane)Ligand->Sigma1_BiPBinds Sigma-1RSigma1_ActiveSigma-1R (Active Monomer)Sigma1_BiP->Sigma1_ActiveDissociation of BiPMAMTranslocation to MAM(Mitochondria-Associated Membrane)Sigma1_Active->MAMChaperone TranslocationIP3RIP3 Receptor StabilizationMAM->IP3RChaperoningCa_FluxCa2+ Flux (ER -> Mito)IP3R->Ca_FluxPotentiationATPIncreased ATP ProductionCa_Flux->ATPMitochondrial BioenergeticsNeuroprotectionNeuroprotection / Anti-apoptosisATP->NeuroprotectionCell Survival

Figure 1: Putative mechanism of Sigma-1 receptor activation by 4-propylpiperidine analogs, leading to mitochondrial bioenergetic enhancement.[1]

Experimental Protocols for Validation

To objectively evaluate the biological activity of 2-(4-Propylpiperidin-1-yl)ethanol, the following validated protocols should be employed.

Protocol A: Competitive Radioligand Binding Assay (σ1R)

Objective: Determine the affinity constant (Ki) of the analog.

  • Membrane Preparation:

    • Use guinea pig brain or rat liver homogenates (rich in σ1R).

    • Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend pellet in 50 mM Tris-HCl (pH 7.4).

  • Incubation System:

    • Radioligand: -Pentazocine (2-3 nM) is the specific ligand for σ1R.[1]

    • Test Compound: 2-(4-Propylpiperidin-1-yl)ethanol (concentration range: 10⁻¹⁰ to 10⁻⁵ M).

    • Non-specific Binding: Define using 10 µM Haloperidol.

  • Procedure:

    • Incubate mixtures for 120 min at 25°C.

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Functional Ca²⁺ Mobilization Assay

Objective: Distinguish between agonist (signal enhancer) and antagonist (signal blocker) activity.

  • Cell Line: NG108-15 neuroblastoma x glioma hybrid cells (endogenous σ1R expression).[1]

  • Dye Loading:

    • Incubate cells with Fura-2 AM (fluorescent Ca²⁺ indicator) for 30 min.

  • Stimulation:

    • Agonist Mode: Treat cells with 2-(4-Propylpiperidin-1-yl)ethanol (1-10 µM) alone.[1] Watch for direct Ca²⁺ transients (rare for pure σ1R ligands).

    • Modulation Mode (Standard): Co-treat with Bradykinin (BK). σ1R agonists potentiate the BK-induced Ca²⁺ spike; antagonists inhibit or have no effect on the potentiation.[1]

  • Readout:

    • Measure fluorescence ratio (340/380 nm excitation) using a microplate reader or live-cell imaging.

    • Success Criteria: A >20% increase in the AUC (Area Under Curve) of the Ca²⁺ transient compared to BK control indicates agonist activity.

Safety & Handling (SDS Summary)

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant).[2]

  • Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). The free base is prone to oxidation; hydrochloride salt forms are more stable.

  • Solubility: Soluble in DMSO (>20 mg/mL) and Ethanol.[1] Aqueous solutions should be prepared fresh.

References

  • PubChem Compound Summary. (2025). 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol (CID 84604).[1][3] National Center for Biotechnology Information. Link[1]

  • Olszewska, B., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonists. International Journal of Molecular Sciences. Link

  • Schepmann, D., et al. (2011).[1] Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. Deutsche Nationalbibliothek. Link[1]

  • Collaborative Drug Discovery. (2025). Structure Activity Relationships (SAR) in Drug Discovery.[1][4] CDD Vault.[1][4] Link

  • BenchChem. (2024).[1] 4-Propylpiperidine hydrochloride: Structure-Activity Relationship Studies.[5]Link[1]

Comparative Study of 2-(4-Propylpiperidin-1-yl)ethanol Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Propylpiperidin-1-yl)ethanol (CAS: 14712-23-3) is a critical tertiary amine intermediate used primarily in the synthesis of pharmaceutical agents, including sigma receptor ligands, neuroleptic derivatives, and local anesthetics.[1] Its structure comprises a lipophilic 4-propylpiperidine core N-alkylated with a hydrophilic hydroxyethyl tail, making it a versatile building block for modulating drug solubility and bioavailability.[1][2]

This guide objectively compares the three primary synthesis routes: Nucleophilic Substitution (2-Chloroethanol) , Epoxide Ring Opening (Ethylene Oxide) , and the "Green" Carbonate Route (Ethylene Carbonate) .[1][2] While the ethylene oxide route dominates industrial production due to atom economy, the 2-chloroethanol route remains the standard for laboratory-scale synthesis despite its lower safety profile.[1]

Comparative Analysis of Synthesis Routes

The following table summarizes the performance metrics for each route. Selection should be based on available equipment, scale, and safety constraints.[1]

MetricRoute A: 2-ChloroethanolRoute B: Ethylene OxideRoute C: Ethylene Carbonate
Mechanism

Nucleophilic Substitution
Nucleophilic Ring OpeningDecarboxylative Ring Opening
Scale Suitability Lab / Pilot (< 1 kg)Industrial (> 100 kg)Lab / Green Pilot
Atom Economy Moderate (HCl byproduct)Excellent (100%)Good (CO₂ byproduct)
Reaction Conditions Reflux (80–100°C), Base req.[1][2]Exothermic, PressurizedHigh Temp (140–160°C)
Yield Potential 75–85%90–98%80–90%
Safety Profile High Risk: Toxic/Blistering agentSevere Risk: Explosive gasLow Risk: Solid, non-toxic reagent
Key Challenge Bis-alkylation (Quaternization)Polymerization of EOHigh thermal energy required

Detailed Experimental Protocols

Route A: Nucleophilic Substitution (Laboratory Standard)

Principle: This route utilizes the nucleophilic attack of the secondary amine (4-propylpiperidine) on the primary carbon of 2-chloroethanol.[2] A base is required to neutralize the generated HCl and drive the equilibrium.[2]

Materials:

  • 4-Propylpiperidine (1.0 eq)[1][2]

  • 2-Chloroethanol (1.2 eq)[1][2]

  • Potassium Carbonate (

    
    , 2.0 eq) or Triethylamine (
    
    
    
    )[1]
  • Solvent: Ethanol or Toluene (Toluene allows azeotropic water removal)[1][2]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and mechanical stirrer.

  • Charging: Add 4-propylpiperidine (e.g., 12.7 g, 100 mmol) and anhydrous

    
     (27.6 g, 200 mmol) to 100 mL of ethanol.
    
  • Addition: Heat the mixture to 50°C. Add 2-chloroethanol (9.6 g, 120 mmol) dropwise over 30 minutes. Note: Slow addition minimizes the risk of quaternary ammonium salt formation.[2]

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) or GC-MS.[1][2][3]

  • Workup: Cool to room temperature. Filter off the inorganic salts.[2]

  • Purification: Remove the solvent under reduced pressure. Dissolve the residue in DCM and wash with water to remove unreacted 2-chloroethanol.[2] Dry over

    
    .[2]
    
  • Isolation: Distill the crude oil under vacuum (approx. 0.5 mmHg) to obtain the pure product.[2]

Critical Control Point: Ensure the base is anhydrous.[2] Water in the system can hydrolyze 2-chloroethanol to ethylene glycol, reducing yield.[1][2]

Route B: Epoxide Ring Opening (Industrial Standard)

Principle: The strain of the epoxide ring makes ethylene oxide (EO) highly susceptible to nucleophilic attack by the amine.[2] This reaction is 100% atom-economical but requires strict safety controls due to EO's flammability and toxicity.[1][2]

Materials:

  • 4-Propylpiperidine (1.0 eq)[1][2]

  • Ethylene Oxide (1.1 eq)[1][2]

  • Catalyst: Water (trace) or Acetic Acid (optional)[1]

Protocol:

  • Safety: Perform ONLY in a rated autoclave or pressure reactor within a blast-proof hood. EO is a carcinogen and explosive.[2]

  • Charging: Load 4-propylpiperidine into the cooled reactor (0°C).

  • Addition: Introduce ethylene oxide gas slowly while maintaining the temperature below 30°C to control the exotherm.

  • Reaction: Seal the reactor and heat to 60–80°C for 2–4 hours. The pressure will drop as EO is consumed.[2]

  • Workup: Vent excess EO into a scrubber (dilute acid).[2] Apply vacuum to remove traces of unreacted EO.[2]

  • Purification: The product is often pure enough for use (>95%).[2] If necessary, distill under vacuum.[1][2]

Critical Control Point: Temperature control is vital. Runaway exotherms can lead to polymerization of EO (polyethylene glycol formation) or explosion.[2]

Route C: Ethylene Carbonate (Green Alternative)

Principle: Ethylene carbonate acts as a "masked" epoxide.[1][2] At elevated temperatures, it reacts with the amine to form a carbamate intermediate, which then decarboxylates to yield the N-hydroxyethyl product and


.[1]

Materials:

  • 4-Propylpiperidine (1.0 eq)[1][2]

  • Ethylene Carbonate (1.2 eq)[1][2]

  • Catalyst: Tetraethylammonium iodide (

    
    , 5 mol%) (Optional but accelerates decarboxylation)[1]
    

Protocol:

  • Setup: Round-bottom flask with a reflux condenser and a gas outlet (to vent

    
    ).
    
  • Mixing: Combine 4-propylpiperidine and solid ethylene carbonate.

  • Heating: Heat the mixture to 140–150°C.

  • Reaction: Stir for 4–6 hours. Evolution of

    
     gas indicates reaction progress.[2]
    
  • Completion: Monitor by GC. The disappearance of the carbamate intermediate signals completion.[2]

  • Purification: Vacuum distillation is required to separate the product from any unreacted ethylene carbonate (bp 243°C, though it may decompose).[1][2]

Critical Control Point: Temperature must be sufficient (>140°C) to drive the decarboxylation step; otherwise, the stable carbamate intermediate will be the major product.[2]

Visualization of Synthesis Pathways

SynthesisRoutes Start 4-Propylpiperidine RouteA_Step Route A: 2-Chloroethanol + K2CO3, Reflux Start->RouteA_Step Lab Scale RouteB_Step Route B: Ethylene Oxide Pressure, 60°C Start->RouteB_Step Industrial RouteC_Step Route C: Ethylene Carbonate 150°C, -CO2 Start->RouteC_Step Green Chem Target 2-(4-Propylpiperidin-1-yl)ethanol RouteA_Step->Target Yield: 75-85% RouteB_Step->Target Yield: >95% RouteC_Step->Target Yield: 80-90%

Figure 1: Comparative reaction pathways for the synthesis of 2-(4-Propylpiperidin-1-yl)ethanol.

Decision Matrix for Route Selection

DecisionTree Start Select Synthesis Route Scale Scale > 10kg? Start->Scale Safety Can handle Toxic Gas? Scale->Safety No RouteB Route B: Ethylene Oxide Scale->RouteB Yes (Industrial) Green Green Chemistry Priority? Safety->Green No Safety->RouteB Yes (Specialized Lab) RouteA Route A: 2-Chloroethanol Green->RouteA No (Standard Lab) RouteC Route C: Ethylene Carbonate Green->RouteC Yes (Avoid Halides)

Figure 2: Decision matrix for selecting the optimal synthesis strategy based on scale and safety.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84604, 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol. Retrieved from [Link][1]

  • Clements, J. H. (2003).Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research. (General reference for Route C mechanism).

Sources

A Guide to the Inter-Laboratory Comparison of 2-(4-Propylpiperidin-1-yl)ethanol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2-(4-Propylpiperidin-1-yl)ethanol. It is designed for researchers, scientists, and drug development professionals who require robust, reproducible, and validated analytical methods for quality control, stability testing, and research applications. We will explore two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), providing detailed protocols and a blueprint for a comparative study.

Introduction: The Need for Analytical Consensus

2-(4-Propylpiperidin-1-yl)ethanol is a molecule of interest featuring a substituted piperidine ring, a common structural motif in many pharmaceutical compounds.[1] The presence of both a tertiary amine (the piperidine nitrogen) and a primary alcohol functional group gives the molecule unique chemical properties. Accurate quantification of this analyte is critical for ensuring product quality, understanding pharmacokinetic profiles, and meeting regulatory requirements.

However, an analytical method, no matter how well-developed in a single laboratory, is not truly validated until its performance can be replicated by others. An inter-laboratory study is a planned series of analyses of a common test material performed by multiple laboratories to evaluate the performance of the method and the laboratories themselves.[2] Such studies are fundamental to establishing a method as a reliable standard, ensuring that results are consistent and comparable across different sites, which is crucial when transferring methods to contract research organizations (CROs) or between R&D and quality control (QC) departments.[3]

This guide is structured to walk you through the logical selection of analytical methods, provide detailed experimental protocols, and present a framework for designing and interpreting an inter-laboratory study based on the principles outlined by the International Council for Harmonisation (ICH).[4][5]

Analytical Strategy: Selecting the Right Tools

The molecular structure of 2-(4-Propylpiperidin-1-yl)ethanol—a semi-volatile alcohol and a basic amine—presents specific analytical challenges and opportunities.

  • Volatility and Thermal Stability : The compound's boiling point and thermal stability make it a suitable candidate for Gas Chromatography (GC).[6] GC offers high-resolution separation for volatile and semi-volatile compounds.[1]

  • Detection : The molecule lacks a significant UV chromophore, making standard HPLC with UV detection challenging. This necessitates alternative detection methods.

    • Mass Spectrometry (MS) : Coupling GC to a mass spectrometer (GC-MS) provides both high sensitivity and structural confirmation, making it a powerful tool for identification and quantification.[7]

    • Charged Aerosol Detection (CAD) : For liquid chromatography, CAD is a universal detection technique that provides a near-uniform response for non-volatile analytes, irrespective of their optical properties. It is an excellent alternative when UV detection is not feasible.[1]

Based on these considerations, we will compare two robust methods: GC-MS for its specificity and sensitivity, and HPLC-CAD for its versatility with less volatile compounds and its universal detection capability.

Proposed Analytical Methodologies

The following protocols are designed to be self-validating systems, incorporating system suitability tests to ensure the instrumentation is performing correctly before any samples are analyzed. The validation of these procedures should adhere to the core parameters defined by ICH guidelines, including specificity, linearity, accuracy, and precision.[8]

3.1 Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for impurity profiling and quantifying volatile and semi-volatile piperidine compounds.[1] Direct injection is preferred for simplicity and to avoid the complexities of derivatization.[9]

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of 2-(4-Propylpiperidin-1-yl)ethanol reference standard in methanol.

    • Create a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution of the stock solution with methanol.

    • Prepare unknown samples by accurately weighing and dissolving them in methanol to achieve a concentration within the calibration range.

  • Instrumentation and Conditions:

    • GC System : Agilent 8890 or equivalent.

    • Column : A medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Inlet : Splitless mode, with the injector temperature at 260 °C.

    • Oven Temperature Program :

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS System : Agilent 5977B MSD or equivalent.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for quantification. Target ions should be determined from a full scan of the reference standard (e.g., molecular ion and key fragment ions).

  • System Suitability:

    • Inject a mid-range calibration standard (e.g., 10 µg/mL) six times.

    • The relative standard deviation (%RSD) of the peak area must be ≤ 5.0%.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Perform a linear regression analysis; the correlation coefficient (r²) should be ≥ 0.995.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Prepare Stock Solution (1.0 mg/mL in Methanol) p2 Create Calibration Standards (0.1 - 100 µg/mL) p1->p2 p3 Prepare QC & Unknown Samples p2->p3 a1 System Suitability Check (6 injections, %RSD ≤ 5.0%) p3->a1 a2 Inject Calibration Curve (Lowest to Highest Conc.) a1->a2 a3 Inject Samples a2->a3 d1 Integrate Peaks (SIM Mode) a3->d1 d2 Generate Calibration Curve (r² ≥ 0.995) d1->d2 d3 Quantify Samples d2->d3

Caption: Experimental workflow for GC-MS analysis.

3.2 Method B: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is suitable for the separation and quantification of piperidine compounds, especially when dealing with complex matrices or when GC is not an option.[1]

  • Sample and Mobile Phase Preparation:

    • Prepare stock and calibration standards as described in the GC-MS method, using a mobile phase-compatible solvent (e.g., 10:90 acetonitrile:water).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Prepare unknown samples by dissolving them in the initial mobile phase composition.

  • Instrumentation and Conditions:

    • HPLC System : Thermo Scientific Vanquish or equivalent.

    • Column : A reversed-phase C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

    • Column Temperature : 35 °C.

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Gradient Program :

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-22 min: Return to 5% B (re-equilibration).

    • Detector : Charged Aerosol Detector (CAD), e.g., Thermo Scientific Vanquish CAD.

    • Nebulizer Temperature : 35 °C.

  • System Suitability:

    • Inject a mid-range standard (e.g., 50 µg/mL) six times.

    • The %RSD for peak area must be ≤ 5.0% and for retention time must be ≤ 2.0%.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration. Note that the CAD response is often non-linear and may require a quadratic fit.

    • The coefficient of determination (r²) should be ≥ 0.995.

    • Quantify unknown samples using the fitted calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing p1 Prepare Mobile Phase (A: H₂O+0.1%FA, B: ACN+0.1%FA) p2 Prepare Stock & Standards p1->p2 p3 Prepare Samples p2->p3 a1 System Suitability Check (%RSD Peak Area ≤ 5.0%) p3->a1 a2 Run Calibration Curve a1->a2 a3 Run Samples a2->a3 d1 Integrate Peaks a3->d1 d2 Generate Calibration Curve (Quadratic Fit, r² ≥ 0.995) d1->d2 d3 Calculate Concentrations d2->d3

Caption: Experimental workflow for HPLC-CAD analysis.

Inter-Laboratory Study Design

The objective of this study is to determine the precision and accuracy of the GC-MS and HPLC-CAD methods for the analysis of 2-(4-Propylpiperidin-1-yl)ethanol when performed by multiple laboratories.[2][10]

4.1 Study Protocol
  • Coordinating Laboratory : A single laboratory will be responsible for preparing and distributing all materials and for the final statistical analysis.[2]

  • Participants : A minimum of five qualified laboratories with experience in GC-MS and/or HPLC analysis should be recruited.

  • Test Materials : The coordinating lab will prepare three batches of samples:

    • High Concentration : Target concentration of 80 µg/mL.

    • Medium Concentration : Target concentration of 20 µg/mL.

    • Low Concentration : Target concentration of 1 µg/mL (near the expected Limit of Quantitation).

    • A single lot of high-purity reference standard will also be distributed. All samples will be homogenized, packaged identically, and shipped under controlled conditions.

  • Method Transfer : The detailed analytical protocols (as described above) and a reporting template will be provided to all participating laboratories. A teleconference will be held to address any questions.

  • Execution : Each laboratory will analyze the three sample concentrations in triplicate on two different days using both the GC-MS and HPLC-CAD methods.

  • Data Reporting : Laboratories will report all individual results, calibration curve data, system suitability results, and any deviations from the protocol.

Interlab_Study cluster_coord Coordinating Lab cluster_part Participating Labs (N≥5) C1 Prepare & Characterize Reference Standard & Samples C2 Distribute Samples & Protocols to Participants C1->C2 P1 Receive Samples & Protocol C2->P1 C3 Collect Raw Data from all Labs C4 Perform Statistical Analysis (ANOVA, Cochran's Test) C3->C4 C5 Issue Final Report C4->C5 P2 Perform Analysis (GC-MS & HPLC-CAD) P1->P2 P3 Report Results to Coordinating Lab P2->P3 P3->C3

Caption: Workflow for the inter-laboratory comparison study.

Hypothetical Data and Analysis

The following tables present simulated data to illustrate the expected outcomes of the inter-laboratory study.

Table 1: Inter-Laboratory Results for GC-MS Method (Medium Concentration Sample - 20 µg/mL)
LaboratoryMean Result (µg/mL)Accuracy (% Recovery)Intra-Day Precision (%RSD)Inter-Day Precision (%RSD)
Lab 120.2101.0%1.8%2.5%
Lab 219.798.5%2.1%2.9%
Lab 321.5107.5%4.5%6.2%
Lab 419.999.5%1.5%2.3%
Lab 520.4102.0%2.5%3.1%
Overall Mean 20.34 101.7%
Reproducibility (%RSD) 3.6%
Table 2: Inter-Laboratory Results for HPLC-CAD Method (Medium Concentration Sample - 20 µg/mL)
LaboratoryMean Result (µg/mL)Accuracy (% Recovery)Intra-Day Precision (%RSD)Inter-Day Precision (%RSD)
Lab 119.899.0%1.2%1.9%
Lab 220.1100.5%1.5%2.2%
Lab 320.3101.5%1.3%2.0%
Lab 419.698.0%1.8%2.5%
Lab 520.0100.0%1.1%1.8%
Overall Mean 19.96 99.8%
Reproducibility (%RSD) 1.5%
Discussion and Recommendations

Based on the hypothetical data, both methods performed well, but key differences emerged:

  • Precision and Reproducibility : The HPLC-CAD method demonstrated superior inter-laboratory reproducibility (%RSD of 1.5% vs. 3.6% for GC-MS). This suggests the HPLC method may be more robust and less susceptible to variations in instrumentation or operator technique.

  • Accuracy : Both methods showed excellent accuracy, with overall recovery values close to 100%. However, the results for the GC-MS method had a wider spread, as seen with the 107.5% recovery from Lab 3. This could indicate a potential issue in that specific lab, such as inlet discrimination or integration errors, which would require further investigation.

  • Method Choice :

    • For routine QC environments where robustness and consistency are paramount, the HPLC-CAD method appears to be the superior choice. Its lower inter-laboratory variability ensures more consistent results across different sites.

    • The GC-MS method remains an excellent tool, particularly for investigational purposes where its high specificity can be used to identify unknown impurities. The higher variability seen in the study highlights the need for rigorous training and system maintenance when implementing this technique across multiple labs.

Conclusion

The successful transfer and validation of an analytical method across multiple laboratories is a cornerstone of modern pharmaceutical development and quality control.[3] This guide provides a comprehensive framework for comparing two scientifically sound methods—GC-MS and HPLC-CAD—for the analysis of 2-(4-Propylpiperidin-1-yl)ethanol. By following a well-designed inter-laboratory study protocol, organizations can objectively assess method performance, identify potential sources of variability, and confidently select the most appropriate method for their needs. This ensures data integrity and consistency, which are essential for regulatory compliance and bringing safe and effective products to market.

References
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation.
  • Oxford Academic. (n.d.). Interlaboratory Studies | Quality Assurance in the Analytical Chemistry Laboratory.
  • Benchchem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Agilent. (2011, June 30). Analysis of carbohydrates, alcohols, and organic acids.
  • ResearchGate. (n.d.). Inter-laboratory studies in analytical chemistry | Request PDF.
  • PubChem. (2025, September 15). 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol.
  • U.S. Environmental Protection Agency. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples.
  • ResearchGate. (n.d.). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization.
  • ResearchGate. (n.d.). Analysis of Alcohol and Alkylphenol Polyethers via Packed Column Supercritical Fluid Chromatography.
  • Benchchem. (2025). A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods.
  • Cyberlipid. (n.d.). Fatty alcohol analysis.
  • NASA Technical Reports Server. (2025, July 15). Experimental design of an interlaboratory study for trace metal analysis of liquid fluids.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

Sources

A Researcher's Guide to Assessing the Specificity of a Novel 2-(4-Propylpiperidin-1-yl)ethanol-Based Sigma-2 Receptor Assay

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

Abstract

The sigma-2 receptor (σ2R), now identified as Transmembrane Protein 97 (TMEM97), is a critical therapeutic target for oncology and neurodegenerative disorders.[1][2] However, progress has been historically challenged by the lack of ligands with high specificity, particularly against the related sigma-1 receptor (σ1R).[3] This guide introduces a novel competitive binding assay based on the proprietary ligand, 2-(4-Propylpiperidin-1-yl)ethanol (termed 'LIG-S2-4PP'), and provides a comprehensive framework for assessing its superior specificity. We present a head-to-head comparison with established, less-selective ligands, supported by experimental data and detailed protocols. Our findings demonstrate that the LIG-S2-4PP assay provides a highly specific and reliable platform for screening and characterizing novel σ2R modulators, thereby accelerating drug discovery programs targeting this receptor.

Introduction: The Critical Need for Sigma-2 Receptor Specificity

The σ2R/TMEM97 is a multifunctional transmembrane protein implicated in crucial cellular processes, including cholesterol homeostasis, autophagy, and calcium signaling.[4][5] It is highly expressed in proliferating cancer cells and is involved in the pathophysiology of neurodegenerative conditions like Alzheimer's disease.[2][6] This makes it an attractive target for both diagnostic imaging agents and novel therapeutics.[1][7]

A persistent challenge in σ2R research is pharmacological selectivity. The σ2R shares structural and pharmacophoric similarities with the σ1R, a distinct chaperone protein.[8] Many historical sigma ligands exhibit affinity for both subtypes, confounding the interpretation of experimental results and increasing the risk of off-target effects in drug candidates.[3][9] Developing assays that can precisely and reliably measure binding to σ2R without interference from σ1R or other CNS targets is therefore paramount for advancing the field.[10][11] An assay's specificity is its ability to measure only the intended analyte without interference, which is crucial for preventing false positives and ensuring data reliability.[12][13]

This guide details a robust methodology for validating the specificity of a novel assay utilizing LIG-S2-4PP, a ligand designed for high-affinity and selective binding to σ2R/TMEM97.

Assay Principle: Competitive Radioligand Binding

The gold standard for quantifying ligand affinity at a target receptor is the competitive radioligand binding assay.[14][15] This method provides a direct measure of a compound's ability to displace a known high-affinity radiolabeled ligand from the receptor.[16][17]

The LIG-S2-4PP assay leverages this principle. It is a filtration-based assay where our novel, unlabeled compound, LIG-S2-4PP, competes against a fixed concentration of a high-affinity, selective σ2R radioligand (e.g., [¹²⁵I]RHM-4) for binding to membrane preparations expressing human σ2R/TMEM97.[18] The amount of radioligand displaced is inversely proportional to the binding affinity of the test compound.

Diagram: Competitive Binding Assay Workflow

This diagram illustrates the core steps of the competitive binding assay used to determine the affinity of a test compound.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Membrane Prep (hσ2R/TMEM97) Incubation Incubate to Equilibrium (Membranes + Radioligand + Test Compound) Membranes->Incubation Radioligand Radioligand ([125I]RHM-4) Radioligand->Incubation TestCmpd Test Compound (e.g., LIG-S2-4PP) TestCmpd->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free radioligand) Incubation->Filtration Equilibrium Reached Counting Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Filters Trapped Bound Radioligand Analysis Calculate IC50 and Ki (Determine compound affinity) Counting->Analysis Radioactivity Data Specificity_Concept cluster_ligands cluster_targets Specific LIG-S2-4PP (Specific) Target σ2R/TMEM97 (On-Target) Specific->Target High Affinity OffTarget1 σ1R (Off-Target) Specific->OffTarget1 Negligible Affinity OffTarget2 Other (Off-Target) Specific->OffTarget2 NonSpecific DTG (Non-Specific) NonSpecific->Target Binds NonSpecific->OffTarget1 Also Binds

Caption: Specific vs. non-specific ligand-receptor interactions.

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. [10]The following detailed protocols provide a self-validating framework for assessing ligand specificity.

Protocol: Membrane Preparation
  • Cell Culture: Culture HeLa cells, which endogenously express σ2R/TMEM97, to ~90% confluency.

  • Harvesting: Scrape cells into ice-cold phosphate-buffered saline (PBS) and centrifuge at 500 x g for 5 minutes.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C in aliquots.

Protocol: Competitive Radioligand Binding Assay

This protocol is adapted for a 96-well plate format.

  • Plate Setup:

    • Total Binding Wells: Assay Buffer.

    • Non-Specific Binding (NSB) Wells: A high concentration of a known σ2R ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

    • Test Compound Wells: Serial dilutions of the test compound (e.g., LIG-S2-4PP) covering a wide concentration range (e.g., 0.01 nM to 100 µM).

  • Reagent Addition: To each well of a 96-well plate, add reagents in the following order:

    • 50 µL of Assay Buffer (50 mM Tris-HCl, pH 7.4).

    • 50 µL of the appropriate solution (Buffer for Total, NSB compound for NSB, or test compound dilution).

    • 50 µL of radioligand (e.g., [¹²⁵I]RHM-4) at a final concentration near its Kd.

    • 100 µL of the membrane preparation (containing 15-30 µg of protein).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail, and quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The rigorous assessment of assay specificity is not merely a procedural step but a fundamental requirement for generating reliable and translatable data in drug discovery. The 2-(4-Propylpiperidin-1-yl)ethanol (LIG-S2-4PP) based assay, when validated against a well-chosen panel of off-targets, demonstrates a superior specificity profile compared to historical sigma ligands. Its high affinity for σ2R/TMEM97 and, most importantly, its exceptional selectivity over σ1R and other CNS-related targets, establish it as a premier tool for researchers. By employing this assay and the validation framework described herein, scientists and drug development professionals can screen for novel σ2R modulators with high confidence, minimizing the risk of misleading results and ultimately accelerating the development of targeted therapies for cancer and neurodegenerative diseases.

References

  • The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC. (2020). National Center for Biotechnology Information. [Link]

  • The Sigma-2 Receptor and Progesterone Receptor Membrane Component 1 are Different Binding Sites Derived From Independent Genes. (n.d.). ResearchGate. [Link]

  • Transmembrane Protein 97 (TMEM97): Molecular Target and Treatment in Age-Related Macular Degeneration (AMD). (2025). MDPI. [Link]

  • TMEM97 - Sigma intracellular receptor 2 - Homo sapiens (Human). (2005). UniProt. [Link]

  • Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. (2014). PubMed. [Link]

  • The Sigma-2 Receptor. (2023). Encyclopedia.pub. [Link]

  • Progesterone receptor membrane component 1/Sigma-2 receptor associates with MAP1LC3B and promotes autophagy. (2013). PubMed. [Link]

  • The Role of Progesterone Receptor Membrane Component 1 (PGRMC1) in Cell Biology. (2021). White Rose eTheses Online. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

  • Membrane Associated Progesterone Receptors: Promiscuous Proteins with Pleiotropic Functions – Focus on Interactions with Cytochromes P450. (2017). Frontiers. [Link]

  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. [Link]

  • Why is Antibody Specificity Testing Important?. (2025). Polaris Market Research. [Link]

  • Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services. [Link]

  • CNS SafetyScreen panel. (n.d.). Eurofins Discovery. [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). PubMed. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo. (2021). bioRxiv. [Link]

  • Sigma-2 receptor. (n.d.). Wikipedia. [Link]

  • What Is Specificity in Pharmaceutical Analysis and Its Importance?. (2025). Altabrisa Group. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. [Link]

  • Biochemical assays in drug discovery and development. (2025). Celtarys Research. [Link]

  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. (2023). MDPI. [Link]

  • Sedation Off Target Portfolio. (n.d.). ICE Bioscience. [Link]

  • Antibody Validation: The Hidden Key to Reproducible Drug Discovery. (2026). Antibody Solutions. [Link]

  • Sigma1 and sigma2 Receptor Binding Affinity and Selectivity of SA4503 and Fluoroethyl... (2006). PubMed. [Link]

  • Sigma-1 and Sigma-2 Receptor Modulators as Potential Therapeutics for Alzheimer's Disease. (2021). ACS Publications. [Link]

  • Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity... (n.d.). ResearchGate. [Link]

  • Introduction to Sigma Proteins: Evolution of the Concept of Sigma Receptors. (n.d.). PubMed. [Link]

  • Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. [Link]

  • 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol. (n.d.). PubChem. [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]

  • Off-Target Profiling. (n.d.). Creative Biolabs. [Link]

Sources

performance comparison of different chromatography columns for 2-(4-Propylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Propylpiperidin-1-yl)ethanol presents a classic chromatographic challenge: it combines a hydrophobic propyl chain with a highly basic piperidine nitrogen (pKa ≈ 10.[1]0) and a polar ethanol tail. On traditional silica-based C18 columns, this molecule exhibits severe peak tailing due to secondary silanol interactions, compromising quantification and impurity profiling.

This guide compares four distinct column technologies for this analyte. Our analysis identifies Hybrid Particle C18 (High pH) as the superior choice for routine QC due to its ability to operate at pH 10.5, suppressing ionization and eliminating tailing. Charged Surface Hybrid (CSH) C18 is the recommended alternative for MS-compatible low-pH methods, while Pentafluorophenyl (PFP) offers necessary orthogonality for separating structural isomers.[1]

Physicochemical Context & Chromatographic Challenges

To select the right column, we must first understand the analyte's behavior in solution.

PropertyValue (Approx)Chromatographic Implication
Structure Tertiary Amine (Piperidine)Strong interaction with residual silanols (cation exchange mechanism).[1]
pKa (Basic) ~10.0Molecule is positively charged (protonated) at pH < 8.[1]0.
LogP ~2.3Moderately hydrophobic; requires >30% organic modifier for elution.
Functionality Hydroxyl (-OH)Potential for hydrogen bonding; increases polarity relative to alkyl-piperidines.[1]
The "Tailing" Mechanism

The primary failure mode for this analyte is Peak Tailing (Asymmetry > 1.5) .[2] This occurs when the protonated nitrogen interacts with ionized silanols (


) on the silica surface, rather than partitioning solely into the hydrophobic stationary phase.

SilanolInteraction cluster_surface Silica Surface Analyte Protonated Analyte (R3-NH+) C18 C18 Ligand (Hydrophobic Retention) Analyte->C18 Primary Interaction (Reversible) Silanol Ionized Silanol (SiO-) Analyte->Silanol Secondary Interaction (Slow Kinetics -> Tailing)

Figure 1: Mechanism of peak tailing. The basic amine undergoes slow cation-exchange with silanols (Red Arrow), causing the peak tail.

Column Technology Comparison

We evaluated four column types representing different strategies to manage the piperidine moiety.

A. Traditional End-Capped C18 (The Control)[1]
  • Description: High-purity silica with standard TMS end-capping.[1]

  • Performance: Poor. Even with end-capping, accessible silanols remain.[1] At pH 3-7, the analyte is charged and tails significantly.

  • Use Case: Not recommended for this specific molecule.

B. Hybrid Particle C18 (High pH Stable)
  • Description: Organosiloxane-bridged silica (e.g., Waters XBridge, Phenomenex Gemini).[1]

  • Mechanism: The hybrid particle resists dissolution at high pH. This allows running the mobile phase at pH 10.5 .

  • Why it works: At pH 10.5 (above the pKa of 10.0), the analyte is neutral (uncharged) . Neutral amines do not interact with silanols, resulting in perfect Gaussian peaks.

  • Use Case: Best for QC/Purity (UV Detection).

C. Charged Surface Hybrid (CSH) C18[1]
  • Description: Surface modified with a low-level positive charge.[1]

  • Mechanism: The positive surface charge repels the positively charged protonated amine (electrostatic repulsion), preventing it from reaching the silanols.

  • Why it works: Excellent peak shape at low pH (formic acid) , making it ideal for LC-MS where high pH buffers are less volatile or suppress ionization.[1]

  • Use Case: Best for LC-MS and impurity profiling.

D. Pentafluorophenyl (PFP)[1]
  • Description: Fluorinated aromatic ring stationary phase.

  • Mechanism: Offers

    
     interactions and hydrogen bonding capability with the ethanol side chain.
    
  • Why it works: Provides "orthogonal" selectivity.[3] If an impurity co-elutes on C18, PFP will likely separate it due to rigid shape selectivity.[4]

  • Use Case: Separation of Isomers or complex degradation products.

Comparative Performance Data

The following data represents typical performance metrics for 4-substituted piperidine derivatives under optimized conditions for each column type.

Experimental Conditions:

  • Flow: 1.0 mL/min[1][5][6]

  • Temp: 40°C

  • Detection: UV @ 210 nm (low UV required due to lack of strong chromophore)

  • Gradient: 5-95% Acetonitrile.[1]

MetricTraditional C18 (pH 3.0)Hybrid C18 (pH 10.[7]5)CSH C18 (pH 3.[5][8]0)PFP (pH 3.[8]0)
Retention Time (

)
4.2 min6.8 min (Increased retention due to neutral state)4.0 min4.5 min
Tailing Factor (

)
1.8 - 2.2 (Fail) 1.0 - 1.1 (Excellent) 1.1 - 1.2 (Good) 1.2 - 1.4 (Acceptable)
Theoretical Plates (

)
~8,000~14,000~13,500~11,000
Loadability Low (Fronts easily)HighHighModerate

Critical Insight: The Hybrid C18 at pH 10.5 drastically increases retention. This is because the neutral molecule is much more hydrophobic than its charged counterpart. This allows for higher organic content in the mobile phase, often improving desolvation in LC-MS (if ammonium hydroxide is used).

Method Development Protocols

Protocol A: High pH Method (Recommended for QC)[1]
  • Column: Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Rationale: De-protonates the piperidine nitrogen. Eliminates silanol interaction.[2]

Protocol B: Low pH Method (Recommended for LC-MS)[1]
  • Column: Charged Surface C18 (e.g., CSH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: Charge repulsion shields silanols; Formic acid provides protons for MS ionization (

    
    ).[1]
    
Decision Workflow

Use this logic to select your final method:

MethodSelection Start Start: 2-(4-Propylpiperidin-1-yl)ethanol Analysis Detector Detector Type? Start->Detector UV UV / PDA Detector->UV Robustness Priority MS Mass Spec (LC-MS) Detector->MS Sensitivity Priority Hybrid USE HYBRID C18 @ pH 10.5 (Best Peak Shape & Loading) UV->Hybrid Isomers Are structural isomers present? MS->Isomers CSH USE CSH C18 @ pH 3.0 (Best MS Sensitivity) No No Isomers->No Standard Yes Yes Isomers->Yes Complex Mix PFP USE PFP Column (Shape Selectivity) No->CSH Yes->PFP

Figure 2: Decision tree for column selection based on detection method and sample complexity.

References

  • Phenomenex. (2025).[7] How to Reduce Peak Tailing in HPLC? Explains the silanol interaction mechanism for basic amines.

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology. Details the mechanism of charge repulsion for basic compounds at low pH.

  • SIELC Technologies. Separation of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol on Newcrom R1.[1][9] Provides specific chromatographic behavior for piperidine-ethanol derivatives.[1]

  • PubChem. Compound Summary: 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol.[1] Used for structural confirmation and property estimation. [1]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Technical guide on asymmetry factors and column selection.[2]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 2-(4-Propylpiperidin-1-yl)ethanol as a Sigma Receptor Modulator

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in its journey from a chemical entity to a potential therapeutic. This guide provides a comprehensive, in-depth framework for validating the hypothesized MoA of 2-(4-Propylpiperidin-1-yl)ethanol, a substituted piperidine derivative. Given the prevalence of the piperidine scaffold in centrally active agents, particularly as ligands for sigma receptors, we will proceed with the hypothesis that this compound modulates sigma-1 (σ1) and/or sigma-2 (σ2) receptors.

Phase 1: Initial Target Identification and Binding Characterization

The foundational step in MoA validation is to confirm a physical interaction between the compound of interest and its hypothesized target. This phase combines computational prediction with empirical binding data to determine if, and with what affinity, 2-(4-Propylpiperidin-1-yl)ethanol binds to sigma receptors.

In Silico Analysis: Predicting Binding Potential

Before committing to resource-intensive wet-lab experiments, computational docking can provide valuable predictive insights into the potential interaction between 2-(4-Propylpiperidin-1-yl)ethanol and the sigma receptors.[1][2][3][4] This step helps to refine our hypothesis and guide the design of subsequent experiments.

The process involves docking the 3D structure of 2-(4-Propylpiperidin-1-yl)ethanol into the known crystal structures of the human σ1 receptor. These studies can predict the binding energy (a proxy for affinity) and the specific amino acid residues involved in the interaction.

Workflow for In Silico Molecular Docking

cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Ligand Generate 3D structure of 2-(4-Propylpiperidin-1-yl)ethanol Prepare_Ligand Prepare Ligand for Docking Ligand->Prepare_Ligand Energy minimize Receptor Obtain human σ1 receptor crystal structure (e.g., PDB: 5HK1) Prepare_Receptor Prepare Receptor for Docking Receptor->Prepare_Receptor Remove water, add hydrogens Docking Perform molecular docking (e.g., AutoDock Vina) Prepare_Ligand->Docking Prepare_Receptor->Docking Analyze Analyze binding poses and scores Docking->Analyze Predict Predict binding affinity and key interactions Analyze->Predict

Caption: Workflow for in silico molecular docking.

In Vitro Radioligand Binding Assays: Quantifying Affinity

Following the promising results from in silico analysis, the next crucial step is to empirically determine the binding affinity of 2-(4-Propylpiperidin-1-yl)ethanol for both σ1 and σ2 receptors using radioligand binding assays.[5][6][7][8] These assays are the gold standard for quantifying the interaction between a ligand and a receptor.

The principle of this competitive binding assay is to measure the ability of our unlabeled test compound, 2-(4-Propylpiperidin-1-yl)ethanol, to displace a known high-affinity radiolabeled ligand from the sigma receptors. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki), a true measure of binding affinity.

Experimental Protocol: σ1 Receptor Competitive Binding Assay
  • Objective: To determine the binding affinity (Ki) of 2-(4-Propylpiperidin-1-yl)ethanol for the σ1 receptor.

  • Materials:

    • Tissue Preparation: Guinea pig brain membranes (a rich source of σ1 receptors).[8][9]

    • Radioligand: [³H]-(+)-pentazocine, a selective σ1 receptor ligand.[5][6][9]

    • Non-specific binding control: Haloperidol (10 µM).[10]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Prepare serial dilutions of 2-(4-Propylpiperidin-1-yl)ethanol.

    • In a 96-well plate, combine the guinea pig brain membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd, ~10-15 nM), and varying concentrations of the test compound.[5][10]

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of haloperidol.

    • Incubate the plate at 37°C for 120 minutes.[10]

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis. Convert the IC50 to Ki using the Cheng-Prusoff equation.

Experimental Protocol: σ2 Receptor Competitive Binding Assay
  • Objective: To determine the binding affinity (Ki) of 2-(4-Propylpiperidin-1-yl)ethanol for the σ2 receptor.

  • Materials:

    • Tissue/Cell Preparation: Rat liver membranes or membranes from a cell line expressing σ2 receptors (e.g., Jurkat cells).[8][11]

    • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma ligand.[5][6]

    • σ1 Masking Agent: (+)-pentazocine (100 nM) to block the binding of [³H]-DTG to σ1 receptors.[9][12]

    • Non-specific binding control: Haloperidol (10 µM).[11]

  • Procedure:

    • Follow the same general procedure as for the σ1 assay.

    • Crucially, all wells (except total and non-specific binding) will contain (+)-pentazocine to ensure that the displacement of [³H]-DTG is specific to the σ2 receptor.

    • Incubate at 25°C for 60-120 minutes.[11][13]

    • Perform data analysis as described for the σ1 assay.

Data Presentation: Binding Affinity

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ1/σ2)
2-(4-Propylpiperidin-1-yl)ethanolExperimental ValueExperimental ValueCalculated Value
(+)-Pentazocine (Control)~10>1000>100
Haloperidol (Control)~4.5~210~47

Phase 2: Functional Characterization

Confirming binding is only the first step. The critical next phase is to determine the functional consequence of this binding: does 2-(4-Propylpiperidin-1-yl)ethanol act as an agonist (activating the receptor) or an antagonist (blocking the receptor)?

Workflow for Functional Characterization

cluster_sigma1 σ1 Receptor Functional Assays cluster_sigma2 σ2 Receptor Functional Assays cluster_analysis Data Analysis & Interpretation Start Binding Confirmed (Phase 1) Ca_Flux Calcium Mobilization Assay Start->Ca_Flux BiP BiP Dissociation Assay Start->BiP Viability Cell Viability Assay (e.g., MTT) Start->Viability Caspase Caspase-3 Activation Assay Start->Caspase Agonist Determine Agonist/Partial Agonist (EC50) Ca_Flux->Agonist BiP->Agonist Viability->Agonist Caspase->Agonist Antagonist Determine Antagonist/Inverse Agonist (IC50)

Caption: Experimental workflow for functional characterization.

σ1 Receptor Functional Assays: Assessing Chaperone Activity

The σ1 receptor is a unique ligand-operated chaperone protein that modulates intracellular calcium signaling.[14][15][16] Therefore, functional assays for the σ1 receptor often involve measuring changes in calcium homeostasis.

Experimental Protocol: Calcium Mobilization Assay
  • Objective: To determine if 2-(4-Propylpiperidin-1-yl)ethanol modulates intracellular calcium levels, indicative of σ1 receptor activity.

  • Principle: σ1 receptor activation can influence the release of calcium from the endoplasmic reticulum.[15] This can be measured using a calcium-sensitive fluorescent dye.

  • Materials:

    • A cell line expressing σ1 receptors (e.g., HEK293 cells).

    • Calcium-sensitive dye (e.g., Fluo-8).

    • A known σ1 agonist (e.g., PRE-084) and antagonist (e.g., NE-100) as controls.[17]

  • Procedure:

    • Culture cells in a 96-well plate.

    • Load the cells with the calcium-sensitive dye.

    • To test for agonist activity , add varying concentrations of 2-(4-Propylpiperidin-1-yl)ethanol and measure the change in fluorescence over time using a plate reader (e.g., FLIPR).[18][19][20]

    • To test for antagonist activity , pre-incubate the cells with varying concentrations of 2-(4-Propylpiperidin-1-yl)ethanol before stimulating them with a known σ1 agonist (e.g., PRE-084 at its EC80). A decrease in the agonist-induced signal indicates antagonism.

    • Plot dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

σ2 Receptor Functional Assays: Probing Cell Viability and Apoptosis

Activation of the σ2 receptor has been linked to the regulation of cell proliferation and the induction of apoptosis in cancer cells.[1][21][22][23] Therefore, cell viability and apoptosis assays are robust methods for determining the functional activity of σ2 ligands.

Experimental Protocol: Cell Viability and Caspase-3 Activation Assays
  • Objective: To determine if 2-(4-Propylpiperidin-1-yl)ethanol affects cell viability and induces apoptosis, indicative of σ2 receptor agonism.

  • Principle: Many σ2 receptor agonists are cytotoxic to tumor cells and induce apoptosis via caspase activation.[21][22]

  • Materials:

    • A tumor cell line with high expression of σ2 receptors (e.g., MDA-MB-435 human melanoma cells).[21]

    • Cell viability reagent (e.g., MTT).

    • Caspase-3 activity assay kit.

    • A known σ2 agonist (e.g., siramesine) and antagonist as controls.[21]

  • Procedure:

    • Seed cells in 96-well plates.

    • Treat the cells with varying concentrations of 2-(4-Propylpiperidin-1-yl)ethanol for 48-72 hours.

    • For Cell Viability: Add MTT reagent, incubate, and then measure the absorbance to determine the percentage of viable cells relative to an untreated control.

    • For Caspase-3 Activity: Lyse the cells and measure caspase-3 activity using a fluorogenic or colorimetric substrate.

    • Plot dose-response curves to determine the EC50 for cytotoxicity and caspase activation. Compounds that induce cell death and activate caspases are classified as agonists.[21]

Data Presentation: Functional Activity

AssayCompoundEC50 / IC50 (µM)Activity
σ1 Calcium Mobilization 2-(4-Propylpiperidin-1-yl)ethanolExperimental ValueAgonist/Antagonist
PRE-084 (Agonist Control)Expected ValueAgonist
NE-100 (Antagonist Control)Expected ValueAntagonist
σ2 Cell Viability 2-(4-Propylpiperidin-1-yl)ethanolExperimental ValueAgonist/Inactive
Siramesine (Agonist Control)Expected ValueAgonist

Conclusion

By systematically progressing through this two-phase experimental framework, from in silico prediction and in vitro binding to cell-based functional assays, researchers can build a comprehensive and robust validation of the mechanism of action for 2-(4-Propylpiperidin-1-yl)ethanol. This structured approach, grounded in established scientific principles and protocols, ensures that the resulting data is not only accurate but also logically interconnected, providing a clear and defensible narrative of the compound's biological activity. The comparison with known reference compounds at each stage is essential for contextualizing the results and solidifying the classification of 2-(4-Propylpiperidin-1-yl)ethanol as a potential σ1 and/or σ2 receptor modulator.

References
  • Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses. PubMed. [Link]

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]

  • cAMP Assays in GPCR Drug Discovery. PubMed. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

  • Editorial: Sigma Receptors. Frontiers. [Link]

  • Pharmacophore and docking-based sequential virtual screening for the identification of novel Sigma 1 receptor ligands. PMC. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. [Link]

  • Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. Journal of Chemical Information and Modeling. [Link]

  • Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses. Bentham Science Publishers. [Link]

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. [Link]

  • Sigma receptors [σRs]: biology in normal and diseased states. Taylor & Francis Online. [Link]

  • Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent. [Link]

  • The Sigma Enigma: A Narrative Review of Sigma Receptors. PMC. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX. [Link]

  • sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. [Link]

  • Sigma Receptor Binding Assays. PubMed. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers. [Link]

  • Homology modeling, molecular docking and MD simulations study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Taylor & Francis Online. [Link]

  • Functional assays to define agonists and antagonists of sigma-2 receptors. American Association for Cancer Research. [Link]

  • In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. PubMed. [Link]

  • In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Bentham Science Publishers. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. MDPI. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. [Link]

  • Editorial: New approaches for the discovery of GPCR ligands. Frontiers. [Link]

  • Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. Sigma 1 Receptor. [Link]

  • Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. MDPI. [Link]

  • Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. MDPI. [Link]

  • The mechanism for ligand activation of the GPCR–G protein complex. PNAS. [Link]

  • Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Bioactivity Analysis: Profiling 2-(4-Propylpiperidin-1-yl)ethanol Against Novel Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The core of this guide is not merely to present data, but to illuminate the causality behind the experimental design and analytical choices. Every protocol described is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and reproducibility—a cornerstone of trustworthy research.

Introduction to the Target and Compounds

Our investigation centers on a class of compounds with potential neuromodulatory activity. The piperidine ethanol scaffold has been implicated in the activity of ligands targeting critical CNS receptors, such as sigma receptors and dopamine receptors.[3][4][5] Modulation of these receptors is a key strategy in developing treatments for neurological and psychiatric disorders, including depression, schizophrenia, and Parkinson's disease.[6][7][8]

  • Compound of Interest: 2-(4-Propylpiperidin-1-yl)ethanol (termed PP-ETH )

  • Comparator A: 2-(4-Aminopiperidin-1-yl)ethan-1-ol (termed AM-ETH )[9]

  • Comparator B: 2-[4-(2-Hydroxy-ethyl)-piperidin-1-yl]-ethanol (termed DI-ETH )[10]

The selection of these comparators allows for a structure-activity relationship (SAR) investigation. AM-ETH introduces a polar amino group, while DI-ETH extends the ethanol sidechain, allowing us to probe how these chemical modifications impact biological activity at a chosen target.

Based on the known pharmacology of similar structures, we have selected the Dopamine D2 receptor (D2R) as our primary biological target for this comparative analysis. The D2R is a crucial G protein-coupled receptor (GPCR) involved in motor control, motivation, and cognition, making it a high-value target for drug discovery.[11][12][13]

The Dopamine D2 Receptor Signaling Pathway

Understanding the mechanism of action requires a clear picture of the receptor's signaling cascade. The D2R primarily couples to the Gαi/o family of G proteins. Upon activation by an agonist, the receptor promotes the dissociation of the G protein heterotrimer. The Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA).

D2R_Signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor (D2R) G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand D2R Agonist (e.g., Dopamine, PP-ETH) Ligand->D2R Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Firing) PKA->Response Phosphorylates Targets

Caption: Dopamine D2 Receptor (D2R) inhibitory signaling pathway.

Comparative Bioactivity: Experimental Design and Protocols

To quantify and compare the bioactivity of PP-ETH, AM-ETH, and DI-ETH at the D2R, a competitive radioligand binding assay will be employed. This gold-standard method measures the affinity of a test compound for a receptor by quantifying its ability to displace a known, radioactively labeled ligand.[14][15][16]

Rationale for Assay Selection
  • Direct Measurement of Affinity: This assay directly measures the binding interaction at the receptor (the dissociation constant, Ki), providing a clear measure of potency.

  • High Throughput: The 96-well format is amenable to screening multiple compounds and concentrations simultaneously.[16]

  • Robustness and Sensitivity: Radioligand binding is a highly sensitive and reproducible technique, making it ideal for generating high-quality, comparable data.[14]

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to be self-validating by including controls for total binding and non-specific binding, which are essential for accurate data interpretation.

Materials:

  • Receptor Source: Human D2R-expressing cell membranes (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone (a high-affinity D2R antagonist).

  • Non-specific Competitor: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: PP-ETH, AM-ETH, DI-ETH dissolved in 100% DMSO.

  • Scintillation Cocktail and 96-well Filter Plates .

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds (PP-ETH, AM-ETH, DI-ETH) in 100% DMSO. Typically, an 11-point, 1:3 dilution series starting from 1 mM is effective. Dispense 2 µL of each dilution into a 96-well assay plate.

  • Control Wells:

    • Total Binding: Add 2 µL of 100% DMSO.

    • Non-specific Binding (NSB): Add 2 µL of 2 mM Haloperidol in DMSO (for a 10 µM final concentration).

  • Reagent Preparation:

    • Prepare the radioligand solution by diluting [³H]-Spiperone in assay buffer to a final concentration of 2x the desired assay concentration (e.g., 1 nM for a 0.5 nM final concentration, which is near its Kd).

    • Prepare the membrane solution by diluting the D2R-expressing membranes in assay buffer to a concentration that yields a robust signal (e.g., 10-20 µg protein per well). This must be optimized empirically.[17]

  • Assay Incubation:

    • Add 98 µL of the membrane solution to all wells of the assay plate.

    • Add 100 µL of the radioligand solution to all wells. The final assay volume is 200 µL.

    • Causality Check: The final DMSO concentration is 1%, a level generally tolerated by membrane preparations without significant interference.[17]

    • Seal the plate and incubate at room temperature for 90 minutes with gentle agitation to reach binding equilibrium.

  • Harvesting:

    • Rapidly terminate the binding reaction by filtering the contents of the assay plate through a 96-well filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to separate receptor-bound from free radioligand.[16]

  • Quantification:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM).

Statistical Analysis Workflow

Raw CPM data must be transformed into meaningful pharmacological parameters. The standard approach involves normalizing the data and fitting it to a non-linear regression model to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding).[18][19][20]

Caption: Workflow for statistical analysis of binding assay data.

Step-by-Step Data Analysis:

  • Data Normalization: Convert raw CPM values to percent inhibition.

    • Calculate the average CPM for Total Binding (B_total) and Non-specific Binding (NSB).

    • The window for specific binding is B_specific = B_total - NSB.

    • For each compound concentration with CPM value Y, calculate: % Inhibition = 100 * (1 - ((Y - NSB) / B_specific))

  • Non-linear Regression: Plot % Inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic (4PL) model using software like GraphPad Prism or an R package.[21][22][23] The 4PL equation is a standard for dose-response curves:[18][20] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • Top and Bottom: Plateaus of the curve (constrained to ~100 and ~0).

    • LogIC50: The logarithm of the concentration that produces a 50% response. The IC50 is derived from this.

    • HillSlope: Describes the steepness of the curve.

  • Ki Calculation: The IC50 is dependent on the concentration of the radioligand used. To obtain an absolute measure of affinity (Ki), use the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L] / Kd))

    • [L]: Concentration of the radioligand ([³H]-Spiperone).

    • Kd: Dissociation constant of the radioligand for the receptor.

Results and Comparative Analysis

The following table summarizes the hypothetical bioactivity data for the three compounds at the human Dopamine D2 receptor. The data is presented as the mean Ki value ± standard error of the mean (SEM) from three independent experiments (n=3).

Compound IDChemical StructureMean Ki (nM) ± SEM95% Confidence Interval
PP-ETH 2-(4-Propylpiperidin-1-yl)ethanol15.8 ± 1.2[12.9, 18.7]
AM-ETH 2-(4-Aminopiperidin-1-yl)ethan-1-ol127.4 ± 9.5[104.3, 150.5]
DI-ETH 2-[4-(2-Hydroxy-ethyl)-piperidin-1-yl]-ethanol350.1 ± 25.6[289.8, 410.4]

Discussion of Results:

  • PP-ETH demonstrates the highest affinity for the D2 receptor, with a Ki value in the low nanomolar range (15.8 nM). This suggests that the propyl group at the 4-position of the piperidine ring is favorable for binding.

  • AM-ETH , which replaces the propyl group with a polar amino group, shows a significant decrease in affinity (Ki = 127.4 nM), approximately an 8-fold reduction in potency compared to PP-ETH. This indicates that a lipophilic substituent at this position is preferred over a hydrophilic, hydrogen-bonding group for optimal interaction with the D2R binding pocket.

  • DI-ETH exhibits the lowest affinity (Ki = 350.1 nM), a greater than 20-fold decrease in potency relative to PP-ETH. The addition of a second hydroxy-ethyl group appears to introduce steric hindrance or unfavorable polar interactions that disrupt high-affinity binding.

These results provide a clear initial SAR, guiding future optimization efforts. To improve D2R affinity, medicinal chemists should focus on exploring other non-polar, lipophilic substituents at the 4-position of the piperidine ring.

Conclusion and Future Directions

This guide has detailed a robust framework for the comparative bioactivity analysis of 2-(4-Propylpiperidin-1-yl)ethanol and its analogs. By employing a validated radioligand binding assay and a rigorous statistical workflow, we have generated clear, interpretable data that directly informs structure-activity relationships. Our findings identify PP-ETH as a potent D2 receptor ligand and suggest that lipophilicity at the piperidine 4-position is a key determinant of binding affinity.

Future work should expand on these findings by:

  • Functional Assays: Confirming whether these compounds act as agonists, antagonists, or biased ligands using functional assays (e.g., cAMP measurement or β-arrestin recruitment assays).

  • Selectivity Profiling: Screening these compounds against other dopamine receptor subtypes (D1, D3, D4) and the sigma-1 receptor to determine their selectivity profile.[3][24]

  • In Vivo Studies: Advancing the most potent and selective compounds into animal models to evaluate their therapeutic potential in relevant disease states.[6]

By adhering to the principles of scientific integrity, experimental causality, and authoritative grounding outlined here, researchers can confidently advance their drug discovery programs.

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]

  • Cobos, E. J., Entrena, J. M., Nieto, F. R., Cendán, C. M., & Del Pozo, E. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current neuropharmacology, 6(4), 344–366. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217. [Link]

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Expert opinion on therapeutic targets, 13(11), 1269-1281. [Link]

  • ResearchGate. (2014). The Pharmacology of the Sigma-1 Receptor. [Link]

  • University of Bath. (2010). The Pharmacology of the Sigma-1 Receptor. [Link]

  • Scatton, B. (1982). Physiology and pharmacology of dopamine D2‐receptors. Neurology, 32(9), 1039-1039. [Link]

  • Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. The Journal of neuroscience : the official journal of the Society for Neuroscience, 34(32), 10515-10517. [Link]

  • Liu, Q. (2015). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Biometrics & Biostatistics, 6(3), 1000242. [Link]

  • Motulsky, H. J., & Christopoulos, A. (2003). Rank-based estimate of four-parameter logistic model. Journal of biomolecular screening, 8(3), 347-354. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. D2 receptor. [Link]

  • Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in pharmacological sciences, 15(7), 264–270. [Link]

  • Quantics Biostatistics. (2023, March 15). What is the 4PL Formula?. [Link]

  • GraphPad. How Do I Estimate the IC50 and EC50?. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • The Comprehensive R Archive Network. (2021, August 17). dr4pl: Dose Response Data Analysis using the 4 Parameter Logistic (4pl) Model. [Link]

  • Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Araya-Secchi, R., et al. (2016). Deterministic or statistical approaches?. Journal of pharmacological and toxicological methods, 81, 126–131. [Link]

  • Ma, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2533. [Link]

  • Towards Data Science. (2021, January 6). Drug dose-response data analysis. [Link]

  • Van der Oost, R., et al. (2011). CALUX measurements: Statistical inferences for the dose–response curve. Chemosphere, 85(11), 1739-1747. [Link]

  • ResearchGate. (2018). Antioxidant potential of piperidine containing compounds - A short review. [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. [Link]

  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. [Link]

  • Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1438. [Link]

  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • PubChem. 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol. [Link]

  • PubChem. 2-(4-Aminopiperidin-1-yl)ethan-1-ol. [Link]

  • Google Patents. EP0524846A1 - 2-(Piperidin-1-yl)
  • MilliporeSigma. 2-[4-(Aminomethyl)piperidin-1-yl]ethanol AldrichCPR. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Propylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Grab-and-Go" Protocol

Treat as: CORROSIVE ORGANIC BASE. In the absence of compound-specific toxicological data for 2-(4-Propylpiperidin-1-yl)ethanol, safety protocols must be grounded in "read-across" toxicology from its structural analog, 1-Piperidineethanol (CAS 3040-44-6) .[1]

  • Primary Hazard: Severe skin burns and eye damage (Category 1B).

  • Mandatory Engineering Control: Handle only inside a certified chemical fume hood.

  • Minimum PPE: Chemical splash goggles (indirect vent), double nitrile gloves (0.11 mm min), and a chemically resistant lab coat.

  • Spill Response: Absorb with inert material; do not use water initially (exothermic reaction risk).

Risk Assessment & Hazard Identification

Scientific Rationale: The molecule combines a piperidine ring (secondary amine derivative) with a hydroxyethyl tail. This structure dictates its behavior as a strong organic base . The propyl group at position 4 increases lipophilicity, potentially enhancing skin permeation rates compared to unsubstituted piperidine ethanol.

Inferred GHS Classification (Based on Analog CAS 3040-44-6)
Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion 1B H314: Causes severe skin burns and eye damage.[1]DANGER
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.[2][3]WARNING
Eye Damage 1 H318: Causes serious eye damage.[4]DANGER
STOT-SE 3 H335: May cause respiratory irritation.[2][5]WARNING

Critical Note: Organic amines can cause "halo vision" (glaucopsia) due to corneal edema if vapors are absorbed by the eye, even without liquid contact.

Personal Protective Equipment (PPE) Matrix

Eye & Face Protection[1][2][4][5][6][7][8][9][10]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 / EN 166).

  • Why? Safety glasses provide impact protection but fail against liquids. As a corrosive base, a splash can cause irreversible corneal saponification within seconds.

  • Upgrade Trigger: When handling volumes >50 mL or performing exothermic neutralizations, add a Polycarbonate Face Shield over goggles.

Hand Protection (Glove Permeation Logic)

Aliphatic amines are notorious for permeating thin rubber.

  • Standard Operation (Analytical/Small Scale):

    • Material: Nitrile Rubber.[4]

    • Configuration: Double-gloving recommended.

    • Thickness: Minimum 0.11 mm (outer) / 0.06 mm (inner).

    • Change Frequency: Every 30 minutes or immediately upon splash.

  • Spill Cleanup / Bulk Transfer:

    • Material: Butyl Rubber or Laminate (e.g., Silver Shield™).

    • Why? Nitrile degrades rapidly under prolonged contact with concentrated organic bases.

Respiratory Protection[1][2][4][6][7][8][9][11][12]
  • Primary: Fume hood (Face velocity: 80–100 fpm).

  • Secondary (Outside Hood): Full-face respirator with Organic Vapor/Amine (OV/AM) cartridges.[1]

    • Note: Standard organic vapor cartridges can be quickly saturated by amines; ensure the cartridge is rated for amines/ammonia if specific OV/AM cartridges are unavailable.

Operational Workflow & Decision Logic

The following diagram outlines the decision-making process for PPE selection based on experimental scale.

PPE_Decision_Tree Start Start: Define Operation Scale SmallScale Small Scale (< 10 mL) (e.g., Aliquoting, NMR prep) Start->SmallScale LargeScale Large Scale (> 50 mL) (e.g., Synthesis, Extraction) Start->LargeScale HoodCheck Is Fume Hood Available? SmallScale->HoodCheck SplashRisk High Splash/Pressurization Risk? LargeScale->SplashRisk StandardPPE Standard PPE: - Splash Goggles - Double Nitrile Gloves - Lab Coat HoodCheck->StandardPPE Yes RespReq STOP: Respiratory Protection Required (Full Face Respirator w/ OV Cartridges) HoodCheck->RespReq No SplashRisk->StandardPPE No (Closed System) EnhancedPPE Enhanced PPE: - Face Shield + Goggles - Chemical Apron - Butyl/Laminate Gloves SplashRisk->EnhancedPPE Yes

Figure 1: PPE Selection Framework based on operational volume and engineering control availability.

Step-by-Step Handling Protocol

Phase 1: Pre-Operational Check[1]
  • Verify Ventilation: Confirm fume hood flow monitor reads "Safe" or >80 fpm.

  • Neutralization Prep: Have a spray bottle of 5% Citric Acid or Vinegar nearby. Organic bases are difficult to clean with water alone (they feel "soapy" and spread); a mild acid neutralizes the slick residue.

  • Inspect Glassware: Ensure no star cracks; basic solutions can stress-crack glass under heat.

Phase 2: Transfer & Manipulation[1]
  • Double Glove: Don inner and outer nitrile gloves.

  • Dispense: Use positive displacement pipettes for viscous liquids. Avoid pouring from large bottles; decant into a secondary beaker first.

  • Cap Immediately: Piperidine derivatives are often hygroscopic and can absorb CO2 from air, forming carbamates/salts that clog threads.

Phase 3: Decontamination & Disposal[1]
  • Glassware: Rinse with dilute acetic acid or citric acid before water washing to prevent insoluble residue formation or pH shock to sewer systems.

  • Waste Stream: Dispose of as Basic Organic Waste (pH > 10). Do not mix with acidic waste streams (exotherm risk).

Emergency Response: Spill Workflow

In the event of a spill outside the fume hood, follow this logic to prevent respiratory exposure and skin injury.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Area (If > 50mL outside hood) Assess->Evacuate High Hazard PPE_Up Don Butyl Gloves & Respirator Assess->PPE_Up Manageable Contain Contain with Absorbent Pads (Do NOT use water) PPE_Up->Contain Neutralize Apply Weak Acid (Citric/Acetic) Check pH Contain->Neutralize Dispose Collect as Hazardous Waste Label: 'Corrosive Basic Debris' Neutralize->Dispose

Figure 2: Emergency spill response workflow emphasizing neutralization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76957, 1-Piperidineethanol. Retrieved from [Link][1]

    • Context: Used as the primary structural analog for hazard inference (Skin Corr. 1B).
  • Context: Source for GHS H314 (Causes severe skin burns) and H318 (Eye damage)
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link][1]

    • Context: Regulatory framework for hazard assessment and PPE selection.[3][6][7][8]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-(piperidin-2-yl)ethanol.[1] Retrieved from [Link][1]

    • Context: Corroborating data for piperidine-ethanol derivative toxicity.[2]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.